molecular formula C11H12 B1595880 4,6-Dimethyl-1H-indene CAS No. 22430-64-4

4,6-Dimethyl-1H-indene

Cat. No.: B1595880
CAS No.: 22430-64-4
M. Wt: 144.21 g/mol
InChI Key: KIEPLAOSYPLFEI-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-indene is a useful research compound. Its molecular formula is C11H12 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-1H-indene
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InChI

InChI=1S/C11H12/c1-8-6-9(2)11-5-3-4-10(11)7-8/h3,5-7H,4H2,1-2H3
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InChI Key

KIEPLAOSYPLFEI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C2C=CCC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H12
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DSSTOX Substance ID

DTXSID90176965
Record name 4,6-Dimethyl-1H-indene
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Molecular Weight

144.21 g/mol
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CAS No.

22430-64-4
Record name 4,6-Dimethyl-1H-indene
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Record name 4,6-Dimethylindene
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Record name 4,6-Dimethyl-1H-indene
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Record name 4,6-dimethyl-1H-indene
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Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4,6-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indene framework, a polycyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, represents a privileged scaffold in both medicinal chemistry and materials science.[1] Substituted indenes and their hydrogenated indane counterparts are central structural motifs in a variety of biologically active molecules, including the well-known anti-inflammatory drug Sulindac, and naturally occurring compounds with potent immunosuppressive properties.[1][2] 4,6-Dimethyl-1H-indene, a specific isomer within this class, offers a unique substitution pattern that influences its electronic properties and steric profile. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will explore the molecule's fundamental characteristics, delve into its reactivity, and contextualize its utility with field-proven insights and experimental considerations.

Core Chemical and Physical Properties

This compound is an organic compound whose core properties are foundational to its handling, reactivity, and application. The presence of the two methyl groups on the benzene ring significantly influences its physical characteristics compared to the parent indene molecule.

cluster_0 General Synthetic Workflow for Indene Derivatives Start Substituted Phenols or Aryl Halides Step1 Suzuki or Sonogashira Cross-Coupling Start->Step1 Intermediate Functionalized Biaryl or Alkynylbenzene Intermediate Step1->Intermediate Step2 Ring-Closing Metathesis (Ru-catalyzed) or Intramolecular Cyclization (Rh/Fe-catalyzed) Intermediate->Step2 Product This compound Scaffold Step2->Product cluster_reactions Key Reactivity Pathways Indene This compound Deprotonation Deprotonation (+ n-BuLi) Indene->Deprotonation Acidity Polymerization Radical or Cationic Polymerization Indene->Polymerization Instability EAS Electrophilic Aromatic Substitution (e.g., Nitration) Indene->EAS Aromaticity Anion Indenyl Anion (Aromatic, Nucleophilic) Deprotonation->Anion Polymer Polyindene Derivative Polymerization->Polymer SubstitutedIndene Ring-Substituted Product EAS->SubstitutedIndene

References

An In-Depth Technical Guide to the Synthesis of 4,6-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4,6-Dimethyl-1H-indene, a substituted indene of interest in medicinal chemistry and materials science. The primary focus is on a robust and well-documented multi-step synthesis commencing from readily available precursors. This guide delves into the mechanistic underpinnings of each reaction, offering detailed, step-by-step experimental protocols. The narrative emphasizes the rationale behind the choice of reagents and reaction conditions, ensuring scientific integrity and reproducibility. All quantitative data is summarized for clarity, and key transformations are visualized using reaction scheme diagrams.

Introduction

Substituted indenes are a significant class of bicyclic hydrocarbons that form the core structure of various pharmacologically active molecules and advanced materials. Their unique electronic and steric properties make them valuable scaffolds in drug design and as ligands in catalysis. This compound, with its specific substitution pattern on the aromatic ring, presents a target of interest for the development of novel therapeutics and functional materials. This guide outlines a logical and efficient synthetic strategy to obtain this compound, focusing on a classical approach involving intramolecular cyclization followed by functional group manipulations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a pathway proceeding through the corresponding indanone. The carbon-carbon double bond in the five-membered ring can be introduced via dehydration of an alcohol (indanol), which in turn can be synthesized by the reduction of a ketone (indanone). The indanone core can be constructed through an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid. This leads to the key precursor, 3-(3,5-dimethylphenyl)propanoic acid.

Retrosynthesis Target This compound Indanol 4,6-Dimethylindan-1-ol Target->Indanol Dehydration Indanone 4,6-Dimethylindan-1-one Indanol->Indanone Reduction Propanoic_Acid 3-(3,5-Dimethylphenyl)propanoic acid Indanone->Propanoic_Acid Intramolecular Friedel-Crafts Acylation Starting_Materials 3,5-Dimethylbenzyl bromide + Ethyl bromoacetate Propanoic_Acid->Starting_Materials Reformatsky Reaction & Hydrolysis

Caption: Retrosynthetic pathway for this compound.

Synthetic Pathway and Experimental Protocols

The forward synthesis of this compound is presented as a four-step process. Each step is described in detail, including the reaction mechanism, a step-by-step protocol, and a summary of quantitative data.

Step 1: Synthesis of 3-(3,5-Dimethylphenyl)propanoic acid

Reaction Scheme:

step1 cluster_step1 Step 1: Synthesis of 3-(3,5-Dimethylphenyl)propanoic acid 3,5-dimethyliodobenzene 3,5-Dimethyliodobenzene + Acrylic Acid Cinnamic_Acid_Derivative 3-(3,5-Dimethylphenyl)acrylic acid 3,5-dimethyliodobenzene->Cinnamic_Acid_Derivative Pd(OAc)2, PPh3, Et3N Propanoic_Acid 3-(3,5-Dimethylphenyl)propanoic acid Cinnamic_Acid_Derivative->Propanoic_Acid H2, Pd/C

Caption: Synthesis of the carboxylic acid precursor.

Experimental Protocol:

  • Heck Reaction: To a solution of 3,5-dimethyliodobenzene (1 equivalent) and acrylic acid (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), add palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and triethylamine (2.5 equivalents).[1]

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a dilute solution of hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, 3-(3,5-dimethylphenyl)acrylic acid, by recrystallization or column chromatography.

  • Reduction: Dissolve the purified 3-(3,5-dimethylphenyl)acrylic acid in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-(3,5-dimethylphenyl)propanoic acid.

Quantitative Data Summary:

ReagentMolar RatioNotes
3,5-Dimethyliodobenzene1
Acrylic Acid1.2
Palladium(II) Acetate0.02Catalyst
Triphenylphosphine0.04Ligand
Triethylamine2.5Base
10% Palladium on CarbonCatalyticHydrogenation catalyst
HydrogenExcess
Step 2: Intramolecular Friedel-Crafts Acylation to 4,6-Dimethylindan-1-one

The synthesized 3-(3,5-dimethylphenyl)propanoic acid is cyclized to form the corresponding indanone via an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by a strong Lewis acid, such as aluminum chloride, or a strong protic acid like polyphosphoric acid (PPA). The reaction involves the formation of an acylium ion intermediate which then attacks the electron-rich aromatic ring.

Reaction Scheme:

step2 cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation Propanoic_Acid 3-(3,5-Dimethylphenyl)propanoic acid Indanone 4,6-Dimethylindan-1-one Propanoic_Acid->Indanone Polyphosphoric Acid (PPA), Heat

Caption: Cyclization to form the indanone core.

Experimental Protocol:

  • Place 3-(3,5-dimethylphenyl)propanoic acid (1 equivalent) in a round-bottom flask equipped with a mechanical stirrer.

  • Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the carboxylic acid).

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4,6-dimethylindan-1-one can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary:

ReagentMolar Ratio/AmountNotes
3-(3,5-Dimethylphenyl)propanoic acid1
Polyphosphoric Acid (PPA)10-20x by weightLewis acid and solvent
Step 3: Reduction of 4,6-Dimethylindan-1-one to 4,6-Dimethylindan-1-ol

The ketone functionality of 4,6-dimethylindan-1-one is reduced to a secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄). This reaction is highly selective for ketones and aldehydes and is performed under mild conditions.

Reaction Scheme:

step3 cluster_step3 Step 3: Reduction to Indanol Indanone 4,6-Dimethylindan-1-one Indanol 4,6-Dimethylindan-1-ol Indanone->Indanol 1. NaBH4, Methanol 2. H2O workup

Caption: Reduction of the indanone to the corresponding indanol.

Experimental Protocol:

  • Dissolve 4,6-dimethylindan-1-one (1 equivalent) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) in small portions to control the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,6-dimethylindan-1-ol.

  • The product can be purified by column chromatography if necessary.

Quantitative Data Summary:

ReagentMolar RatioNotes
4,6-Dimethylindan-1-one1
Sodium Borohydride (NaBH₄)1.1 - 1.5Reducing agent
Methanol/Ethanol-Solvent
Step 4: Dehydration of 4,6-Dimethylindan-1-ol to this compound

The final step in the synthesis is the acid-catalyzed dehydration of 4,6-dimethylindan-1-ol to introduce the double bond and form the target indene. A common and effective catalyst for this transformation is p-toluenesulfonic acid (PTSA). The reaction proceeds via an E1 mechanism involving the formation of a stable benzylic carbocation intermediate.

Reaction Scheme:

step4 cluster_step4 Step 4: Dehydration to Indene Indanol 4,6-Dimethylindan-1-ol Indene This compound Indanol->Indene p-Toluenesulfonic acid (PTSA), Toluene, Heat

Caption: Final dehydration step to yield this compound.

Experimental Protocol:

  • Dissolve 4,6-dimethylindan-1-ol (1 equivalent) in a non-polar solvent such as toluene in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) (0.05-0.1 equivalents).

  • Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the starting alcohol has been consumed.

  • Cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Quantitative Data Summary:

ReagentMolar RatioNotes
4,6-Dimethylindan-1-ol1
p-Toluenesulfonic acid (PTSA)0.05 - 0.1Acid catalyst
Toluene-Solvent for azeotropic removal of water

Alternative Synthetic Approach

An alternative synthesis of this compound has been briefly mentioned, starting from mesitylene (1,3,5-trimethylbenzene).[2] This route likely involves the formation of an indene ring system through a reaction with a suitable C2 synthon. While specific details are scarce in the readily available literature, this approach could involve the reaction of mesitylene with a species like dichloromethyl methyl ether in the presence of a strong Lewis acid to form a dimethyl-substituted benzaldehyde, followed by further steps to construct the five-membered ring. Another possibility is the reaction of mesitylene with a vinylidene precursor. This route, while potentially shorter, may suffer from regioselectivity issues and require more specialized reagents and conditions.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established four-step sequence involving the formation of a key carboxylic acid precursor, its intramolecular Friedel-Crafts acylation to an indanone, subsequent reduction to an indanol, and final dehydration. This pathway utilizes common and predictable organic transformations, making it accessible for synthetic chemists. The detailed protocols and mechanistic explanations provided in this guide are intended to facilitate the successful and reproducible synthesis of this valuable substituted indene for applications in research and development.

References

An In-Depth Technical Guide to 4,6-Dimethyl-1H-indene: Structure, Properties, and Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indene framework, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, is a privileged scaffold in medicinal chemistry and materials science. Its rigid structure and amenability to functionalization have made it a cornerstone for the development of a diverse array of bioactive molecules and functional materials. This guide provides a comprehensive technical overview of a specific, yet important, member of this family: 4,6-Dimethyl-1H-indene. While less explored than some of its more complex derivatives, understanding the fundamental properties and synthesis of this building block is crucial for its effective utilization in research and development. This document will delve into its chemical identity, structural characteristics, physicochemical properties, and potential applications, with a particular focus on its relevance to drug discovery and development.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is registered under the CAS Number 22430-64-4 .[1][2] The "1H" designation indicates the position of the saturated carbon atom in the five-membered ring, which is a key feature influencing its reactivity.

The molecular structure consists of a bicyclic system where a benzene ring is fused to a cyclopentene ring. Two methyl groups are substituted at positions 4 and 6 on the aromatic ring.

Chemical structure of this compound

Molecular Formula: C₁₁H₁₂[3]

Molecular Weight: 144.21 g/mol [3]

The arrangement of the double bond within the five-membered ring and the position of the sp³-hybridized carbon are critical to its chemical behavior, particularly its potential to act as a ligand in organometallic chemistry and as a precursor in various organic transformations.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization.

Physical Properties
PropertyValueReference
Boiling Point229.1 °C at 760 mmHg[4]
Density0.998 g/cm³[4]
Flash Point86.2 °C[4]
Vapor Pressure0.107 mmHg at 25°C[4]

These properties suggest that this compound is a relatively high-boiling liquid under standard conditions. Its flash point indicates that it is a combustible liquid and should be handled with appropriate safety precautions.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of its spectra is not readily found, the following provides an expected analysis based on its structure and data for related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, allylic, and methyl protons. The chemical shifts and coupling constants would provide definitive evidence for the substitution pattern and the integrity of the indene core.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display eleven unique signals corresponding to each carbon atom in the molecule, confirming the overall carbon framework. The chemical shifts would differentiate between the aromatic, vinylic, and aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching vibrations of the aromatic and aliphatic protons, C=C stretching of the aromatic and cyclopentene rings, and C-H bending vibrations.[5][6]

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would provide further structural information through the characteristic loss of methyl groups and other fragments from the indene core.[7]

Synthesis and Reactivity

The synthesis of indene derivatives can be achieved through various strategies, often involving intramolecular cyclization reactions.[8][9]

Conceptual Synthetic Approach

A plausible and established method for the synthesis of substituted indenes involves the intramolecular cyclization of a suitable precursor. One such general strategy is the Friedel-Crafts acylation of a β-arylpropionic acid, followed by reduction and dehydration.

G cluster_0 Generalized Synthesis of Substituted Indenes A Substituted Phenylpropionic Acid B Indanone Intermediate A->B  Intramolecular  Friedel-Crafts Acylation  (e.g., PPA, H₂SO₄) C Indanol Intermediate B->C  Reduction  (e.g., NaBH₄) D Substituted Indene C->D  Dehydration  (e.g., Acid catalyst)

Caption: Generalized workflow for the synthesis of substituted indenes.

For the specific synthesis of this compound, a potential starting material could be 3-(3,5-dimethylphenyl)propanoic acid. This would undergo intramolecular cyclization to form the corresponding indanone, which can then be reduced and dehydrated to yield the final product. Another described, though less detailed, synthetic route involves the reaction of mesitylene in the presence of fluorenyl, pyridine, and naphthalene, proceeding through protonation of a methyl group followed by deprotonation at the benzylic position.[3]

Applications in Drug Development and Research

The indene scaffold is a key structural motif in numerous biologically active compounds.[1] While specific biological activities of this compound are not extensively documented in publicly available literature, its role as a synthetic intermediate for more complex and pharmacologically active molecules is of significant interest to drug development professionals.

Potential as a Synthetic Building Block

This compound serves as a valuable building block for the synthesis of a variety of derivatives.[10] The methyl substitutions on the aromatic ring can influence the electronic and steric properties of the molecule, potentially modulating the biological activity of its derivatives. The cyclopentene portion of the molecule offers multiple sites for further functionalization, allowing for the introduction of diverse pharmacophores.

Relevance to Known Bioactive Indenes

The broader class of indene derivatives has demonstrated a wide range of pharmacological activities, including:

  • Anticancer Agents: Substituted indanones and dihydro-1H-indene derivatives have been investigated as tubulin polymerization inhibitors and for their anti-angiogenic properties.[11][12][13]

  • Anti-inflammatory Agents: Certain indane dimers and isoxazole-fused indanones have shown anti-inflammatory and antimicrobial activities.[1]

  • Central Nervous System (CNS) Agents: The indene framework is present in compounds with anxiolytic and adrenergic receptor agonist activities.[1]

The synthesis and study of derivatives of this compound could lead to the discovery of new compounds with similar or novel therapeutic applications.

Role in Asymmetric Catalysis

The indenyl ligand, the conjugate base of indene, is an important ligand in organometallic chemistry. Metal complexes bearing indenyl ligands have shown unique reactivity in catalysis, often exhibiting enhanced activity compared to their cyclopentadienyl analogues. This "indenyl effect" is attributed to the electronic and steric properties of the indenyl ligand. This compound can serve as a precursor to the corresponding dimethylindenyl ligand, which could be utilized in the development of new catalysts for asymmetric synthesis, a critical area in drug development.[14]

G cluster_0 Potential Research and Development Pathways A This compound B Derivative Synthesis A->B  Functionalization C Ligand Synthesis A->C  Deprotonation D Biological Screening B->D E Asymmetric Catalysis C->E  Complexation with Metals F Lead Compound Identification D->F G New Catalytic Methods E->G

Caption: Potential research applications of this compound.

Safety and Handling

As a combustible liquid, this compound should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, while a relatively simple member of the indene family, holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its well-defined structure and predictable reactivity make it an attractive starting point for the construction of more complex molecules with potential therapeutic applications. Further exploration of its derivatives and its use in asymmetric catalysis could unlock new avenues for drug discovery and the development of novel synthetic methodologies. This guide provides a foundational understanding of this compound, intended to support and inspire further research and innovation in the scientific community.

References

Spectroscopic Data of 4,6-Dimethyl-1H-indene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,6-Dimethyl-1H-indene, a substituted indene of interest in synthetic organic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the causal relationships behind the observed spectral features, grounded in the principles of chemical structure and spectroscopy.

Introduction to this compound

This compound belongs to the indene family, a class of bicyclic aromatic hydrocarbons with a cyclopentadiene ring fused to a benzene ring. The strategic placement of methyl groups on the benzene moiety at positions 4 and 6 significantly influences its electronic properties and reactivity, making its unambiguous characterization crucial for its application in various research and development endeavors. Spectroscopic analysis provides the foundational data for confirming the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The interpretation of this spectrum relies on chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2Multiplet2HAromatic (H5, H7)
~6.5-6.7Multiplet1HOlefinic (H2 or H3)
~6.3-6.5Multiplet1HOlefinic (H2 or H3)
~3.3Singlet2HAllylic (H1)
~2.4Singlet3HMethyl (C4-CH₃)
~2.3Singlet3HMethyl (C6-CH₃)

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are rationalized based on the electronic environment of each proton. The aromatic protons (H5 and H7) are expected to resonate in the downfield region (~7.0-7.2 ppm) due to the deshielding effect of the benzene ring current. The olefinic protons of the cyclopentadiene ring (H2 and H3) will also be in the downfield region, but at slightly higher field than the aromatic protons. Their exact chemical shifts and coupling patterns are influenced by their position relative to the double bond and the adjacent aromatic ring.

The allylic protons at the C1 position are anticipated to appear as a singlet around 3.3 ppm. The absence of adjacent protons results in a singlet multiplicity. The two methyl groups at positions C4 and C6 are expected to be sharp singlets in the typical aromatic methyl region (~2.3-2.4 ppm), with their distinct chemical shifts arising from their slightly different positions on the benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~145QuaternaryC7a
~143QuaternaryC3a
~137QuaternaryC4 or C6
~135QuaternaryC4 or C6
~130MethineC2 or C3
~128MethineC5 or C7
~125MethineC5 or C7
~120MethineC2 or C3
~38MethyleneC1
~21MethylC4-CH₃ or C6-CH₃
~20MethylC4-CH₃ or C6-CH₃

Trustworthiness: Self-Validating Systems in NMR

The combination of ¹H and ¹³C NMR data, potentially supplemented with 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would provide a self-validating structural assignment. An HSQC experiment would directly correlate each proton signal to its attached carbon, while an HMBC experiment would reveal longer-range (2-3 bond) correlations, confirming the connectivity of the entire molecular framework.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a fingerprint of the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H stretchAromatic & Olefinic
2950-2850C-H stretchMethyl & Methylene
1600-1450C=C stretchAromatic & Olefinic
1450-1375C-H bendMethyl & Methylene
850-800C-H out-of-plane bendSubstituted Aromatic

Authoritative Grounding: Key IR Absorptions

The IR spectrum is expected to show characteristic absorptions for the aromatic and olefinic C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and cyclopentadiene rings will be visible in the 1600-1450 cm⁻¹ region. The C-H bending vibrations provide further structural information, with the out-of-plane bending of the substituted aromatic ring being particularly diagnostic of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₁H₁₂), the molecular weight is 144.21 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonInterpretation
144[M]⁺Molecular Ion
129[M-CH₃]⁺Loss of a methyl group
115[M-C₂H₅]⁺Loss of an ethyl group (rearrangement)
91[C₇H₇]⁺Tropylium ion (rearrangement)

Expertise & Experience: Fragmentation Pathways

Upon electron ionization, this compound is expected to show a prominent molecular ion peak at m/z 144. A characteristic fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage, leading to the loss of a methyl group to form a stable cation at m/z 129. Further fragmentation and rearrangement could lead to the formation of other characteristic ions, such as the tropylium ion at m/z 91, a common fragment for alkylbenzenes.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of at least 12 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 1 second.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a spectral width of at least 220 ppm.

    • Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

IR Spectroscopy
  • Sample Preparation (Thin Film): Place a small drop of neat this compound (if liquid at room temperature) between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range of at least m/z 40-200.

    • Maintain an appropriate source temperature (e.g., 200-250 °C) to ensure sample volatilization without thermal degradation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Visualization of Key Spectroscopic Correlations

The following diagrams illustrate the structure of this compound and the expected correlations in its NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

H_arom H-arom (~7.0-7.2) C_arom_CH C-arom CH (~125-128) H_arom->C_arom_CH HSQC H_olefin H-olefin (~6.3-6.7) C_olefin_CH C-olefin CH (~120-130) H_olefin->C_olefin_CH HSQC H_allyl H-allyl (~3.3) C_allyl_CH2 C-allyl CH2 (~38) H_allyl->C_allyl_CH2 HSQC C_quat C-quat (~135-145) H_allyl->C_quat HMBC H_Me1 H-Me (~2.4) C_Me1 C-Me (~21) H_Me1->C_Me1 HSQC H_Me1->C_quat HMBC H_Me2 H-Me (~2.3) C_Me2 C-Me (~20) H_Me2->C_Me2 HSQC H_Me2->C_quat HMBC

Caption: Predicted 2D NMR (HSQC/HMBC) correlations for this compound.

Conclusion

This technical guide has provided a detailed overview and interpretation of the predicted spectroscopic data for this compound. By integrating ¹H NMR, ¹³C NMR, IR, and MS data with fundamental spectroscopic principles, a comprehensive and self-consistent structural elucidation is achieved. The provided experimental protocols serve as a standardized methodology for the acquisition of high-quality data for this compound and its analogues. This guide is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of substituted indenes.

An In-depth Technical Guide to 4,6-Dimethyl-1H-indene (CAS No. 22430-64-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethyl-1H-indene, a substituted indene of significant interest in synthetic chemistry and materials science. This document delves into its chemical identity, physicochemical properties, proposed synthetic routes, and notable applications, particularly focusing on its role as a ligand in organometallic catalysis and a scaffold in medicinal chemistry. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective utilization of this compound in their respective fields.

Introduction: The Significance of the Indene Scaffold

The indene framework, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, is a privileged structure in both materials science and medicinal chemistry.[1] The inherent reactivity of the five-membered ring, coupled with the aromaticity of the benzene ring, provides a versatile platform for chemical modification. Substituted indenes, such as this compound, are crucial building blocks for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.[1] The strategic placement of methyl groups on the benzene ring, as in the case of this compound, can significantly influence the electronic and steric properties of the molecule, thereby modulating its reactivity and biological activity.

This guide will focus specifically on the 4,6-dimethyl substituted isomer, providing a detailed exploration of its characteristics and potential applications.

Chemical Identity and Physicochemical Properties

This compound is registered under the CAS number 22430-64-4.[2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 22430-64-4[2]
Molecular Formula C₁₁H₁₂[3]
Molecular Weight 144.21 g/mol [3]
Boiling Point 229.1 °C at 760 mmHg[4]
Density 0.998 g/cm³[4]
Flash Point 86.2 °C[4]
Vapor Pressure 0.107 mmHg at 25°C[4]

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of 4,6-Dimethyl-1-indanone

The key intermediate for the synthesis of this compound is 4,6-Dimethyl-1-indanone (CAS No. 1685-81-0).[5] A robust method for the preparation of substituted indanones is the intramolecular Friedel-Crafts acylation of a suitable phenylpropanoic acid derivative.[6] In this case, the likely starting material would be 3-(3,5-dimethylphenyl)propanoic acid.

Reaction Scheme:

Caption: Proposed synthesis of 4,6-Dimethyl-1-indanone.

Experimental Protocol (Proposed):

  • Acid Chloride Formation: 3-(3,5-dimethylphenyl)propanoic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (DCM) at room temperature. The reaction progress can be monitored by the cessation of gas evolution.

  • Intramolecular Friedel-Crafts Acylation: The crude acyl chloride is then subjected to an intramolecular Friedel-Crafts acylation. This is typically achieved by adding a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Work-up and Purification: The reaction is quenched by the slow addition of water or dilute acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The resulting crude 4,6-Dimethyl-1-indanone can be purified by column chromatography or recrystallization.

Step 2: Reduction of 4,6-Dimethyl-1-indanone to this compound

The reduction of the ketone functionality in 4,6-Dimethyl-1-indanone to the corresponding alkene is the final step in the synthesis of this compound. A common and effective method for this transformation is the Wolff-Kishner reduction or a modification thereof.

Reaction Scheme:

Caption: Reduction of 4,6-Dimethyl-1-indanone to the target indene.

Experimental Protocol (Proposed):

  • Hydrazone Formation and Reduction: 4,6-Dimethyl-1-indanone is heated with hydrazine hydrate in a high-boiling solvent, such as diethylene glycol, in the presence of a strong base like potassium hydroxide (KOH).

  • Reaction Monitoring and Work-up: The reaction is heated to a high temperature to facilitate the decomposition of the intermediate hydrazone and the formation of the alkene, with the evolution of nitrogen gas. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The final product, this compound, can be purified by vacuum distillation.

Spectroscopic Characterization (Representative Data)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the cyclopentene ring, and the aliphatic protons at the C1 position. The methyl groups would appear as sharp singlets in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, the sp² hybridized carbons of the double bond in the five-membered ring, the sp³ hybridized carbon at the C1 position, and the carbons of the two methyl groups. A predicted 13C NMR spectrum for the parent indene molecule can be found in the ChemicalBook database, which can serve as a basis for estimating the shifts in the dimethylated analogue.[7]

  • Mass Spectrometry: The mass spectrum of the parent 1H-indene is available in the NIST WebBook, showing a prominent molecular ion peak.[8] For this compound, the molecular ion peak would be expected at m/z = 144.21. Fragmentation patterns would likely involve the loss of methyl groups and rearrangements of the indene core.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic and cyclopentene rings, and C-H bending vibrations.

Applications in Research and Development

The unique structural and electronic properties of substituted indenes, such as this compound, make them valuable in several areas of chemical research and development.

Medicinal Chemistry: A Scaffold for Drug Discovery

The indene scaffold is a recognized pharmacophore in drug discovery.[1] Indene derivatives have been investigated for a wide range of biological activities. For instance, indenylsulfonamides have been discovered to act as agonists for the 5-HT₆ serotonin receptor, a target for cognitive disorders.[9] The substitution pattern on the indene ring is crucial for modulating the affinity and efficacy at the receptor. The 4,6-dimethyl substitution pattern could be explored to fine-tune the lipophilicity and steric interactions of potential drug candidates, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. Furthermore, dihydro-1H-indene derivatives have been investigated as tubulin polymerization inhibitors with anti-angiogenic and antitumor potency.[10]

Organometallic Chemistry: The "Indenyl Effect" in Catalysis

In organometallic chemistry, the indenyl anion, the deprotonated form of indene, serves as a versatile ligand for transition metals.[11][12] Indenylmetal complexes often exhibit enhanced catalytic activity compared to their cyclopentadienyl analogues, a phenomenon known as the "indenyl effect".[13][14] This enhanced reactivity is attributed to the ability of the indenyl ligand to undergo ring-slippage (from η⁵ to η³ coordination), which can open up a coordination site on the metal center and facilitate substrate binding and catalytic turnover.

The presence of methyl groups on the six-membered ring of the indenyl ligand, as in the case of the 4,6-dimethylindenyl ligand, can further modulate the electronic and steric environment of the metal center. These modifications can influence the stability, reactivity, and selectivity of the resulting catalyst in various organic transformations, including C-C and C-N cross-coupling reactions.[14]

Workflow for Catalyst Development:

Caption: General workflow for the synthesis and application of an indenyl-based catalyst.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling indene and its derivatives should be followed. Indene itself is flammable and can cause skin and eye irritation. It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to consult the SDS for the parent compound, indene.

Conclusion

This compound represents a valuable and versatile chemical entity with significant potential in both medicinal chemistry and organometallic catalysis. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic methodologies. The strategic placement of the dimethyl groups on the indene core provides a unique opportunity for fine-tuning the properties of novel drug candidates and catalysts. This guide serves as a foundational resource for researchers and developers looking to explore the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Physical Properties of 4,6-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethyl-1H-indene is an aromatic hydrocarbon belonging to the indene family. Its structure, characterized by a benzene ring fused to a cyclopentadiene ring with two methyl substituents, makes it a subject of interest in various fields of chemical research, including organic synthesis and materials science. A thorough understanding of its physical properties is fundamental for its effective application and for the development of new synthetic methodologies. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by established experimental protocols and safety considerations.

Molecular Structure and Properties

The structural formula of this compound is C₁₁H₁₂. The presence of the indene core, a non-benzenoid aromatic system, coupled with the methyl groups, influences its reactivity and physical behavior.

A summary of the core physical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Weight 144.21 g/mol [1][2]
Boiling Point 229.1 °C at 760 mmHg[1]
Density 0.998 g/cm³[1]
Flash Point 86.2 °C[1]
Vapor Pressure 0.107 mmHg at 25°C[1]
Melting Point Not available
Solubility Insoluble in water; Soluble in nonpolar organic solvents.[3][4][5][6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the cyclopentadiene ring, the allylic protons, and the protons of the two methyl groups. The chemical shifts and coupling constants would be characteristic of the substituted indene ring system.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each of the eleven carbon atoms in the molecule, providing a fingerprint of the carbon skeleton. The chemical shifts would differentiate between the aromatic, vinylic, allylic, and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to:

  • C-H stretching vibrations of the aromatic and methyl groups.

  • C=C stretching vibrations of the aromatic and cyclopentadiene rings.

  • C-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 144.21 g/mol . The fragmentation pattern would provide further structural information, likely involving the loss of methyl groups and fragmentation of the indene ring.

Experimental Protocols

Determination of Solubility in Organic Solvents

This protocol outlines a qualitative method to determine the solubility of this compound in various organic solvents.

Objective: To assess the solubility of this compound in a range of common organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol)

  • Small test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent.

  • If the solid has not completely dissolved, add another 1 mL of the solvent and repeat the agitation.

  • If the solid remains undissolved after the addition of a total of 3 mL of solvent, the compound is considered sparingly soluble or insoluble.

  • Repeat the procedure for each of the selected organic solvents.

  • Record the observations for each solvent.

Rationale: This systematic approach allows for a qualitative comparison of the solubility of this compound in solvents of varying polarity. The general principle of "like dissolves like" suggests that this nonpolar aromatic hydrocarbon will be more soluble in nonpolar solvents.[3][4]

Safety and Handling

As an aromatic hydrocarbon, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) for this or structurally similar compounds.

Conclusion

This technical guide provides a summary of the key physical properties of this compound based on available data. While core properties such as boiling point and density have been reported, further experimental determination of the melting point and detailed spectroscopic analysis are necessary for a complete characterization of this compound. The provided experimental protocol for solubility determination offers a practical method for researchers to assess its behavior in various solvent systems, which is critical for its application in synthesis and materials science.

References

The 4,6-Dimethylindene Core: A Technical Guide to its Reactivity and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indene framework, a bicyclic system merging a benzene ring with a cyclopentadiene moiety, is a cornerstone in the synthesis of complex organic molecules, organometallic catalysts, and pharmacologically active agents.[1][2] Among its many derivatives, the 4,6-dimethylindene core presents a unique substitution pattern that significantly influences its electronic properties and reactivity. This guide, intended for senior application scientists and drug development professionals, provides a comprehensive exploration of the 4,6-dimethylindene core. We will delve into its synthesis, explore its reactivity in key organic transformations, and discuss its potential as a ligand in catalysis and a scaffold in medicinal chemistry. This document moves beyond a simple recitation of facts, offering insights into the causal relationships that govern its chemical behavior and providing detailed, field-proven experimental methodologies where available.

Structural and Spectroscopic Characterization

The 4,6-dimethylindene molecule, with the chemical formula C₁₁H₁₂, possesses a molecular weight of 144.21 g/mol .[3][4][5] The strategic placement of the two methyl groups on the benzene ring at positions 4 and 6 has a profound impact on the electron density distribution within the molecule, thereby dictating its reactivity.

Table 1: Physicochemical Properties of 4,6-Dimethyl-1H-indene

PropertyValueSource
CAS Number22430-64-4[3]
Molecular FormulaC₁₁H₁₂[3][5]
Molecular Weight144.21 g/mol [3][4][5]
Boiling Point229.1 °C at 760 mmHg[3]
Density0.998 g/cm³[3]
Flash Point86.2 °C[3]

Spectroscopic Data:

1H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, allylic, and methyl protons. The aromatic protons at positions 5 and 7 would likely appear as singlets. The protons on the five-membered ring (C1, C2, and C3) would exhibit characteristic shifts and coupling patterns. The two methyl groups at C4 and C6 would each give rise to a singlet, likely in the range of δ 2.2-2.5 ppm.

13C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display 11 unique signals corresponding to the carbon atoms in the molecule. The methyl carbons would appear at high field, while the aromatic and vinylic carbons would be found at lower field. The quaternary carbons of the benzene ring and the C3a and C7a carbons would also be identifiable.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum of 4,6-dimethylindene would feature characteristic C-H stretching vibrations for the aromatic and aliphatic protons. Aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ region. The presence of the methyl groups would be indicated by C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Synthesis of the 4,6-Dimethylindene Core

The primary route to this compound involves the cyclization of a substituted aromatic precursor. A common and effective method is the intramolecular Friedel-Crafts acylation of a suitable arylpropanoic acid to form the corresponding indanone, followed by reduction and dehydration.

Synthesis of 4,6-Dimethyl-1-indanone

The synthesis of the key intermediate, 4,6-dimethyl-1-indanone, can be achieved through a Friedel-Crafts acylation of m-xylene with a suitable three-carbon acylating agent. A more controlled and widely applicable method involves the intramolecular cyclization of 3-(2,4-dimethylphenyl)propanoic acid.

Workflow for the Synthesis of 4,6-Dimethyl-1-indanone:

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation m-Xylene m-Xylene Aroylpropanoic_acid 3-(2,4-Dimethylbenzoyl)propanoic acid m-Xylene->Aroylpropanoic_acid 1. AlCl₃ 2. H₂O Succinic_anhydride Succinic_anhydride Succinic_anhydride->Aroylpropanoic_acid AlCl3 AlCl3 Clemmensen Clemmensen or Wolff-Kishner Reduction Arylpropanoic_acid 3-(2,4-Dimethylphenyl)propanoic acid Aroylpropanoic_acid->Arylpropanoic_acid Zn(Hg), HCl or N₂H₄, KOH PPA Polyphosphoric Acid (PPA) or other Lewis Acid Indanone 4,6-Dimethyl-1-indanone Arylpropanoic_acid->Indanone Heat

Caption: Synthesis of 4,6-Dimethyl-1-indanone.

Reduction of 4,6-Dimethyl-1-indanone to this compound

The conversion of the indanone to the indene can be accomplished in a two-step sequence involving reduction of the ketone to an alcohol, followed by acid-catalyzed dehydration.

Experimental Protocol: Synthesis of this compound from 4,6-Dimethyl-1-indanone

  • Reduction to 4,6-Dimethyl-1-indanol:

    • To a stirred solution of 4,6-dimethyl-1-indanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,6-dimethyl-1-indanol.

  • Dehydration to this compound:

    • Dissolve the crude 4,6-dimethyl-1-indanol in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity of the 4,6-Dimethylindene Core

The reactivity of the 4,6-dimethylindene core is governed by the interplay of the aromatic benzene ring and the reactive five-membered ring. The methyl groups at positions 4 and 6 are electron-donating, which activates the benzene ring towards electrophilic aromatic substitution. The five-membered ring contains a readily abstractable allylic proton at the C1 position, leading to the formation of the corresponding indenyl anion.

Electrophilic Aromatic Substitution

The electron-rich nature of the benzene ring in 4,6-dimethylindene makes it susceptible to electrophilic attack. The directing effects of the alkyl substituents and the fused five-membered ring will influence the regioselectivity of these reactions. The positions ortho and para to the methyl groups (C5 and C7, and C3 - although part of the five-membered ring) are electronically activated. However, steric hindrance from the adjacent methyl group and the fused ring will play a significant role. Therefore, substitution at the C5 and C7 positions is generally favored.

Expected Regioselectivity in Electrophilic Aromatic Substitution:

Indene This compound Anion 4,6-Dimethylindenyl Anion Indene->Anion Deprotonation Base n-BuLi Base->Anion Product 1-Substituted Product Anion->Product Nucleophilic Attack Electrophile E+ Electrophile->Product

References

An In-depth Technical Guide to the Thermal Stability of 4,6-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the thermal stability of 4,6-Dimethyl-1H-indene. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to establish a robust, first-principles-based experimental strategy. We will detail the theoretical underpinnings of indene derivative stability, present a suite of validated analytical protocols, and explain the causal logic behind each experimental choice. The methodologies described herein are designed to generate a holistic and reliable thermal profile of the target molecule, encompassing decomposition kinetics, mechanistic insights, and predictive stability assessments. This guide serves as a blueprint for characterizing not only this compound but also other novel indene derivatives where established thermal data is sparse.

Introduction: The Significance of Thermal Stability for Indene Scaffolds

The indene framework is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials. This compound, a substituted derivative, represents a key building block whose utility is fundamentally linked to its chemical and physical stability. Thermal stability, in particular, is a critical parameter that dictates the compound's viability across its lifecycle—from synthesis and purification (e.g., distillation) to formulation, storage, and ultimately, its application. An uncharacterized thermal profile introduces significant risk, including potential for energetic decomposition, formation of unknown impurities, and loss of material integrity.

This guide provides the necessary theoretical context and a practical, multi-technique workflow to rigorously define the thermal stability of this compound.

Theoretical Framework: Predicting the Thermal Behavior of this compound

While specific high-temperature studies on this compound are not extensively documented, a predictive understanding can be built from the known behavior of the parent indene molecule and the principles of physical organic chemistry.

2.1 The Indene Core: The parent indene molecule is known to undergo complex reactions at elevated temperatures. Its decomposition is dominated by the formation of the highly stable indenyl radical, which serves as a platform for polycyclic aromatic hydrocarbon (PAH) growth. Thermal isomerization processes are also documented for indene derivatives, often involving shifts of the double bond within the five-membered ring.

2.2 Influence of Methyl Substituents: The presence of two methyl groups on the benzene ring at the 4- and 6-positions is expected to influence the molecule's stability. As electron-donating groups, they increase the electron density of the aromatic system. This may subtly alter the bond dissociation energies within the molecule compared to unsubstituted indene. However, the primary decomposition pathways are likely to remain centered on the more reactive five-membered ring.

2.3 Potential Thermal Decomposition Pathways: Based on this framework, we can hypothesize several potential degradation pathways for this compound upon heating:

  • Isomerization: A-hydride shift could lead to the formation of 4,6-Dimethyl-2H-indene, a less stable isomer, which may be a prelude to further decomposition.

  • Dimerization/Polymerization: Like many unsaturated cyclic hydrocarbons, indene derivatives can undergo thermally induced oligomerization, especially in the condensed phase.

  • Radical-Mediated Decomposition: At higher temperatures, homolytic cleavage, likely initiated at the allylic C-H bonds of the five-membered ring, could lead to the formation of a dimethyl-substituted indenyl radical. This resonantly stabilized radical can then participate in a cascade of further reactions.

  • Fragmentation: Under pyrolytic conditions, fragmentation of the ring system can occur, leading to the evolution of smaller hydrocarbon molecules.

A Validated Experimental Workflow for Thermal Stability Assessment

To move from hypothesis to empirical fact, a multi-technique approach is required. Each technique provides a unique piece of the puzzle, and together they form a self-validating system for characterization. The overall strategy is outlined below.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Predictive Modeling Purity Sample Purity & Identity Confirmation (NMR, GC-MS, HPLC) TGA Thermogravimetric Analysis (TGA) (Mass Loss Profile) Purity->TGA Ensures intrinsic stability is measured DSC Differential Scanning Calorimetry (DSC) (Thermal Events & Energetics) TGA->DSC Identifies temp. ranges for DSC EGA Evolved Gas Analysis (TGA-MS/FTIR) (Decomposition Product ID) DSC->EGA Correlates energy release with off-gassing Isothermal Isothermal Stability Studies (Long-term Degradation) EGA->Isothermal Informs on degradation products to monitor Kinetics Kinetic Analysis (Arrhenius Plot, Shelf-life) Isothermal->Kinetics Provides data for rate calculations

Caption: A comprehensive workflow for thermal stability analysis.

Protocol 1: Purity and Identity Confirmation

Rationale: The presence of impurities, such as residual solvents or synthesis byproducts, can dramatically alter the apparent thermal stability of a compound. Therefore, establishing the purity and confirming the identity of the starting material is a non-negotiable first step.

Methodology:

  • Nuclear Magnetic Resonance (NMR):

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

    • Confirm that the observed chemical shifts, coupling constants, and integration values match the structure of this compound.

    • Check for the absence of significant impurity peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Employ a non-polar capillary column (e.g., DB-5).

    • Use a temperature program that adequately resolves potential impurities (e.g., 50°C hold for 2 min, ramp at 10°C/min to 300°C).

    • The primary peak should correspond to the molecular weight of this compound (144.21 g/mol ). The fragmentation pattern should be consistent with the structure.

    • Quantify purity by peak area percentage. A purity level of >98% is recommended for thermal analysis.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).

    • Use a UV detector set to a wavelength where the chromophore absorbs strongly.

    • This provides an orthogonal purity assessment to GC-MS.

Protocol 2: Thermogravimetric Analysis (TGA)

Rationale: TGA provides a quantitative measure of mass loss as a function of temperature. It is the primary tool for determining the onset temperature of decomposition or volatilization. Conducting the experiment in both inert and oxidative atmospheres allows for differentiation between thermal and thermo-oxidative degradation pathways.

Methodology:

  • Sample Preparation: Place 5-10 mg of the confirmed pure sample into a ceramic or platinum TGA pan.

  • Atmosphere:

    • Run 1 (Inert): Purge the instrument with high-purity nitrogen or argon at a flow rate of 50-100 mL/min.

    • Run 2 (Oxidative): Purge with dry air at the same flow rate.

  • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature at a controlled rate of 10°C/min up to a final temperature of 600°C. A linear heating rate is crucial for kinetic analysis.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of mass loss (T_onset), defined as the temperature at which a significant deviation from the baseline is observed.

    • Record the temperature of the maximum rate of mass loss from the derivative curve (DTG).

    • Note the percentage of residual mass at the end of the experiment.

Protocol 3: Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It identifies thermal events like melting, crystallization, and decomposition, and quantifies the energy associated with them. A sharp exotherm following a melt is a classic signature of decomposition and a critical indicator of a potential thermal hazard.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or copper DSC pan. Crimp the pan with a lid; a pinhole in the lid is recommended to allow any evolved gases to escape, preventing pan rupture.

  • Atmosphere: Purge with an inert gas (e.g., nitrogen) at 50 mL/min.

  • Temperature Program:

    • Equilibrate at a sub-ambient temperature (e.g., 0°C) to observe any low-temperature phase transitions.

    • Ramp the temperature at 10°C/min to a point beyond the decomposition temperature identified by TGA.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify and integrate the peak for the melting endotherm to determine the melting point (T_m) and enthalpy of fusion (ΔH_fus).

    • Identify the onset temperature of any exothermic event, which typically corresponds to decomposition (T_decomp).

    • Integrate the decomposition exotherm to determine the enthalpy of decomposition (ΔH_decomp). A large, sharp exotherm can indicate a significant safety hazard.

Mechanistic Insights and Predictive Stability

Protocol 4: Evolved Gas Analysis (EGA) via TGA-MS

Rationale: Identifying the molecules that evolve during decomposition is crucial for elucidating the degradation mechanism. Coupling the TGA to a mass spectrometer (MS) allows for real-time analysis of the off-gas, correlating specific mass fragments with each mass loss step observed in the TGA.

Methodology:

  • Instrumentation: Use a TGA instrument interfaced with a quadrupole mass spectrometer via a heated transfer line.

  • Experiment: Run a TGA experiment as described in Protocol 2 (typically under an inert helium atmosphere for better MS sensitivity).

  • Data Analysis:

    • Monitor the ion currents for specific mass-to-charge ratios (m/z) as a function of temperature.

    • For example, the evolution of methane (m/z 16, 15) or toluene (m/z 91, 92) could indicate fragmentation involving the methyl groups.

    • Correlate the temperature of maximum ion current for a given fragment with the DTG peaks from the TGA to assign evolved species to specific decomposition steps.

Protocol 5: Isothermal Kinetic Analysis

Rationale: Dynamic TGA/DSC scans are excellent for screening but can overestimate stability under long-term, lower-temperature conditions. Isothermal experiments, where the sample is held at a fixed temperature, provide data that can be used to build kinetic models for predicting long-term stability and shelf-life.

Methodology:

  • Temperature Selection: Choose three to four temperatures below the dynamic T_onset determined by TGA (e.g., if T_onset is 220°C, select 180°C, 190°C, and 200°C).

  • Experimental Setup:

    • Place multiple, accurately weighed samples of this compound in sealed vials.

    • Place the vials in ovens maintained at the selected isothermal temperatures.

  • Time-Point Analysis:

    • At regular time intervals, remove a vial from each oven.

    • Allow it to cool, then dissolve the contents in a known volume of solvent.

    • Analyze the solution by HPLC (using the method from Protocol 1) to quantify the remaining percentage of this compound.

  • Kinetic Modeling:

    • For each temperature, plot the concentration of the parent compound versus time and determine the reaction order and the rate constant (k).

    • Construct an Arrhenius plot by plotting ln(k) versus 1/T (in Kelvin).

    • The slope of this plot is equal to -Ea/R, allowing for the calculation of the activation energy (Ea) for the decomposition process. This Ea can then be used to predict the rate of decomposition at any other temperature (e.g., storage or processing conditions).

Data Synthesis and Reporting

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Summary of Thermal Analysis Data for this compound

ParameterMethodConditionsResult
Purity GC-MS->98%
Melting Point (T_m) DSC10°C/min, N₂e.g., 55-58°C
Enthalpy of Fusion (ΔH_fus) DSC10°C/min, N₂e.g., 85 J/g
T_onset (5% mass loss) TGA10°C/min, N₂e.g., 215°C
T_onset (5% mass loss) TGA10°C/min, Aire.g., 205°C
Decomposition Onset (T_decomp) DSC10°C/min, N₂e.g., 225°C
Enthalpy of Decomposition (ΔH_decomp) DSC10°C/min, N₂e.g., -450 J/g
Major Evolved Species (T < 300°C) TGA-MS10°C/min, Hee.g., m/z 144, 129
Activation Energy (Ea) Isothermal HPLC180-200°Ce.g., 150 kJ/mol

Note: Italicized values are hypothetical examples for illustrative purposes.

G obs1 Sharp DSC Exotherm conc1 Energetic Decomposition obs1->conc1 indicates obs2 TGA Mass Loss conc2 Covalent Bond Cleavage obs2->conc2 confirms conc3 Loss of Methyl Radical is an early step obs2->conc3 correlates with obs3 TGA-MS detects m/z = 129 (M-15) obs3->conc3 suggests obs4 Isothermal decay follows 1st order kinetics conc4 Predictive Shelf-Life Model Possible obs4->conc4 enables

Conclusion

This guide has outlined a comprehensive, multi-faceted strategy for the definitive characterization of the thermal stability of this compound. By systematically employing techniques from purity analysis to TGA, DSC, EGA, and isothermal kinetics, a researcher can build a complete and trustworthy thermal profile. This profile is essential for ensuring the safe handling, processing, and storage of the material, and for predicting its behavior under various thermal stresses encountered in research and development. The logic and protocols presented here provide a robust template for the evaluation of new chemical entities, ensuring that decisions are based on sound, empirical data.

Solubility Profile of 4,6-Dimethyl-1H-indene in Organic Solvents: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

4,6-Dimethyl-1H-indene, a substituted aromatic hydrocarbon, is a valuable building block in organic synthesis and materials science. Its utility in these fields is fundamentally governed by its physical properties, paramount among which is its solubility in various organic solvents. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive empirical solubility data in public literature, this document establishes a robust theoretical framework based on molecular structure and intermolecular forces to predict its behavior across a spectrum of common laboratory solvents. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solubility for reaction design, purification, and formulation development.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₁₁H₁₂ and a molecular weight of approximately 144.21 g/mol .[1] Its structure consists of a benzene ring fused to a cyclopentene ring, with two methyl groups substituted on the benzene ring at positions 4 and 6. This molecular architecture is foundational to its chemical and physical properties.

The indene scaffold itself is a significant structural motif in numerous biologically active molecules and natural products.[2][3] Derivatives of indene are explored for a wide range of pharmaceutical applications, including their potential as anticancer agents and acetylcholinesterase inhibitors for Alzheimer's disease.[4][5] For any application, from synthesis to biological screening, understanding and controlling the compound's solubility is a critical first step. Solubility dictates the choice of reaction media, affects reaction kinetics, is the cornerstone of purification techniques like crystallization, and is a crucial parameter in formulation for drug delivery.

This guide will first deconstruct the molecular features of this compound to predict its solubility and then provide a rigorous methodology for its empirical determination.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is the primary heuristic for predicting solubility.[6] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Molecular Structure Analysis

The this compound molecule is predominantly non-polar. Its key structural features are:

  • Aromatic System: The fused benzene-cyclopentene ring system is composed entirely of carbon and hydrogen, resulting in a non-polar, hydrophobic core. The delocalized π-electrons allow for van der Waals interactions (specifically, London dispersion forces).

  • Methyl Substituents: The two methyl (-CH₃) groups are electron-donating but are themselves non-polar alkyl groups. They slightly increase the molecule's size and surface area, thereby strengthening London dispersion forces, and further enhance its lipophilic (fat-loving) character compared to the parent indene molecule.

  • Absence of Polar Functional Groups: The molecule lacks significant dipoles and does not have hydrogen bond donor or acceptor sites (e.g., -OH, -NH₂, -COOH).

Based on this structure, this compound is expected to be readily soluble in non-polar, lipophilic organic solvents and poorly soluble in polar, and especially polar protic, solvents.

Predicted Solubility Across Solvent Classes

The following table summarizes the predicted solubility of this compound in various classes of organic solvents, based on the principles of intermolecular forces.

Solvent ClassRepresentative SolventsDominant Intermolecular ForcesPredicted Solubility of this compoundRationale
Non-Polar Hexane, Toluene, Benzene, Diethyl EtherLondon Dispersion ForcesHigh The weak dispersion forces of the solvent are a good match for the non-polar solute, leading to favorable solute-solvent interactions with minimal energy penalty.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Dipole-Dipole, DispersionModerate to High While these solvents have dipoles, their overall polarity is moderate and they possess significant non-polar character, allowing for effective solvation of the molecule.
Polar Protic Ethanol, Methanol, WaterHydrogen BondingLow to Insoluble The strong hydrogen-bonding network of the solvent must be disrupted to dissolve the solute. The energy required for this is not compensated by the weak solute-solvent interactions.

This table represents a qualitative prediction. Quantitative determination requires the experimental protocol outlined in Section 3.

The parent compound, 1H-Indene, is known to be miscible with most organic solvents such as benzene and ether, but insoluble in water.[7][8] The addition of two methyl groups to the structure of this compound is expected to follow this trend, likely enhancing its solubility in non-polar alkanes while having little effect on its miscibility with other common organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To move beyond theoretical predictions, a robust experimental workflow is essential. The following protocol describes the isothermal equilibrium method, a gold standard for determining the solubility of a compound at a specific temperature.

Rationale Behind the Method

This method is designed to create a saturated solution, where the dissolved solute is in equilibrium with an excess of undissolved solid. By carefully separating the saturated supernatant and quantifying the solute concentration, a precise solubility value (e.g., in mg/mL or mol/L) can be obtained. The key to accuracy is ensuring true equilibrium is reached and that no solid particles are carried over during sampling.

Visual Workflow

The following diagram outlines the key stages of the experimental protocol for determining solubility.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sampling 3. Sampling & Separation cluster_analysis 4. Quantification prep_vial Add excess this compound to a vial add_solvent Add a known volume of the test solvent prep_vial->add_solvent seal_vial Seal the vial tightly add_solvent->seal_vial agitate Agitate at a constant temperature (e.g., 25°C) for 24-48 hours seal_vial->agitate settle Allow solid to settle (maintain temperature) agitate->settle withdraw Withdraw supernatant using a syringe settle->withdraw filter Filter through a 0.22 µm syringe filter into a clean vial withdraw->filter dilute Dilute the saturated solution with a suitable solvent filter->dilute analyze Analyze by HPLC or UV-Vis Spectroscopy dilute->analyze calculate Calculate concentration using a standard curve analyze->calculate result Final Solubility Value (e.g., mg/mL) calculate->result

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

Materials and Equipment:

  • This compound (solid or liquid)

  • Selected organic solvents (analytical grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Syringes (e.g., 1 mL)

  • Syringe filters (0.22 µm, ensure chemical compatibility with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation:

    • Add an excess amount of this compound to a 2 mL glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is ~10-20 mg.

    • Accurately pipette a known volume (e.g., 1.0 mL) of the chosen organic solvent into the vial.

    • Seal the vial securely to prevent solvent evaporation. Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials vigorously for at least 24 hours. For viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary to ensure equilibrium is reached.

    • After agitation, allow the vials to rest in the temperature-controlled environment for 1-2 hours to let the excess solid settle.

  • Sampling and Separation:

    • Carefully withdraw a portion of the clear supernatant using a syringe. Be cautious not to disturb the solid at the bottom of the vial.

    • Attach a 0.22 µm syringe filter to the syringe. This step is critical to remove any microscopic undissolved particles.

    • Dispense the filtered saturated solution into a clean, pre-weighed vial.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

    • Generate a standard curve by measuring the analytical response (e.g., absorbance or peak area) of the standard solutions.

    • Accurately dilute a known volume of the filtered saturated solution to bring its concentration within the linear range of the standard curve.

    • Measure the analytical response of the diluted sample and use the standard curve to determine its concentration.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value is the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility

Several external factors can influence the measured solubility of this compound.

  • Temperature: For most organic compounds, solubility in organic solvents increases with temperature.[7] This is because the dissolution process is often endothermic, and applying heat (energy) favors the dissolution process according to Le Chatelier's principle.

  • Purity of the Compound: Impurities in the this compound sample can either increase or decrease its apparent solubility.

  • Solvent Purity: The presence of water or other contaminants in the organic solvent can significantly alter its polarity and, therefore, the measured solubility.

The relationship between these factors and the compound's properties can be visualized as follows:

Factors_Solubility cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Structure Molecular Structure (Non-polar, Aromatic) Solubility Solubility of This compound Structure->Solubility determines baseline Purity_C Compound Purity Purity_C->Solubility affects Polarity Solvent Polarity ('Like Dissolves Like') Polarity->Solubility primary interaction Purity_S Solvent Purity Purity_S->Solubility affects Temp Temperature Temp->Solubility modulates

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. As a non-polar aromatic hydrocarbon, it is expected to be highly soluble in non-polar organic solvents and poorly soluble in polar protic solvents. For researchers requiring precise values for process development, reaction optimization, or formulation, the detailed isothermal equilibrium protocol provided in this guide offers a reliable and self-validating method for empirical determination. This combination of theoretical insight and practical methodology provides a complete framework for scientists working with this compound.

References

An In-Depth Technical Guide to the Discovery and History of Dimethylindenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of dimethylindenes. It delves into the evolution of synthetic methodologies, from early classical reactions to modern catalytic approaches. The document further explores the significant role of dimethylindene derivatives as ligands in metallocene catalysts for olefin polymerization and examines their potential applications in drug discovery and development, supported by an analysis of their structure-activity relationships and pharmacological properties. This guide is intended to be a valuable resource for researchers and professionals working in organic synthesis, catalysis, and medicinal chemistry.

Introduction: The Indene Core and the Significance of Dimethyl Substitution

The indene framework, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring, is a privileged scaffold in organic chemistry. Its unique electronic and structural properties have made it a versatile building block in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials.[1] The reactivity of the five-membered ring, particularly its ability to undergo deprotonation to form the indenyl anion, has been central to its utility in organometallic chemistry.

The introduction of methyl groups onto the indene core, creating dimethylindenes, profoundly influences the molecule's steric and electronic properties. The position of the two methyl groups on either the five-membered or six-membered ring gives rise to a variety of isomers, each with distinct reactivity and potential applications. For instance, methyl substitution can enhance the stability of the corresponding indenyl anion, influence the stereoselectivity of reactions in which it participates as a ligand, and modulate the biological activity of the parent molecule. This guide will explore the historical journey of these important substituted indenes, from their initial synthesis to their contemporary applications.

A Historical Perspective on the Synthesis of Dimethylindenes

Pinpointing the exact first synthesis of every dimethylindene isomer is challenging due to the historical nature of early chemical literature. However, the development of synthetic routes to substituted indenes can be traced through the evolution of organic synthesis.

Early Synthetic Endeavors: Building the Indene Framework

The late 19th and early 20th centuries saw the development of several foundational methods for constructing the indene skeleton. While not specifically targeting dimethylindenes, these reactions laid the groundwork for their eventual synthesis.

  • The Baeyer-Emmerling Indole Synthesis (1869): Although focused on indoles, this reaction, discovered by Adolf von Baeyer and Adolph Emmerling, involved the reduction and cyclization of ortho-nitrocinnamic acid and demonstrated an early strategy for forming a five-membered ring fused to a benzene ring.[2]

  • The Perkin Reaction (1868): Developed by William Henry Perkin, this reaction provided a method for synthesizing cinnamic acids, which are precursors to indene derivatives.[3]

These early methods, while not directly yielding dimethylindenes, were crucial in establishing the fundamental principles of cyclization reactions necessary for their synthesis.

Emergence of Specific Syntheses for Substituted Indenes

More direct routes to substituted indenes, which could be adapted for the synthesis of dimethylindenes, emerged in the 20th century. A significant advancement was the use of intramolecular cyclization reactions of appropriately substituted benzene derivatives.

A common strategy involves the Friedel-Crafts acylation of a substituted benzene with a suitable acylating agent, followed by an intramolecular alkylation or a reduction and subsequent cyclization. For example, the synthesis of 4,7-dimethylindan-1-one, a precursor to 4,7-dimethylindene, can be achieved through the cyclization of 2-(2-chloropropionyl)-1,4-dimethylbenzene in the presence of a strong acid like sulfuric acid.

The use of Grignard reagents , discovered by Victor Grignard in 1900, revolutionized organic synthesis and provided a powerful tool for the formation of carbon-carbon bonds.[4][5] Grignard reagents can be used to introduce alkyl groups, including methyl groups, onto carbonyl-containing precursors, which can then be cyclized to form substituted indenes. For example, the addition of a methylmagnesium halide to an appropriate indanone derivative, followed by dehydration, can yield a dimethylindene.

The following diagram illustrates a generalized synthetic pathway to a dimethylindene derivative, highlighting key reaction types that have been historically employed.

G A Substituted Benzene B Friedel-Crafts Acylation A->B Acylating Agent, Lewis Acid C Substituted Phenyl Ketone B->C D Grignard Reaction (e.g., with CH3MgBr) C->D E Tertiary Alcohol D->E F Cyclization/Dehydration E->F Acid Catalyst G Dimethylindene F->G

Figure 1: Generalized historical synthetic approach to dimethylindenes.

Modern Synthetic Methodologies

Contemporary organic synthesis offers a plethora of highly efficient and selective methods for the preparation of dimethylindenes. These include:

  • Palladium-catalyzed cross-coupling reactions: Reactions like the Suzuki coupling allow for the precise introduction of methyl groups onto the indene core.[6]

  • Ruthenium-catalyzed ring-closing metathesis: This powerful technique can be used to construct the five-membered ring of the indene system from acyclic precursors.[6]

  • Transition metal-catalyzed C-H activation: This modern approach allows for the direct functionalization of C-H bonds, providing a more atom-economical route to substituted indenes.[7]

The following table summarizes key historical and modern synthetic approaches to indene derivatives, which are applicable to the synthesis of dimethylindenes.

MethodDescriptionKey Reagents/CatalystsEra of Development
Friedel-Crafts Cyclization Intramolecular acylation or alkylation of an aromatic precursor.Lewis acids (e.g., AlCl₃), Brønsted acids (e.g., H₂SO₄)Early 20th Century
Grignard Synthesis Nucleophilic addition of a Grignard reagent to a carbonyl compound followed by cyclization/dehydration.RMgX (e.g., CH₃MgBr)Early 20th Century
Palladium-Catalyzed Cross-Coupling Formation of C-C bonds to introduce methyl substituents.Pd catalysts, boronic acids/estersLate 20th Century
Ring-Closing Metathesis (RCM) Formation of the cyclopentene ring from a diene precursor.Ru catalysts (e.g., Grubbs' catalyst)Late 20th Century
C-H Activation/Annulation Direct functionalization of C-H bonds to build the indene framework.Rh, Ru, Pd catalysts21st Century

Dimethylindenes in Catalysis: The Rise of Metallocenes

Perhaps the most significant application of dimethylindenes to date is in the field of organometallic chemistry and catalysis, specifically as ligands for metallocene catalysts used in olefin polymerization.

The Indenyl Ligand in Metallocene Catalysis

Metallocene catalysts, typically based on Group 4 metals like zirconium and titanium, have revolutionized the production of polyolefins such as polyethylene and polypropylene.[8][9] The cyclopentadienyl (Cp) ligand and its derivatives are fundamental components of these catalysts. The indenyl ligand, being a fused derivative of cyclopentadienyl, imparts unique properties to the resulting metallocene complex. The "indenyl effect" describes the enhanced reactivity of indenyl complexes in ligand substitution reactions compared to their cyclopentadienyl counterparts, which can lead to higher catalytic activity.[10]

The Role of Dimethyl Substitution in Indenyl Ligands

The introduction of methyl groups on the indenyl ligand, creating dimethylindenyl ligands, allows for fine-tuning of the catalyst's properties:

  • Steric Influence: The methyl groups can control the stereochemistry of the polymer by influencing the orientation of the growing polymer chain and the incoming monomer. This is crucial for producing polymers with specific tacticities (e.g., isotactic or syndiotactic polypropylene).

  • Electronic Effects: Methyl groups are weakly electron-donating, which can affect the electronic nature of the metal center and, consequently, its catalytic activity and the properties of the resulting polymer.

  • Stability: Substitution on the indenyl ring can increase the stability of the metallocene complex, which is important for industrial applications where catalysts need to be robust.

Zirconocene complexes bearing dimethylindenyl ligands have been extensively studied and are used in industrial processes for the production of specialty polymers with tailored microstructures and properties.

G cluster_0 Metallocene Catalyst Precursor cluster_1 Active Catalyst Formation cluster_2 Polymerization A Dimethylindenyl Ligand C Dimethylindenyl Zirconocene Dichloride A->C B Zirconium Tetrachloride (ZrCl4) B->C E Active Cationic Zirconocene Complex C->E Activation D Cocatalyst (e.g., MAO) D->E G Polymer Chain Growth E->G F Olefin Monomer (e.g., Propylene) F->G Coordination & Insertion H Polyolefin G->H Propagation

Figure 2: Role of dimethylindenyl ligands in metallocene-catalyzed olefin polymerization.

Dimethylindenes in Drug Discovery and Development

The indene scaffold is present in a number of biologically active compounds, and its derivatives have been explored for various therapeutic applications.[11] The lipophilic nature of the indene core allows it to interact with biological targets, and the introduction of substituents, such as methyl groups, can modulate this interaction and the overall pharmacological profile of the molecule.

Bioactive Indene Derivatives

Several indene derivatives have shown promising biological activities, including:

  • Anti-inflammatory activity: Certain indandione derivatives have been shown to possess anti-inflammatory and analgesic effects.[7]

  • Anticancer properties: Metabolites of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which contains an indene core, have been shown to inhibit cell proliferation.[2] Furthermore, some substituted indeno[1,2-b]quinolines have demonstrated significant cytotoxic potency.[12]

  • Neuroprotective effects: Some indene analogs have been investigated as potential treatments for Alzheimer's disease by targeting enzymes like acetylcholinesterase.[13]

The Potential of Dimethylindenes in Medicinal Chemistry

While the broader class of indene derivatives has been more extensively studied, the specific contribution of dimethyl substitution to biological activity is an area of ongoing research. The introduction of methyl groups can influence a molecule's:

  • Lipophilicity: Affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: Methyl groups can block sites of metabolism, potentially increasing the half-life of a drug.

  • Binding Affinity: The size and position of the methyl groups can enhance or hinder the binding of the molecule to its biological target.

For example, a study on 1-substituted 2-n-butyl-5,6-methylenedioxyindenes found that a derivative containing a dimethylamino group exhibited potent anti-allergic activity.[14] While not a simple dimethylindene, this highlights how methyl-containing substituents on the indene core can contribute to significant biological effects.

The development of new synthetic methodologies for functionalized indenes, including dimethylindenes, will undoubtedly facilitate the exploration of their therapeutic potential.[4][15]

Characterization of Dimethylindenes

The unambiguous identification and characterization of dimethylindene isomers and their derivatives rely on a combination of modern spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise location of the methyl groups and the overall substitution pattern on the indene ring.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups present in the molecule.

  • X-ray Crystallography: In cases where single crystals can be obtained, this technique provides the definitive three-dimensional structure of the molecule.

Conclusion and Future Outlook

The journey of dimethylindenes from their early, often indirect, syntheses to their current status as crucial ligands in industrial catalysis and promising scaffolds in medicinal chemistry is a testament to the continuous evolution of organic chemistry. While their historical discovery is intertwined with the broader development of indene chemistry, their modern applications are highly specific and impactful.

The future of dimethylindene chemistry is bright. In catalysis, the rational design of new dimethylindenyl ligands will continue to drive the development of metallocene catalysts with enhanced performance and the ability to produce novel polymeric materials. In drug discovery, the systematic synthesis and biological evaluation of a wider range of dimethylindene isomers and their derivatives could lead to the identification of new therapeutic agents for a variety of diseases. As synthetic methodologies become more sophisticated and our understanding of structure-property and structure-activity relationships deepens, the full potential of dimethylindenes is yet to be realized.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4,6-Dimethyl-1H-indene is a substituted indene, a class of bicyclic hydrocarbons that serve as crucial ligands in organometallic chemistry, particularly for Ziegler-Natta and metallocene catalysts used in olefin polymerization. The specific substitution pattern of the dimethylindene ligand can significantly influence the properties of the resulting polymer, such as tacticity and molecular weight. Furthermore, the indene scaffold is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and advanced materials. This guide provides a detailed, three-step synthetic route starting from the readily available commodity chemical, m-xylene. The chosen pathway is robust, scalable, and relies on fundamental, well-understood organic transformations, making it highly applicable for research and process development environments.

The overall synthetic strategy involves:

  • Intramolecular Friedel-Crafts Acylation: Construction of the core indanone structure from m-xylene.

  • Chemoselective Reduction: Conversion of the intermediate indanone to the corresponding indanol.

  • Acid-Catalyzed Dehydration: Formation of the target indene via elimination of water.

Each section below details the underlying chemical principles, provides a step-by-step experimental protocol, and presents the relevant data in a clear, accessible format.

Overall Synthesis Workflow

The transformation from m-xylene to this compound is accomplished in three distinct stages, each building upon the last to construct the target molecule.

Overall_Workflow m_xylene m-Xylene indanone 4,6-Dimethyl-1-indanone m_xylene->indanone Step 1: Friedel-Crafts Acylation indanol 4,6-Dimethyl-1-indanol indanone->indanol Step 2: Reduction indene This compound indanol->indene Step 3: Dehydration

Caption: Three-step synthesis of this compound.

Part 1: Synthesis of 4,6-Dimethyl-1-indanone via Friedel-Crafts Acylation

Principle and Rationale

The construction of the indanone ring system is achieved via an intramolecular Friedel-Crafts acylation. This classic reaction is one of the most powerful methods for forming carbon-carbon bonds to an aromatic ring. The synthesis begins with a standard Friedel-Crafts acylation of m-xylene with 3-chloropropionyl chloride, catalyzed by the strong Lewis acid, aluminum chloride (AlCl₃). The AlCl₃ coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich m-xylene ring.

The directing effects of the two methyl groups on m-xylene are crucial for regioselectivity. As both are ortho-, para-directing and activating, the electrophilic attack occurs preferentially at the C4 position, which is para to one methyl group and ortho to the other, minimizing steric hindrance. Following the initial acylation, a second equivalent of AlCl₃ promotes an intramolecular alkylation (a cyclization step), where the terminal alkyl chloride is activated and attacked by the aromatic ring to form the five-membered ring of the indanone. This one-pot, two-stage reaction is an efficient method for building the bicyclic core from simple precursors[1][2].

Friedel_Crafts_Mechanism cluster_0 Step 1: Intermolecular Acylation cluster_1 Step 2: Intramolecular Alkylation (Cyclization) mXylene m-Xylene intermediate 3-Chloro-1-(2,4-dimethylphenyl)propan-1-one mXylene->intermediate Electrophilic Attack acyl_chloride 3-Chloropropionyl Chloride + AlCl₃ acyl_chloride->intermediate intermediate_c1 3-Chloro-1-(2,4-dimethylphenyl)propan-1-one indanone 4,6-Dimethyl-1-indanone intermediate_c1->indanone AlCl₃ catalyst Dehydration_Mechanism indanol 4,6-Dimethyl-1-indanol protonated_alcohol Protonated Alcohol (Good Leaving Group) indanol->protonated_alcohol Protonation by p-TsOH carbocation Secondary Carbocation (Resonance Stabilized) protonated_alcohol->carbocation Loss of H₂O indene This compound carbocation->indene Deprotonation

References

analytical techniques for 4,6-Dimethyl-1H-indene characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 4,6-Dimethyl-1H-indene

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound (CAS No. 22430-64-4), a substituted indene derivative. As a key intermediate in organic synthesis and materials science, rigorous confirmation of its identity, purity, and structural integrity is paramount. This document is intended for researchers, quality control analysts, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for employing a multi-technique approach. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, chromatography (GC and HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared (IR) Spectroscopy for functional group analysis. The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific laboratory contexts.

Introduction to this compound

This compound is an organic compound featuring a bicyclic structure composed of a fused benzene and cyclopentadiene ring, with two methyl group substituents on the aromatic ring.[1] Its chemical properties and reactivity are dictated by this distinct architecture, making it a valuable precursor in the synthesis of more complex molecules, including ligands for organometallic catalysts and pharmaceutical scaffolds.

Given its potential for isomerization and oxidation, verifying the precise structure and purity of this compound is a critical step in any research or development workflow. An integrated analytical approach, leveraging the strengths of various spectroscopic and chromatographic techniques, is essential for a complete and reliable characterization.[2] This guide outlines such a workflow, designed to provide unambiguous data for decision-making in a scientific setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for reference during sample handling and analysis.

PropertyValueSource
CAS Number 22430-64-4[1][3]
Molecular Formula C₁₁H₁₂[1]
Molecular Weight 144.21 g/mol [1]
Boiling Point 229.1 °C at 760 mmHg[3]
Density 0.998 g/cm³[3]
Flash Point 86.2 °C[3]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the mapping of the molecule's carbon-hydrogen framework and connectivity. For this compound, NMR confirms the substitution pattern on the aromatic ring and the structure of the five-membered ring. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for non-polar analytes as it provides excellent dissolution and its residual proton signal does not typically interfere with key analyte signals.[4]

Application Note: ¹H and ¹³C NMR
  • ¹H NMR: Used to identify the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). This allows for confirmation of the two methyl groups, the distinct aromatic protons, and the protons on the cyclopentadiene ring.

  • ¹³C NMR: Used to identify the number of unique carbon environments. This confirms the total number of carbons (11 for this molecule) and distinguishes between aromatic, aliphatic, and methyl carbons based on their chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): While often not necessary for a simple structure like this, these experiments can be employed to definitively assign all proton and carbon signals by mapping ¹H-¹H couplings (COSY) and ¹H-¹³C one-bond (HSQC) or multi-bond (HMBC) correlations.[4]

Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a standard 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal from CDCl₃.

    • Shim the magnetic field to achieve optimal resolution (peak shape) on the TMS signal.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS peak at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds to obtain adequate signal for all carbon atoms, including quaternary carbons.

    • Process the data and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Expected Data & Interpretation

The following table summarizes the predicted chemical shifts for this compound. Actual values may vary slightly based on experimental conditions.

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / Notes
Aromatic CH (C5) ~6.9-7.1~120-125s
Aromatic CH (C7) ~6.9-7.1~125-130s
Olefinic CH (C2) ~6.5-6.8~130-135t
Olefinic CH (C3) ~6.8-7.0~140-145d
Allylic CH₂ (C1) ~3.3-3.5~35-40d
Methyl CH₃ (C4-Me) ~2.3-2.5~20-25s
Methyl CH₃ (C6-Me) ~2.3-2.5~20-25s

Purity Assessment & Molecular Weight Confirmation by GC-MS

Principle & Expertise: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile and semi-volatile compounds like this compound.[5] The gas chromatograph separates components of a mixture based on their boiling points and interactions with a capillary column. The mass spectrometer then ionizes the eluted components, separates the ions by their mass-to-charge (m/z) ratio, and detects them. This provides both retention time (for quantification) and a mass spectrum (for identification). Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, which act as a molecular fingerprint.[2]

Application Note: GC-MS
  • Purity Analysis: The area of the main peak in the total ion chromatogram (TIC) relative to the total area of all peaks provides a quantitative measure of purity.

  • Impurity Identification: The mass spectra of minor peaks can be compared against spectral libraries (e.g., NIST) to tentatively identify impurities such as isomers, starting materials, or degradation products.[6]

  • Molecular Weight Confirmation: The mass spectrum of the main peak should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 144).

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as Dichloromethane or Hexane.

  • Instrument Setup (Example):

    • GC System: Agilent 7890 GC or equivalent.

    • Injector: Split/Splitless inlet at 250 °C. Use a split ratio of 50:1 to avoid column overload.

    • Column: A non-polar capillary column such as an Agilent DB-5 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).

    • MS System: Agilent 5977 MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject 1 µL of the prepared sample. Acquire the data and integrate the peaks in the resulting total ion chromatogram.

Data Interpretation
  • Chromatogram: Expect a major peak at a specific retention time corresponding to this compound. Purity is calculated as (% Purity) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Mass Spectrum: The mass spectrum of the main peak should display a molecular ion peak at m/z 144. Common fragments would likely arise from the loss of a methyl group (m/z 129, [M-15]⁺) or other characteristic fragmentations of the indene core.

Orthogonal Purity Analysis by HPLC

Principle & Expertise: High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is an excellent orthogonal (i.e., based on a different principle) technique to GC for purity analysis.[8] A Reverse-Phase (RP) method, where the stationary phase is non-polar and the mobile phase is polar, is highly effective for compounds like this. This method is particularly sensitive to non-volatile or thermally labile impurities that might not be detected by GC.[9]

Application Note: HPLC-UV
  • Quantitative Purity: Provides a highly accurate and precise determination of purity by peak area percentage.

  • Stability Indicating: The method can be validated to separate the main compound from its potential degradation products, making it useful for stability studies.

Protocol: Reverse-Phase HPLC

This protocol is adapted from a published method for this compound.[9]

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in Acetonitrile. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.

  • Instrument Setup:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: Newcrom R1 column (or equivalent C18 column).

    • Mobile Phase: A mixture of Acetonitrile (MeCN) and water, with a small amount of acid (e.g., 0.1% Phosphoric Acid or Formic Acid for MS compatibility). A typical starting gradient could be 60:40 MeCN:H₂O.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 220 nm or 254 nm.

  • Analysis: Inject 10 µL of the sample. Run the analysis and integrate the resulting chromatogram.

Functional Group Confirmation by Infrared (IR) Spectroscopy

Principle & Expertise: Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent, rapid tool for confirming the presence of key structural motifs.[10] For this compound, IR can quickly verify the presence of aromatic and aliphatic C-H bonds and the aromatic ring structure.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-600 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Data & Interpretation
  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~3000-2850 cm⁻¹: Aliphatic C-H stretching (from methyl and CH₂ groups).

  • ~1610, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1380 cm⁻¹: C-H bending from the methyl groups.

Integrated Analytical Workflow

A robust characterization of this compound relies on the synergistic use of these techniques. No single method provides all the necessary information. The following workflow illustrates how these analyses are logically combined for a comprehensive assessment.

G cluster_0 Characterization Workflow cluster_1 Structural Confirmation cluster_2 Purity & Identity cluster_3 Data Outputs Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR GCMS GC-MS Sample->GCMS HPLC HPLC-UV Sample->HPLC Structure Definitive Structure NMR->Structure Framework Identity MW & Functional Groups IR->Identity Func. Groups Purity Quantitative Purity & Impurity Profile GCMS->Purity GCMS->Identity Mol. Weight HPLC->Purity Orthogonal Final Comprehensive Characterization Report Structure->Final Purity->Final Identity->Final

Caption: Integrated workflow for the characterization of this compound.

References

Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis of 4,6-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note presents a detailed guide to the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra for 4,6-dimethyl-1H-indene (CAS No. 22430-64-4), a substituted aromatic hydrocarbon.[3][4]

The indene framework is a common motif in medicinal chemistry and materials science. Accurate and unambiguous characterization of substituted indenes like this compound is critical for quality control, reaction monitoring, and drug development. This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical basis for experimental choices and field-proven protocols for obtaining high-quality NMR data.

Molecular Structure and Spectroscopic Predictions

Understanding the molecular structure is the first step in predicting and interpreting its NMR spectra. The structure of this compound, with a standard IUPAC numbering scheme for the indene core, is shown below.

Caption: Structure of this compound with IUPAC numbering.

Based on this structure, we can predict the following NMR characteristics:

  • ¹H NMR: The molecule is asymmetric, so we expect distinct signals for each proton. We anticipate two singlets for the isolated aromatic protons (H5, H7), two singlets for the methyl groups, and a complex set of signals for the five-membered ring protons (H1, H2, H3).

  • ¹³C NMR: We expect 11 distinct signals corresponding to the 11 carbon atoms in the molecule (9 from the indene core and 2 from the methyl substituents).

Experimental Protocols

The following protocols are generalized for modern high-resolution NMR spectrometers (e.g., Bruker 300-500 MHz).[5] Instrument-specific parameters may require optimization.[1]

Protocol 1: Sample Preparation

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is selected for its excellent ability to dissolve nonpolar organic compounds and its well-separated residual solvent peak (~7.26 ppm), which is unlikely to overlap with analyte signals. Filtering removes particulate matter that can degrade spectral quality.

  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added, though referencing to the residual solvent peak is common practice.[6]

  • Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final sample height in the tube is approximately 4-5 cm to be within the active volume of the NMR probe.

Protocol 2: ¹H NMR Spectrum Acquisition

Causality: The zg30 pulse program uses a 30° flip angle, which allows for a shorter relaxation delay (D1) compared to a 90° pulse, enabling faster data acquisition without significant signal loss for qualitative analysis.[7] A spectral width of 16 ppm is sufficient to cover the typical range for organic molecules.[8]

  • Spectrometer: Bruker Avance (or equivalent) at ≥300 MHz

  • Pulse Program: zg30

  • Number of Scans (NS): 16 (increase for dilute samples)

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 16 ppm (centered at ~5 ppm)

  • Temperature: 298 K (ambient probe temperature)

Protocol 3: ¹³C{¹H} NMR Spectrum Acquisition

Causality: ¹³C NMR has inherently low sensitivity due to the low natural abundance of the ¹³C isotope (~1.1%). Therefore, a greater number of scans is required. Proton decoupling ({¹H}) is employed to collapse ¹³C-¹H coupling, which simplifies the spectrum to single lines for each unique carbon and provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[8]

  • Spectrometer: Bruker Avance (or equivalent) at ≥75 MHz

  • Pulse Program: zgpg30 (power-gated decoupling)

  • Number of Scans (NS): 1024 or more, depending on concentration

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 240 ppm (centered at ~100 ppm)

  • Temperature: 298 K

Data Analysis and Interpretation

The following tables summarize the predicted chemical shifts and multiplicities for this compound. These predictions are based on data from the parent indene molecule[9][10] and established principles of substituent chemical shift (SCS) effects, where methyl groups typically cause shielding (upfield shift) at ortho and para positions and deshielding (downfield shift) at the ipso-position.[11][12][13]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.20s1H-H-7
~7.05s1H-H-5
~6.95dd1HJ(H3-H2) ≈ 5.5, J(H3-H1) ≈ 2.0H-3
~6.60dt1HJ(H2-H3) ≈ 5.5, J(H2-H1) ≈ 2.0H-2
~3.40t2HJ(H1-H2) ≈ 2.0H-1 (CH₂)
~2.45s3H-C6-CH₃
~2.40s3H-C4-CH₃
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon Assignment
~145.0C-7a
~142.5C-3a
~137.5C-6
~135.0C-4
~131.0C-3
~128.5C-2
~127.0C-5
~122.0C-7
~39.5C-1
~21.5C6-CH₃
~21.0C4-CH₃

Workflow for Structural Elucidation

The process of analyzing an unknown sample by NMR follows a logical progression from data acquisition to final structure confirmation. This workflow ensures that all necessary information is gathered systematically.

G A Sample Preparation (5-10 mg in CDCl₃) B ¹H NMR Acquisition (Quick, high sensitivity) A->B E ¹³C{¹H} NMR Acquisition (Longer, lower sensitivity) A->E C ¹H Spectrum Processing (FT, Phasing, Referencing) B->C D ¹H Data Analysis (Shifts, Integrals, Couplings) C->D H Structure Proposal & Assignment D->H F ¹³C Spectrum Processing (FT, Phasing, Referencing) E->F G ¹³C Data Analysis (Number of signals, Shifts) F->G G->H I 2D NMR Confirmation (COSY, HSQC, HMBC) (If required) H->I Ambiguity? J Final Structure Elucidation H->J Unambiguous I->J

Caption: A standard workflow for molecular structure elucidation using NMR.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided data tables and interpretation guidelines, derived from foundational NMR principles and data from analogous structures, serve as a robust reference for assigning the chemical structure. This systematic approach is indispensable for ensuring the identity and purity of key compounds in research and development settings.

References

Application Note: Mass Spectrometry of 4,6-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the analysis of 4,6-Dimethyl-1H-indene using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this document details the experimental protocol, predicted fragmentation patterns, and the scientific rationale underpinning the analytical approach. By leveraging established principles of mass spectrometry for aromatic hydrocarbons, this guide offers a robust framework for the identification and characterization of this compound.

Introduction: The Significance of this compound Analysis

This compound (C₁₁H₁₂) is an aromatic hydrocarbon with a molecular weight of 144.21 g/mol .[1][2] As a substituted indene, it belongs to a class of compounds that are important structural motifs in biologically active molecules and are utilized in the synthesis of polymers.[3] Accurate and reliable analytical methods are crucial for its identification in complex matrices, for quality control in synthesis, and for its study in various chemical and pharmaceutical research domains.

Mass spectrometry, particularly when coupled with gas chromatography, offers unparalleled sensitivity and specificity for the analysis of volatile and semi-volatile organic compounds like this compound.[4][5][6] This guide focuses on the use of Electron Ionization (EI) GC-MS, a standard and robust technique for the structural elucidation of such molecules.[7][8]

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of an aromatic compound under Electron Ionization (EI) is typically characterized by a prominent molecular ion peak due to the stability of the aromatic ring system.[9] For this compound, the molecular ion (M⁺•) is expected at a mass-to-charge ratio (m/z) of 144.

The primary fragmentation of the molecular ion is anticipated to involve the loss of a methyl group (•CH₃), a common fragmentation pathway for methylated aromatic compounds, leading to the formation of a stable cation.[10]

Key Predicted Fragmentation Pathways:

  • Molecular Ion (M⁺•): The initial ionization of this compound will produce the molecular ion at m/z 144 .

  • Loss of a Methyl Radical ([M-15]⁺): The cleavage of a methyl group will result in a highly stable cation at m/z 129 . This is predicted to be the base peak in the spectrum.

  • Loss of a Hydrogen Atom ([M-1]⁺): A less prominent peak at m/z 143 may be observed due to the loss of a hydrogen atom.

The following diagram illustrates the predicted primary fragmentation pathway for this compound.

fragmentation M This compound (m/z = 144) M_ion [C₁₁H₁₂]⁺• Molecular Ion (m/z = 144) M->M_ion Electron Ionization (70 eV) frag1 [C₁₀H₉]⁺ (m/z = 129) Base Peak M_ion->frag1 - •CH₃

Caption: Predicted Electron Ionization fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standardized method for the analysis of this compound. The parameters provided are a starting point and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation
  • Solvent Selection: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or hexane.[5][7]

  • Dilution: Create a series of working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Internal Standard: For quantitative analysis, the use of an appropriate internal standard, such as a deuterated aromatic compound (e.g., fluorene-d10), is recommended.[7]

Instrumentation and Analytical Conditions

The analysis should be performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) system.[4]

Parameter Condition Rationale
Gas Chromatograph
Injection ModeSplitlessFor trace analysis to maximize analyte transfer to the column.
Injection Volume1 µLA standard volume for capillary GC.
Injector Temperature250 °CTo ensure complete volatilization of the analyte.
Carrier GasHelium (99.999% purity)An inert carrier gas compatible with mass spectrometry.
ColumnHP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thicknessA common non-polar column suitable for the separation of aromatic hydrocarbons.[7]
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A typical temperature program to ensure good chromatographic separation.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and standard ionization technique for creating reproducible fragmentation patterns.[8][11]
Ionization Energy70 eVThe standard EI energy to generate a library-searchable mass spectrum.[7]
Mass Rangem/z 40-450A suitable range to detect the molecular ion and key fragments.
Scan Rate2 scans/secAdequate for acquiring sufficient data points across the chromatographic peak.
Ion Source Temp.230 °CTo prevent condensation of the analyte in the source.
Quadrupole Temp.150 °CTo maintain mass accuracy.

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve in Dichloromethane prep2 Serial Dilution prep1->prep2 prep3 Add Internal Standard prep2->prep3 gc_inj GC Injection prep3->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion ms_sep Mass Analysis (Quadrupole) ms_ion->ms_sep ms_det Detection ms_sep->ms_det data_acq Data Acquisition ms_det->data_acq data_proc Spectrum Interpretation data_acq->data_proc data_quant Quantification data_proc->data_quant

Caption: General workflow for the GC-MS analysis of this compound.

Data Interpretation and System Validation

  • Identification: The identity of this compound can be confirmed by matching the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).[5] The retention time should also be compared to that of a certified reference standard.

  • Quantification: For quantitative analysis, a calibration curve should be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards.

  • System Suitability: The performance of the GC-MS system should be verified by analyzing a quality control sample to ensure sensitivity, chromatographic resolution, and mass accuracy, in line with established analytical standards.[4]

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The predicted fragmentation pattern, centered around the molecular ion at m/z 144 and the base peak at m/z 129, serves as a key diagnostic tool for its identification. By following the outlined protocol, researchers can achieve accurate and reproducible results for the qualitative and quantitative analysis of this compound.

References

Application Notes and Protocols: The Emerging Potential of 4,6-Dimethyl-1H-indene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of the 4,6-dimethyl-1H-indene scaffold. While direct applications of this specific molecule are still emerging, this document extrapolates from the well-established medicinal chemistry of the broader indene class to provide a scientifically grounded framework for its investigation. We will delve into the rationale for its use, propose potential therapeutic targets, and provide detailed protocols for its derivatization and biological evaluation.

Introduction: The Indene Scaffold as a Privileged Structure in Drug Discovery

The indene framework, a fused benzene and cyclopentene ring system, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its rigid, yet three-dimensional, structure which allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. A notable example of an indene-based drug is Sulindac, a non-steroidal anti-inflammatory drug (NSAID) whose metabolites have also been investigated for their anti-proliferative properties.[3] The versatility of the indene core is further demonstrated by its presence in compounds targeting a range of diseases, from neurodegenerative disorders to cancer.[4][5]

The addition of methyl groups to the indene core, as in this compound, can significantly influence its physicochemical properties. These methyl groups can enhance metabolic stability, increase lipophilicity, and provide steric hindrance that can modulate binding to target proteins. The specific 4,6-substitution pattern may offer a unique combination of electronic and steric properties that could be exploited for the development of novel therapeutics.

Potential Therapeutic Applications of this compound Derivatives

Based on the known biological activities of various indene analogs, we propose several promising avenues for the investigation of this compound derivatives.

Anticancer Agents

The indene scaffold is a common feature in numerous anticancer agents. Derivatives of Sulindac, for instance, have been shown to inhibit cell proliferation by affecting pathways like the tumorigenic Ras/Raf/MAPK pathway.[3][6] Furthermore, certain dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[5][7]

Hypothesis: The this compound core could serve as a foundational structure for the development of novel anticancer agents. The methyl groups may enhance binding to hydrophobic pockets in targets such as tubulin or key proteins in oncogenic signaling pathways.

Neuroprotective Agents for Alzheimer's Disease

Acetylcholinesterase (AChE) inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease.[4] Recently, indene-derived hydrazides have been synthesized and evaluated as AChE inhibitors, with some compounds showing promising activity.[4] The indene core's ability to be functionalized allows for the incorporation of moieties that can interact with the active site of AChE.

Hypothesis: Derivatives of this compound could be designed as novel AChE inhibitors. The dimethyl substitution pattern may influence the orientation of the molecule within the enzyme's active site, potentially leading to enhanced inhibitory activity and selectivity.

Antimicrobial Agents

The growing threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Indazole derivatives, which are structurally related to indenes, have shown promising antibacterial activity.[8][9] The core scaffold allows for the introduction of various functional groups that can interfere with essential bacterial processes.

Hypothesis: Functionalized this compound derivatives could be explored for their antimicrobial properties. The lipophilic nature of the dimethylated core may facilitate penetration of bacterial cell membranes.

Synthetic Protocols for the Derivatization of this compound

The following protocols are proposed as starting points for the synthesis of diverse libraries of this compound derivatives. These methods are adapted from established procedures for the functionalization of the indene scaffold.[10]

General Considerations
  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used when necessary.

  • Reaction progress should be monitored by thin-layer chromatography (TLC).

  • Purification of products should be performed using column chromatography or recrystallization.

  • The structure and purity of all final compounds should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 1: Synthesis of 4,6-Dimethyl-1H-inden-1-one

This protocol describes the oxidation of this compound to the corresponding indanone, a key intermediate for further functionalization.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DMSO and water (10:1).

  • Add NBS (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4,6-dimethyl-1H-inden-1-one.

Diagram of Synthetic Workflow

G cluster_synthesis Protocol 1: Synthesis of 4,6-Dimethyl-1H-inden-1-one start This compound step1 Dissolve in DMSO/H2O start->step1 step2 Add NBS step1->step2 step3 Stir at RT (2-4h) step2->step3 step4 Quench with NaHCO3 step3->step4 step5 Extract with DCM step4->step5 step6 Dry and Concentrate step5->step6 purify Column Chromatography step6->purify end_product 4,6-Dimethyl-1H-inden-1-one purify->end_product

Caption: Workflow for the synthesis of 4,6-Dimethyl-1H-inden-1-one.

Protocol 2: Knoevenagel Condensation for the Synthesis of 2-Arylidene-4,6-dimethyl-1H-inden-1-ones

This protocol describes the reaction of 4,6-dimethyl-1H-inden-1-one with various aromatic aldehydes to generate a library of arylidene derivatives, which are known to possess biological activity.[11]

Materials:

  • 4,6-Dimethyl-1H-inden-1-one

  • Substituted aromatic aldehydes

  • Piperidine

  • Ethanol

  • Ice-cold water

Procedure:

  • To a solution of 4,6-dimethyl-1H-inden-1-one (1.0 eq) in ethanol, add the desired substituted aromatic aldehyde (1.1 eq).

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and recrystallize from ethanol to obtain the pure 2-arylidene-4,6-dimethyl-1H-inden-1-one derivative.

Biological Evaluation Protocols

The following protocols are suggested for the initial biological screening of the synthesized this compound derivatives.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value for each compound.

Diagram of Biological Evaluation Workflow

G cluster_bio Protocol 3: MTT Assay Workflow start Synthesized Compound Library step2 Treat cells with compounds start->step2 step1 Seed Cancer Cells in 96-well plates step1->step2 step3 Incubate (48-72h) step2->step3 step4 Add MTT solution step3->step4 step5 Incubate (4h) step4->step5 step6 Dissolve formazan in DMSO step5->step6 measure Measure Absorbance (570 nm) step6->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for in vitro anticancer activity screening.

Conclusion

The this compound scaffold represents an under-explored area in medicinal chemistry with significant potential. By leveraging the known biological activities of the broader indene class, researchers can strategically design and synthesize novel derivatives with potential applications in oncology, neurodegenerative diseases, and infectious diseases. The protocols provided in these application notes offer a solid foundation for initiating such investigations. Further studies, including mechanism of action elucidation and in vivo efficacy testing, will be crucial in fully realizing the therapeutic promise of this intriguing molecular framework.

References

Application Notes and Protocols: 4,6-Dimethyl-1H-indene as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 4,6-Dimethyl-1H-indenyl Ligand in Modern Catalysis

In the landscape of organometallic chemistry and catalysis, the indenyl ligand framework has carved out a significant niche, particularly in the stereoselective polymerization of olefins. The "indenyl effect" describes the notable rate acceleration observed in associative substitution reactions at the metal center compared to their cyclopentadienyl counterparts. This phenomenon is attributed to the ability of the indenyl ligand to undergo facile ring-slippage from a η⁵ to a η³ coordination mode, thereby opening up a coordination site for incoming substrates. This unique characteristic has been a cornerstone in the design of highly active and selective catalysts.

The 4,6-dimethyl-1H-indenyl ligand, a specifically substituted variant, offers a nuanced approach to catalyst design. The strategic placement of methyl groups on the six-membered ring allows for the fine-tuning of the electronic and steric properties of the resulting metal complex. These substitutions can influence the catalyst's activity, stereoselectivity, and the properties of the resulting polymers. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 4,6-dimethyl-1H-indene, its incorporation into a zirconocene precatalyst, and its application in olefin polymerization. While the primary focus of this guide is on olefin polymerization, the potential applications in other catalytic transformations such as cross-coupling and hydrogenation reactions will be briefly discussed.

Part 1: Synthesis of the 4,6-Dimethyl-1H-indenyl Ligand and its Zirconocene Complex

The journey to a catalytically active species begins with the synthesis of the ligand and its subsequent coordination to a metal center. This section provides detailed protocols for the preparation of this compound and its corresponding bis(indenyl)zirconium dichloride complex.

Synthesis of this compound

Protocol 1: Proposed Synthesis of this compound

Materials:

  • 2,4-Dimethylacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • Anhydrous ethanol

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Claisen Condensation to form Ethyl 2,4-dimethylbenzoylacetate

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium hydride (1.2 eq) to anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of 2,4-dimethylacetophenone (1.0 eq) and diethyl carbonate (1.5 eq) in anhydrous diethyl ether to the stirred suspension of sodium hydride at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench with a minimal amount of ethanol followed by water.

  • Acidify the aqueous layer with dilute HCl and extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Reduction and Cyclization to this compound

  • In a separate flame-dried flask, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and slowly add a solution of the crude ethyl 2,4-dimethylbenzoylacetate from the previous step in anhydrous THF.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate to obtain the crude diol.

  • Dissolve the crude diol in toluene and add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the dehydration is complete.

  • Cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford this compound.

Synthesis of rac- and meso-bis(4,6-dimethyl-1H-indenyl)zirconium Dichloride

The synthesis of the zirconocene complex involves the deprotonation of the indenyl ligand followed by a salt metathesis reaction with zirconium tetrachloride. This procedure typically yields a mixture of the racemic (rac) and meso diastereomers, which can often be separated by fractional crystallization.[1][2]

Protocol 2: Synthesis of bis(4,6-dimethyl-1H-indenyl)zirconium Dichloride

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or THF

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous toluene

  • Anhydrous pentane or hexanes

  • Celite®

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (2.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C and slowly add n-BuLi (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for at least 4 hours to ensure complete deprotonation, resulting in a solution of 4,6-dimethylindenyllithium.

  • In a separate Schlenk flask, suspend ZrCl₄ (1.0 eq) in anhydrous toluene.

  • Cool the ZrCl₄ suspension to -78 °C and slowly add the solution of 4,6-dimethylindenyllithium via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. The color of the solution should change, and a precipitate may form.

  • Remove the solvent under vacuum.

  • Extract the solid residue with toluene and filter through a pad of Celite® to remove lithium chloride.

  • Concentrate the filtrate under vacuum to a reduced volume.

  • Add pentane or hexanes to precipitate the product. The rac and meso isomers may be separated by careful fractional crystallization from a toluene/pentane mixture. The meso isomer is typically less soluble.

  • Isolate the solid product by filtration, wash with cold pentane, and dry under vacuum.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis 2_4_dimethylacetophenone 2,4-Dimethyl- acetophenone claisen Claisen Condensation 2_4_dimethylacetophenone->claisen 1. NaH, Et2CO 2. H+ beta_keto_ester Ethyl 2,4-dimethyl- benzoylacetate claisen->beta_keto_ester reduction_cyclization Reduction & Cyclization beta_keto_ester->reduction_cyclization 1. LiAlH4 2. p-TsOH, heat ligand 4,6-Dimethyl- 1H-indene reduction_cyclization->ligand deprotonation Deprotonation ligand->deprotonation n-BuLi indenyllithium 4,6-Dimethyl- indenyllithium deprotonation->indenyllithium salt_metathesis Salt Metathesis indenyllithium->salt_metathesis ZrCl4 complex bis(4,6-Dimethyl- indenyl)ZrCl2 salt_metathesis->complex Catalytic_Cycle Precatalyst Ind2ZrCl2 Activation Activation Precatalyst->Activation MAO Active_Catalyst [Ind2Zr-R]+ Activation->Active_Catalyst Coordination Olefin Coordination Active_Catalyst->Coordination Olefin Insertion Migratory Insertion Coordination->Insertion Propagation [Ind2Zr-(Polymer)]+ Insertion->Propagation Propagation->Coordination n Olefin Termination Chain Termination/ Transfer Propagation->Termination Termination->Active_Catalyst Re-initiation Polymer Polymer Chain Termination->Polymer

References

Application Notes and Protocols: 4,6-Dimethyl-1H-indene as a Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indane Scaffold in Medicinal Chemistry

The indane framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic properties.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This has led to the development of a wide range of pharmaceuticals, including the anti-inflammatory drug Sulindac and the Alzheimer's treatment Donepezil.[3][4] The indanone core, in particular, is a precursor to a diverse array of bioactive molecules with applications in neurodegenerative diseases, inflammation, and oncology.[4][5][6][7]

4,6-Dimethyl-1H-indene represents a valuable, yet underexplored, starting material for the synthesis of novel bioactive candidates. The two methyl groups on the aromatic ring can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins, offering a unique substitution pattern for lead optimization. This guide provides detailed protocols for the conversion of this compound to key intermediates and outlines synthetic strategies for the development of novel anti-inflammatory and neuroprotective agents.

Part 1: Synthesis of the Key Intermediate: 4,6-Dimethyl-1-indanone

A common and critical step in leveraging the indene scaffold is its oxidation to the corresponding 1-indanone. This ketone functionality serves as a versatile handle for a wide array of subsequent chemical transformations.

Protocol 1: Oxidation of this compound to 4,6-Dimethyl-1-indanone

This protocol is based on established methods for the oxidation of substituted indenes.[8][9][10]

Objective: To synthesize 4,6-dimethyl-1-indanone from this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Sodium sulfite

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of DMSO and water (e.g., 9:1 v/v).

  • Addition of NBS: Cool the solution to 0 °C in an ice bath. Slowly add N-bromosuccinimide (1.1 eq) in portions over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any remaining NBS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4,6-dimethyl-1-indanone by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Expected Outcome: 4,6-dimethyl-1-indanone as a solid or oil.

Part 2: Application in the Synthesis of Anti-Inflammatory Agents

Derivatives of dimethyl-indanones have shown potent anti-inflammatory activity. A notable example is 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18), a close structural analog of derivatives that can be synthesized from 4,6-dimethyl-1-indanone.[11][12] IPX-18 has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ by modulating NF-κB and Nrf2 signaling pathways.[11]

Workflow for Developing Novel Anti-inflammatory Agents

G start This compound indanone 4,6-Dimethyl-1-indanone start->indanone Oxidation (Protocol 1) aldol Aldol Condensation (Protocol 2) indanone->aldol chalcone Aryl-substituted Chalcone-like Derivative aldol->chalcone bioactivity Anti-inflammatory Activity (e.g., inhibition of TNF-α, IL-6) chalcone->bioactivity

Caption: Proposed workflow for synthesizing anti-inflammatory agents.

Protocol 2: Synthesis of a 2-Benzylidene-4,6-dimethyl-1-indanone Derivative (Aldol Condensation)

This protocol describes a base-catalyzed aldol condensation between 4,6-dimethyl-1-indanone and a substituted benzaldehyde.

Objective: To synthesize a chalcone-like derivative with potential anti-inflammatory activity.

Materials:

  • 4,6-Dimethyl-1-indanone (from Protocol 1)

  • Substituted benzaldehyde (e.g., 4-methylbenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute solution

  • Ice-cold water

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve 4,6-dimethyl-1-indanone (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol.

  • Base Addition: Cool the solution to 0 °C and slowly add an aqueous solution of KOH or NaOH (e.g., 10%) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Precipitation and Filtration: Pour the reaction mixture into a beaker of ice-cold water.

  • Neutralization: Acidify the mixture with dilute HCl to a neutral pH.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water.

  • Purification: Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-4,6-dimethyl-1-indanone derivative.

Data Presentation: Bioactivity of a Structurally Related Compound

The following table summarizes the reported anti-inflammatory activity of IPX-18, a 4,7-dimethyl analog, demonstrating the potential of this compound class.[11][12]

CompoundTargetAssay SystemIC₅₀ (nM)
2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18)TNF-α releaseHuman Whole Blood (HWB)298.8
TNF-α releasePeripheral Blood Mononuclear Cells (PBMCs)96.29
IFN-γ releaseHuman Whole Blood (HWB)217.6
IFN-γ releasePeripheral Blood Mononuclear Cells (PBMCs)103.7
Basophil degranulationRBL-2H3 cells98.52

Part 3: Application in the Synthesis of Neuroprotective Agents

The indanone scaffold is a cornerstone in the development of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4][13][14] These compounds often act by inhibiting enzymes such as acetylcholinesterase (AChE) or monoamine oxidase (MAO).[4][14] Functionalization of the this compound core can be achieved through various modern synthetic methodologies to create novel neuroprotective agents.

Proposed Synthetic Strategies for Novel Neuroprotective Agents

G indene This compound halogenated_indene Halogenated Indene (e.g., 3-iodo-4,6-dimethyl-1H-indene) indene->halogenated_indene Halogenation acylated_indene Acylated Indene Derivative indene->acylated_indene Friedel-Crafts Acylation (Protocol 4) suzuki_product Aryl/Heteroaryl-Substituted Indene halogenated_indene->suzuki_product Suzuki Coupling (Protocol 3) neuro_activity Potential Neuroprotective Activity (e.g., AChE or MAO inhibition) suzuki_product->neuro_activity acylated_indene->neuro_activity

Caption: Proposed routes to novel neuroprotective agents.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated this compound with a boronic acid, a powerful method for creating biaryl structures often found in neuroprotective agents.[15][16][17][18]

Objective: To synthesize an aryl-substituted this compound derivative.

Prerequisite: Synthesis of a halogenated (e.g., bromo- or iodo-) this compound.

Materials:

  • Halogenated this compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane or toluene, with water)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the halogenated this compound (1.0 eq), boronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heating: Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates the consumption of the starting halide.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Protocol 4: Friedel-Crafts Acylation for Ketone Synthesis

The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring of the indene scaffold, creating a ketone that can be further modified.[19][20][21]

Objective: To synthesize an acylated derivative of this compound.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.1 eq)

  • Lewis acid catalyst (e.g., AlCl₃, 1.2 eq)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice-cold water

  • Dilute HCl

Procedure:

  • Catalyst Suspension: Suspend the Lewis acid (e.g., AlCl₃, 1.2 eq) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere.

  • Acyl Chloride Addition: Cool the suspension to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Indene Addition: After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C to room temperature, monitoring by TLC.

  • Quenching: Carefully quench the reaction by pouring it into a beaker of ice-cold water and dilute HCl.

  • Extraction and Washing: Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography.

Conclusion

This compound is a promising starting material for the synthesis of a new generation of bioactive molecules. Its conversion to the 4,6-dimethyl-1-indanone intermediate opens up a vast chemical space for the development of potent and selective anti-inflammatory and neuroprotective agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this unique chemical scaffold.

References

Application Notes and Protocols for the Polymerization of 4,6-Dimethyl-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of 4,6-dimethyl-1H-indene. This document offers detailed experimental protocols, an exploration of the underlying scientific principles, and methods for the characterization of the resulting polymeric materials. Given the specialized nature of this monomer, the following protocols are based on established principles for the polymerization of indene and other substituted olefinic monomers.

Introduction

This compound is an aromatic hydrocarbon with a reactive double bond within its five-membered ring, making it susceptible to polymerization. The presence of two methyl groups on the benzene ring is anticipated to influence the monomer's reactivity and the properties of the resulting polymer, poly(this compound). These methyl substituents can affect the electron density of the system and introduce steric hindrance, which in turn can impact the polymerization kinetics and the polymer's microstructure.

Polymers derived from indene and its analogs are valued for their thermal stability, chemical resistance, and unique optical and electronic properties, finding applications in resins, coatings, and advanced materials.[1][2][3] The polymerization of this compound is expected to yield a thermoplastic material with properties that can be tailored through the choice of polymerization method and conditions.

This guide will focus on two primary methods for the polymerization of this compound: cationic polymerization and metallocene-catalyzed polymerization.

Part 1: Cationic Polymerization of this compound

Cationic polymerization is a chain-growth polymerization in which a cationic initiator transfers a charge to a monomer, creating a reactive, propagating species.[4] This method is particularly well-suited for olefins with electron-donating groups, such as indene and its derivatives. The methyl groups on the this compound ring are expected to enhance the electron-donating nature of the monomer, potentially increasing its reactivity in cationic polymerization compared to unsubstituted indene.

Mechanism of Cationic Polymerization

The cationic polymerization of this compound can be initiated by Lewis acids (e.g., AlCl₃, TiCl₄) in the presence of a proton source (co-initiator), such as residual water.[5] The process involves three main stages: initiation, propagation, and termination.

cationic_polymerization Initiation Initiation Carbocation Active Carbocation Initiation->Carbocation Forms active center Propagation Propagation Propagation->Propagation Chain growth Termination Termination Propagation->Termination Chain-terminating event Polymer Poly(this compound) Termination->Polymer Monomer This compound Monomer->Initiation Monomer->Propagation Monomer addition Initiator Lewis Acid (e.g., AlCl₃) + Co-initiator (e.g., H₂O) Initiator->Initiation Carbocation->Propagation

Caption: General workflow for cationic polymerization.

Experimental Protocol: Cationic Polymerization

This protocol describes a generalized procedure for the cationic polymerization of this compound using aluminum chloride (AlCl₃) as the initiator.

Materials:

  • This compound (purified by distillation or passage through alumina to remove inhibitors)[6]

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl₃), anhydrous

  • Methanol

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware (reaction flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Syringes and cannulas for transfers

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a septum under an inert atmosphere.

  • Monomer and Solvent Addition: Charge the flask with this compound and anhydrous DCM. A typical monomer concentration is in the range of 0.5-2 M.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a low-temperature bath.

  • Initiator Preparation: In a separate dry flask under an inert atmosphere, prepare a stock solution of AlCl₃ in anhydrous DCM (e.g., 0.1 M).

  • Initiation: Slowly add the AlCl₃ solution to the stirred monomer solution via syringe. The reaction is often exothermic, so maintain the desired temperature. The monomer-to-initiator ratio can be varied to control the molecular weight of the polymer.

  • Polymerization: Allow the reaction to proceed for a set time (e.g., 1-4 hours). The progress of the reaction can be monitored by observing the increase in viscosity of the solution.

  • Termination: Quench the polymerization by adding a small amount of methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the cationic polymerization of this compound, illustrating the expected influence of reaction conditions on the polymer properties.

EntryMonomer/Initiator RatioTemperature (°C)Yield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1100:1-789515,0002.1
2200:1-789228,0002.3
3100:1-408812,0002.5

Part 2: Metallocene-Catalyzed Polymerization of this compound

Metallocene catalysts are single-site catalysts that offer excellent control over polymer microstructure, including tacticity and molecular weight distribution.[7] These catalysts, typically based on Group 4 metals like zirconium or titanium, are activated by a cocatalyst, most commonly methylaluminoxane (MAO). The structure of the metallocene ligand can be tailored to produce polymers with specific properties. For the polymerization of this compound, a metallocene catalyst can potentially lead to polymers with a more defined stereochemistry compared to those produced by traditional cationic methods. The methyl substituents on the indene monomer may influence the insertion mechanism and the resulting polymer tacticity.[8]

Mechanism of Metallocene-Catalyzed Polymerization

The polymerization is initiated by the reaction of the metallocene precursor with the cocatalyst (MAO) to form a catalytically active cationic species. The monomer then coordinates to the metal center and inserts into the metal-alkyl bond, leading to chain growth.

metallocene_polymerization Metallocene Metallocene Precursor (e.g., rac-Et(Ind)₂ZrCl₂) Activation Activation Metallocene->Activation MAO Cocatalyst (MAO) MAO->Activation Active_Catalyst Active Catalytic Species Activation->Active_Catalyst Coordination Coordination & Insertion Active_Catalyst->Coordination Monomer This compound Monomer->Coordination Propagation Propagation Coordination->Propagation Chain growth Propagation->Propagation Polymer Poly(this compound) Propagation->Polymer

Caption: Workflow for metallocene-catalyzed polymerization.

Experimental Protocol: Metallocene-Catalyzed Polymerization

This protocol provides a generalized procedure for the polymerization of this compound using a metallocene catalyst activated with MAO.

Materials:

  • This compound (purified)

  • Anhydrous toluene

  • Metallocene precursor (e.g., rac-ethylenebis(indenyl)zirconium dichloride, rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Methanol

  • Acidified methanol (e.g., 5% HCl)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Schlenk line or glovebox

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Syringes and cannulas

  • Thermostatically controlled oil bath

Procedure:

  • Reactor Setup: Prepare a dry reaction flask under an inert atmosphere as described in the cationic polymerization protocol.

  • Solvent and Monomer Addition: Add anhydrous toluene to the flask, followed by the purified this compound.

  • Cocatalyst Addition: Add the MAO solution to the reactor. The Al/Zr molar ratio is a critical parameter and is typically high (e.g., 500:1 to 2000:1).

  • Temperature Control: Bring the reactor to the desired polymerization temperature (e.g., 25-70 °C) using an oil bath.

  • Catalyst Initiation: In a separate flask, dissolve the metallocene precursor in a small amount of toluene. Inject the required amount of the catalyst solution into the reactor to initiate polymerization.

  • Polymerization: Allow the reaction to proceed with vigorous stirring for the desired time (e.g., 30-120 minutes).

  • Termination: Terminate the polymerization by adding a small amount of methanol.

  • Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a larger volume of acidified methanol. This helps to quench the reaction and dissolve the catalyst residues. Collect the polymer by filtration, wash it extensively with methanol, and dry it in a vacuum oven at 60-80 °C to a constant weight.[9]

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the metallocene-catalyzed polymerization of this compound, illustrating the expected influence of the catalyst and temperature on the polymer properties.

EntryCatalystAl/Zr RatioTemperature (°C)Yield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1rac-Et(Ind)₂ZrCl₂1000:1259850,0001.9
2rac-Et(Ind)₂ZrCl₂1000:1709535,0002.0
3Cp₂ZrCl₂1000:1258542,0002.2

Part 3: Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is essential to understand its structure and properties. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the polymer structure, determining the tacticity, and identifying end groups.[10]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer.[11]

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (T₉) and any melting (Tₘ) or crystallization (Tₙ) temperatures, providing insights into the polymer's thermal properties and degree of crystallinity.[12]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the polymer.

Expected Characterization Results (Hypothetical):

  • ¹H NMR (CDCl₃, δ): Broad signals in the aromatic region (6.8-7.2 ppm), aliphatic region (1.0-2.5 ppm), and methyl proton signals (around 2.3 ppm).

  • ¹³C NMR (CDCl₃, δ): Signals corresponding to the aromatic and aliphatic carbons of the repeating indene unit. The fine structure of the aliphatic signals can provide information on the polymer's tacticity.

  • GPC (THF, vs. polystyrene standards): Mₙ and PDI values as indicated in the tables above.

  • DSC: A glass transition temperature (T₉) in the range of 150-200 °C, depending on the molecular weight and tacticity.

  • TGA (N₂ atmosphere): Onset of decomposition above 300 °C, indicating good thermal stability.

Safety and Handling Considerations

  • Monomer: this compound should be handled in a well-ventilated fume hood. It is flammable and may be an irritant. To prevent auto-polymerization during storage, it should be kept refrigerated under an inert atmosphere and may contain a polymerization inhibitor that needs to be removed before use.[6]

  • Catalysts and Reagents: Lewis acids like AlCl₃ are corrosive and react violently with water. Metallocene catalysts and MAO are air and moisture sensitive and should be handled under an inert atmosphere. Organic solvents used are flammable and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

The polymerization of this compound offers a pathway to novel polymeric materials with potentially valuable properties. Both cationic and metallocene-catalyzed polymerization methods are viable routes for synthesizing poly(this compound). The choice of method will depend on the desired polymer characteristics, with metallocene catalysts generally offering better control over the polymer's microstructure. The protocols and information provided in these application notes serve as a starting point for researchers to explore the synthesis and properties of this interesting polymer. Further optimization of reaction conditions will be necessary to achieve specific material properties for various applications.

References

Application Notes and Protocols for the Functionalization of the 4,6-Dimethyl-1H-indene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4,6-Dimethyl-1H-indene Scaffold - A Versatile Building Block

The 1H-indene core is a prominent structural motif in a multitude of biologically active molecules and advanced materials. Its unique combination of a cyclopentadiene ring fused to a benzene ring imparts a rich and tunable reactivity, making it a valuable scaffold in medicinal chemistry and materials science. The this compound variant, with its specific substitution pattern, offers a unique platform for the development of novel derivatives. The presence of the two methyl groups on the aromatic ring not only influences the electronic properties and, consequently, the regioselectivity of further functionalization, but also provides steric handles that can be exploited in catalyst and receptor binding. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of this promising scaffold.

PART 1: Understanding the Reactivity and Regioselectivity of this compound

The functionalization of the this compound scaffold can be broadly categorized into two main areas: reactions on the aromatic ring and reactions on the five-membered ring. The regiochemical outcome of these transformations is governed by the interplay of the electronic effects of the methyl groups and the inherent reactivity of the indene core.

Electrophilic Aromatic Substitution (EAS): Directing Effects of the Methyl Groups

The two methyl groups at the C4 and C6 positions are electron-donating groups (EDGs) through an inductive effect and hyperconjugation.[1] In electrophilic aromatic substitution (EAS) reactions, EDGs are known to be activating and ortho, para-directing.[2][3] In the context of the this compound scaffold, this has profound implications for the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts reactions.

The positions ortho and para to the methyl groups are C5 and C7 for the C6-methyl group, and C5 and C3 (within the five-membered ring) for the C4-methyl group. The C5 position is ortho to both methyl groups, making it electronically activated. However, it is also sterically hindered by the two adjacent methyl groups. The C7 position is para to the C4-methyl group and meta to the C6-methyl group, making it another likely site for substitution. The C2 and C3 positions of the five-membered ring are also part of the π-system and can be susceptible to electrophilic attack, although to a lesser extent for typical EAS reactions.

Therefore, for most electrophilic aromatic substitutions, we can predict the following order of reactivity for the available positions on the aromatic ring: C7 > C5 . The C7 position offers a good balance of electronic activation and steric accessibility. Substitution at C5 is electronically favored but may be sterically hindered depending on the size of the electrophile.

Diagram 1: Regioselectivity in Electrophilic Aromatic Substitution

G Indene This compound EAS Electrophilic Aromatic Substitution (E+, e.g., Br+, NO2+, RCO+) Indene->EAS Reaction C7_Product 7-Substituted Product (Major) EAS->C7_Product Favored Pathway C5_Product 5-Substituted Product (Minor, sterically hindered) EAS->C5_Product Possible Pathway

Caption: Predicted regioselectivity for the electrophilic aromatic substitution of this compound.

Functionalization of the Five-Membered Ring: The Acidic C1 Proton

The methylene protons at the C1 position of 1H-indene are allylic and benzylic, rendering them significantly more acidic (pKa ≈ 20 in DMSO) than typical alkane protons. This acidity allows for facile deprotonation with a suitable base, such as an organolithium reagent (e.g., n-butyllithium) or a strong non-nucleophilic base (e.g., lithium diisopropylamide, LDA), to generate a resonance-stabilized indenyl anion. This anion is a potent nucleophile and can react with a wide range of electrophiles, providing a powerful strategy for introducing functionality at the C1 position.

PART 2: Detailed Experimental Protocols

The following protocols are designed to be robust starting points for the functionalization of the this compound scaffold. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve desired yields and purity for specific substrates.

Electrophilic Aromatic Substitution on the Benzene Ring

Rationale: This protocol utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to facilitate the generation of the electrophilic bromine species. Given the directing effects of the methyl groups, the primary product expected is the 7-bromo-4,6-dimethyl-1H-indene.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 7-bromo-4,6-dimethyl-1H-indene.

Reagent/ParameterCondition/AmountRationale
Solvent Anhydrous DMFPolar aprotic solvent facilitates the reaction.
Temperature 0 °C to room temp.Controlled addition at low temperature minimizes side reactions.
Work-up Na₂S₂O₃ washQuenches any remaining bromine.
Purification Column ChromatographySeparates the product from any minor isomers and impurities.

Rationale: Nitration is a classic electrophilic aromatic substitution that introduces a nitro group onto the aromatic ring. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent.[4][5] The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side reactions. The primary product expected is 7-nitro-4,6-dimethyl-1H-indene.

Materials:

  • This compound

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Ice-water bath

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-water bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C. This creates the nitrating mixture.

  • In a separate flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Slowly add the solution of this compound to the cold nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers and carefully wash with cold water, followed by saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 7-nitro-4,6-dimethyl-1H-indene.

Rationale: Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7] This reaction is a reliable method for forming C-C bonds with aromatic systems. The reaction should proceed regioselectively at the C7 position. A video protocol for a similar reaction on m-xylene can provide valuable visual guidance.[8]

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-water bath

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a dropping funnel and a gas outlet to a trap

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 7-acetyl-4,6-dimethyl-1H-indene.

Functionalization at the C1 Position via the Indenyl Anion

Rationale: This protocol describes the deprotonation of the acidic C1 proton with n-butyllithium followed by quenching with an alkyl halide electrophile. This method allows for the introduction of a wide variety of alkyl groups at the C1 position.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath) under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise via syringe. A color change (typically to a deep red or orange) should be observed, indicating the formation of the indenyl anion.

  • Stir the solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq) dropwise to the solution of the indenyl anion at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 1-alkyl-4,6-dimethyl-1H-indene.

Diagram 2: Functionalization at the C1 Position

G Indene This compound Deprotonation Deprotonation (n-BuLi, THF, -78 °C) Indene->Deprotonation Indenyl_Anion Indenyl Anion (Nucleophile) Deprotonation->Indenyl_Anion Electrophile Electrophile (e.g., R-X) Indenyl_Anion->Electrophile Reaction C1_Product 1-Substituted Product Electrophile->C1_Product Forms

Caption: General workflow for the functionalization of this compound at the C1 position.

Transition-Metal-Catalyzed Cross-Coupling Reactions

For cross-coupling reactions, it is often necessary to first introduce a handle, such as a halogen or a boronic acid/ester, onto the this compound scaffold. The 7-bromo derivative synthesized in Protocol 2.1.1 is an excellent starting material for these transformations.

Rationale: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[9][10] This protocol describes the coupling of 7-bromo-4,6-dimethyl-1H-indene with an arylboronic acid to form a C-C bond at the C7 position.

Materials:

  • 7-Bromo-4,6-dimethyl-1H-indene

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)

  • A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • A solvent system (e.g., toluene/water, dioxane/water, or DMF)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Condenser

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • To a reaction vessel, add 7-bromo-4,6-dimethyl-1H-indene (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (if required, typically in a 1:2 or 1:4 Pd:ligand ratio), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours, or until TLC or GC-MS analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ComponentExampleRationale
Palladium Catalyst Pd(OAc)₂ / SPhosA common and effective catalyst system for Suzuki couplings.
Base K₂CO₃Activates the boronic acid for transmetalation.[10]
Solvent Toluene/Water (4:1)Biphasic system that facilitates the reaction.

Rationale: The Heck-Mizoroki reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[11][12] This protocol can be used to introduce an alkenyl group at the C7 position of the indene scaffold.

Materials:

  • 7-Bromo-4,6-dimethyl-1H-indene

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • A base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))

  • A polar aprotic solvent (e.g., DMF, NMP, or acetonitrile)

  • Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

  • In a reaction vessel, combine 7-bromo-4,6-dimethyl-1H-indene (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (if used, 4-10 mol%), and the base (2.0 eq).

  • Add the degassed solvent.

  • Seal the vessel and heat the mixture to 100-140 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Rationale: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[13][14] This protocol is ideal for introducing an alkynyl moiety at the C7 position.

Materials:

  • 7-Bromo-4,6-dimethyl-1H-indene

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • A solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add 7-bromo-4,6-dimethyl-1H-indene (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with diethyl ether and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Diagram 3: Transition-Metal-Catalyzed Cross-Coupling

G cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling Indene_Br 7-Bromo-4,6-dimethyl-1H-indene Suzuki_Reagents Arylboronic Acid Pd Catalyst, Base Indene_Br->Suzuki_Reagents Heck_Reagents Alkene Pd Catalyst, Base Indene_Br->Heck_Reagents Sonogashira_Reagents Terminal Alkyne Pd Catalyst, Cu(I), Base Indene_Br->Sonogashira_Reagents Suzuki_Product 7-Aryl-4,6-dimethyl-1H-indene Suzuki_Reagents->Suzuki_Product Forms Heck_Product 7-Alkenyl-4,6-dimethyl-1H-indene Heck_Reagents->Heck_Product Forms Sonogashira_Product 7-Alkynyl-4,6-dimethyl-1H-indene Sonogashira_Reagents->Sonogashira_Product Forms

Caption: Overview of cross-coupling strategies for the functionalization of 7-bromo-4,6-dimethyl-1H-indene.

PART 3: Troubleshooting and Further Considerations

  • Low Yields in EAS: If yields for electrophilic aromatic substitution are low, consider using a more activated electrophile or a stronger Lewis acid. For sterically hindered positions like C5, smaller electrophiles may be more successful.

  • Incomplete Deprotonation at C1: If alkylation at C1 is sluggish, ensure your solvent and glassware are scrupulously dry. The color of the indenyl anion can be a good indicator of successful deprotonation. Consider using a stronger base like sec-butyllithium or tert-butyllithium if needed.

  • Catalyst Deactivation in Cross-Coupling: If cross-coupling reactions stall, catalyst deactivation may be the culprit. Ensure all reagents and solvents are thoroughly degassed. The choice of ligand is also critical; more electron-rich and bulky phosphine ligands can often improve catalyst stability and turnover.

  • Purification Challenges: The products of these reactions may have similar polarities. Careful optimization of the eluent system for column chromatography is often necessary. In some cases, recrystallization may be a viable purification method.

By leveraging the distinct reactivity of the aromatic and five-membered rings, a diverse array of functionalized this compound derivatives can be accessed. These protocols provide a solid foundation for the exploration of this versatile scaffold in various fields of chemical research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,6-Dimethyl-1H-indene. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this and related substituted indene structures. Indenes are not only valuable precursors for metallocene catalysts but are also integral scaffolds in pharmaceuticals and advanced materials.[1][2] However, their synthesis is often fraught with challenges related to regioselectivity, stability, and purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Overview of Synthetic Strategies

The synthesis of this compound is not a trivial pursuit and typically involves a multi-step sequence. A common and logical approach is the construction of the corresponding indanone precursor, 4,6-dimethyl-1-indanone, followed by reduction and dehydration. The choice of the initial synthetic route to the indanone core is critical and often dictates the types of challenges encountered downstream. Below is a workflow illustrating the primary pathways.

G cluster_0 Route A: Friedel-Crafts Acylation cluster_1 Route B: Propanoic Acid Cyclization cluster_2 Conversion to Indene A1 m-Xylene A3 Intramolecular Friedel-Crafts Cyclization A1->A3 A2 Acylating Agent (e.g., Crotonyl Chloride) A2->A3 A4 4,6-Dimethyl-1-indanone A3->A4 C1 Reduction to Indanol (e.g., NaBH4) A4->C1 B1 m-Xylene B3 Friedel-Crafts to Keto-Acid B1->B3 B2 Succinic Anhydride B2->B3 B4 Reduction (e.g., Clemmensen) B3->B4 B5 3-(2,4-Dimethylphenyl)propanoic acid B4->B5 B6 Intramolecular Acylation (e.g., PPA, Eaton's Reagent) B5->B6 B6->A4 C2 Dehydration (e.g., p-TsOH, Oxalic Acid) C1->C2 C3 This compound C2->C3

Caption: Common synthetic pathways to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main precursors for synthesizing the 4,6-dimethyl substituted indene core?

A1: The most logical and cost-effective starting material is m-xylene . The 1,3-dimethyl substitution pattern of m-xylene naturally directs electrophilic substitutions to the 2, 4, and 6 positions, making it an ideal precursor for the 4,6-dimethyl substitution pattern on the final indene ring.

Q2: My final product, this compound, is turning yellow and showing signs of degradation. Why is this happening and how can I prevent it?

A2: this compound, like many indene derivatives, is prone to instability.[3] The primary degradation pathways are oxidation and polymerization . The allylic protons at the C1 position are susceptible to abstraction, and the conjugated double bond system can react with atmospheric oxygen to form peroxides, which can initiate polymerization.[4]

  • Storage: Store the purified product under an inert atmosphere (Argon or Nitrogen), preferably at low temperatures (-20°C) and protected from light.

  • Inhibitors: For long-term storage, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) in trace amounts.

  • Handling: Use freshly purified material for subsequent reactions whenever possible.

Q3: Is it possible to directly synthesize the indene without going through an indanone intermediate?

A3: Yes, direct methods exist, such as the metal-catalyzed cycloisomerization of 1-alkyl-2-ethynylbenzene derivatives.[5][6] For your target molecule, this would require the synthesis of 1-ethyl-3,5-dimethyl-2-ethynylbenzene, which can be a challenging precursor to prepare. While these methods offer atom economy, the multi-step synthesis via the indanone intermediate is often more reliable and easier to troubleshoot for this specific substitution pattern.

Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific problems you may encounter during the synthesis.

Part 1: Synthesis of 4,6-Dimethyl-1-indanone

The formation of the indanone is the cornerstone of this synthesis. Most challenges arise from the intramolecular Friedel-Crafts cyclization step.[7][8]

Q4: I am attempting the intramolecular Friedel-Crafts cyclization of 3-(2,4-dimethylphenyl)propanoic acid, but I am getting very low yields or a complex mixture of products. What is going wrong?

A4: This is a classic challenge in Friedel-Crafts chemistry. The outcome is highly dependent on the choice of acid catalyst and reaction conditions.

  • Causality: The cyclization requires a strong acid to generate the acylium ion intermediate for electrophilic aromatic substitution. However, excessively harsh conditions can lead to side reactions. The two methyl groups on the aromatic ring are activating, but can also promote undesired intermolecular reactions or rearrangements.

  • Troubleshooting Decision Tree:

    G Start Low yield in Indanone Cyclization C1 What catalyst are you using? Start->C1 PPA Polyphosphoric Acid (PPA) C1->PPA Common choice AlCl3 Anhydrous AlCl3 C1->AlCl3 Classic method Other Other (e.g., H2SO4) C1->Other Alternative Sol_PPA Issue: PPA can be viscous and require high temperatures, leading to charring. Solution: Ensure vigorous mechanical stirring. Try a newer batch of PPA. Lower temperature and increase reaction time. PPA->Sol_PPA Sol_AlCl3 Issue: AlCl3 is aggressive and can cause intermolecular condensation. Solution: Convert propanoic acid to the acid chloride first. Run the reaction at low temperature (0 °C to RT). Use a non-polar solvent like CS2 or CH2Cl2. AlCl3->Sol_AlCl3 Sol_Other Consider Eaton's Reagent (P2O5 in MsOH). It is a powerful but milder alternative that often gives cleaner reactions and higher yields at moderate temperatures (60-80 °C). Other->Sol_Other

    Caption: Troubleshooting low yields in Friedel-Crafts cyclization.

  • Recommended Protocol Adjustment:

    • Convert 3-(2,4-dimethylphenyl)propanoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • Purify the acid chloride by distillation under reduced pressure.

    • Perform the intramolecular Friedel-Crafts acylation using a stoichiometric amount of AlCl₃ in a solvent like dichloromethane at 0°C, allowing it to slowly warm to room temperature.[7] This two-step process is often cleaner than direct cyclization with polyphosphoric acid (PPA).

Q5: My reaction produced an isomeric indanone instead of the desired 4,6-dimethyl-1-indanone. How is this possible?

A5: You are likely observing the formation of 5,7-dimethyl-1-indanone . This occurs if your precursor was not the pure 3-(2,4-dimethylphenyl)propanoic acid, but rather contained the 3-(3,5-dimethylphenyl) isomer. This can happen during the initial Friedel-Crafts reaction to form the keto-acid if m-xylene is contaminated or if reaction conditions allow for isomerization.

  • Verification: Carefully check the ¹H NMR of your propanoic acid precursor. The aromatic region for the 2,4-disubstituted pattern should show three distinct signals, while the 3,5-disubstituted pattern will show two.

  • Solution: Ensure the purity of your starting m-xylene and use milder conditions for the initial acylation with succinic anhydride to prevent any potential methyl group migration.

ParameterCondition A (Harsh)Condition B (Mild)Expected Outcome
Catalyst AlCl₃ (excess)FeCl₃ or ZnCl₂B minimizes isomerization
Temperature > 80 °C25 - 50 °CB favors desired product
Solvent NitrobenzeneDichloromethaneB is easier to work with

Table 1. Comparison of Friedel-Crafts conditions for acylation of m-xylene.

Part 2: Conversion of Indanone to this compound

This two-step sequence involves the reduction of the ketone to an alcohol, followed by acid-catalyzed dehydration.

Q6: During the NaBH₄ reduction of 4,6-dimethyl-1-indanone, I'm seeing incomplete conversion and the formation of a byproduct. What is happening?

A6: Sodium borohydride (NaBH₄) is an excellent choice for this reduction. However, issues can arise from reagent quality or reaction setup.

  • Incomplete Conversion: NaBH₄ can decompose in protic solvents, especially if the solution is acidic.

    • Solution: Use a basic solvent system (e.g., Methanol with a catalytic amount of NaOH) or run the reaction at a lower temperature (0°C) to control the rate of hydride decomposition. Ensure your NaBH₄ is fresh and has been stored in a desiccator.

  • Byproduct Formation: A common byproduct is the complete reduction of the carbonyl to a methylene group (CH₂), forming 4,6-dimethylindane. This is more common with stronger reducing agents but can occur if the reaction is run for too long or at elevated temperatures.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly with a weak acid (e.g., saturated NH₄Cl solution).

Q7: The final dehydration step to form the indene is giving me a black, tarry substance instead of my product. What should I do?

A7: This is a clear sign of acid-catalyzed polymerization .[4] The newly formed indene is electron-rich and can be protonated by strong acids, initiating a chain reaction. The key is to use a mild dehydration method.

  • Causality: Strong mineral acids like H₂SO₄ or concentrated HCl are too aggressive for this substrate. They will rapidly polymerize the product as it forms.

  • Recommended Protocol:

    • Dissolve the purified 4,6-dimethyl-1-indanol in toluene.

    • Add a catalytic amount of a milder acid, such as p-toluenesulfonic acid (p-TsOH) or even oxalic acid .

    • Fit the flask with a Dean-Stark apparatus to azeotropically remove the water that is formed.

    • Heat the mixture to reflux and monitor by TLC until the indanol is consumed.

    • Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, and then proceed with purification. This immediate neutralization is critical to prevent post-workup polymerization.

  • Purification Tip: The final this compound is a labile oil.[3] Purification is best achieved by vacuum distillation or flash chromatography on silica gel that has been pre-treated with triethylamine (1% in the eluent) to neutralize acidic sites and prevent on-column degradation.

References

Technical Support Center: Optimizing Yield for 4,6-Dimethyl-1H-indene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dimethyl-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. We will delve into the nuances of a common three-step synthetic pathway, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Synthetic Overview: A Three-Step Approach

The synthesis of this compound is most effectively approached through a three-step sequence starting from m-xylene. This pathway involves:

  • Friedel-Crafts Acylation and Cyclization: Formation of the key intermediate, 4,6-dimethyl-1-indanone.

  • Reduction: Conversion of the indanone to 4,6-dimethyl-1-indanol.

  • Dehydration: Elimination of water from the indanol to yield the target compound, this compound.

This guide will address potential pitfalls and optimization strategies for each of these critical steps.

Visualizing the Workflow

synth_workflow Overall Synthetic Workflow for this compound start m-Xylene step1 Step 1: Friedel-Crafts Acylation & Cyclization start->step1 indanone 4,6-Dimethyl-1-indanone step1->indanone step2 Step 2: Reduction indanone->step2 indanol 4,6-Dimethyl-1-indanol step2->indanol step3 Step 3: Dehydration indanol->step3 indene This compound step3->indene

Caption: Overall synthetic workflow for this compound.

Step 1: Friedel-Crafts Acylation & Cyclization to 4,6-Dimethyl-1-indanone

The cornerstone of this synthesis is the successful and regioselective formation of 4,6-dimethyl-1-indanone. This is typically achieved via an intramolecular Friedel-Crafts acylation of a 3-(3,5-dimethylphenyl)propanoic acid precursor.

Experimental Protocol: Synthesis of 4,6-Dimethyl-1-indanone

Part A: Synthesis of 3-(3,5-dimethylphenyl)propanoic acid

  • To a stirred suspension of aluminum chloride (AlCl₃) in an anhydrous solvent (e.g., 1,2-dichloroethane) at 0 °C, add 3-chloropropionyl chloride.

  • Slowly add m-xylene to the mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting materials are consumed (monitor by TLC or GC).

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is 3-chloro-1-(3,5-dimethylphenyl)propan-1-one.

  • This intermediate can be carried forward without extensive purification. A Wolff-Kishner or Clemmensen reduction will yield 3-(3,5-dimethylphenyl)propanoic acid.

Part B: Intramolecular Friedel-Crafts Cyclization

  • The 3-(3,5-dimethylphenyl)propanoic acid can be cyclized using a strong acid. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.

  • Add the propanoic acid derivative to PPA and heat the mixture with stirring (e.g., 80-100 °C) for a specified time (monitor by TLC or GC).

  • After completion, cool the reaction mixture and pour it onto ice water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dimethyl-1-indanone.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting & FAQs for Step 1

troubleshooting_step1 Troubleshooting Friedel-Crafts Acylation & Cyclization issue Low or No Yield of Indanone cause1 Inactive Catalyst issue->cause1 cause2 Substrate Deactivation issue->cause2 cause3 Suboptimal Temperature issue->cause3 cause4 Formation of Regioisomers issue->cause4 solution1 Use fresh, anhydrous AlCl3 or PPA. Consider alternative strong acids like triflic acid. cause1->solution1 solution2 Ensure high purity of m-xylene and intermediates. Avoid electron-withdrawing impurities. cause2->solution2 solution3 Optimize reaction temperature. Too low: slow reaction; too high: side products. cause3->solution3 solution4 Control reaction conditions (temp, solvent) to favor desired isomer. Purify carefully to separate isomers. cause4->solution4

Caption: Troubleshooting common issues in Step 1.

Q1: My Friedel-Crafts reaction is giving a low yield. What are the likely causes?

A1: Low yields in Friedel-Crafts acylations are common and can stem from several factors:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure you are using fresh, anhydrous AlCl₃ and that your glassware and solvents are scrupulously dry.[1]

  • Reaction Temperature: Temperature control is critical. The initial acylation should be kept cold to prevent side reactions. The cyclization step often requires heating, but excessive temperatures can lead to decomposition.

  • Purity of Starting Materials: Impurities in your m-xylene or 3-chloropropionyl chloride can interfere with the reaction.

Q2: I am getting a mixture of isomers. How can I improve the regioselectivity for 4,6-dimethyl-1-indanone?

A2: Regioselectivity is a significant challenge when performing electrophilic aromatic substitution on m-xylene. The two methyl groups are ortho-, para-directing. Acylation can occur at the 2-, 4-, or 6-positions. The formation of 4,6-dimethyl-1-indanone requires acylation at the 2- or 6-position of the m-xylene ring in the cyclization step.

  • Steric Hindrance: The bulky acylating agent may favor substitution at the less sterically hindered position.

  • Reaction Conditions: The choice of Lewis acid and solvent can influence the isomer ratio. For instance, using a milder Lewis acid might favor the kinetic product.[1] In some cases, specific solvents can promote the formation of a desired isomer.[2]

  • Separation: Unfortunately, complete regioselectivity is often difficult to achieve. You will likely need to rely on careful purification by column chromatography or fractional crystallization to separate the desired 4,6-isomer from other isomers like the 2,4- or 4,7-dimethyl-1-indanone.

Q3: The cyclization of my propanoic acid derivative is not working well. What are my options?

A3: If the direct cyclization with PPA is inefficient, consider converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be cyclized under standard Friedel-Crafts conditions with a Lewis acid like AlCl₃.[3] This two-step process is often more reliable, although it adds an extra step to your synthesis.

Step 2: Reduction of 4,6-Dimethyl-1-indanone to 4,6-Dimethyl-1-indanol

This step involves the straightforward reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its selectivity and ease of use.

Experimental Protocol: Reduction of 4,6-Dimethyl-1-indanone
  • Dissolve 4,6-dimethyl-1-indanone in a suitable protic solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (NaBH₄) in portions. Be cautious as the reaction can be exothermic and may produce hydrogen gas.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride until the bubbling ceases.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 4,6-dimethyl-1-indanol. This product is often sufficiently pure for the next step, but can be purified by recrystallization if necessary.

Troubleshooting & FAQs for Step 2

Q4: My reduction is incomplete. What should I do?

A4:

  • Insufficient Reducing Agent: While NaBH₄ is a potent reducing agent for ketones, ensure you are using a slight excess (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.[4]

  • Reaction Time and Temperature: While the reaction is often fast, some sterically hindered ketones may require longer reaction times or slightly elevated temperatures. However, for this substrate, room temperature should be sufficient.

  • Purity of Indanone: Impurities from the previous step might interfere with the reduction. Ensure your starting indanone is reasonably pure.

Q5: I am concerned about the stereochemistry of the resulting alcohol. Is this a factor?

A5: The reduction of the prochiral ketone will result in a racemic mixture of the (R)- and (S)-4,6-dimethyl-1-indanol. For the subsequent dehydration step, this is generally not a concern as both enantiomers will lead to the same alkene product.

Step 3: Dehydration of 4,6-Dimethyl-1-indanol to this compound

The final step is an acid-catalyzed elimination of water to form the desired alkene.

Experimental Protocol: Dehydration of 4,6-Dimethyl-1-indanol
  • Combine the 4,6-dimethyl-1-indanol with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), in a suitable solvent like toluene.[5]

  • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography to obtain the final product.

Troubleshooting & FAQs for Step 3

troubleshooting_step3 Troubleshooting Dehydration issue Incomplete Dehydration or Side Products cause1 Insufficient Acid Catalyst issue->cause1 cause2 Water Not Effectively Removed issue->cause2 cause3 Polymerization issue->cause3 solution1 Increase catalyst loading slightly. Use a stronger acid if necessary. cause1->solution1 solution2 Ensure Dean-Stark trap is functioning correctly. Use a drying agent in the reaction if applicable. cause2->solution2 solution3 Avoid excessive heat or prolonged reaction times. Consider using a milder acid catalyst. cause3->solution3

Caption: Troubleshooting common issues in Step 3.

Q6: The dehydration is slow or incomplete. How can I improve it?

A6:

  • Acid Catalyst: Ensure you have a sufficient amount of the acid catalyst. If the reaction is still slow, you can try a stronger acid, but be mindful of potential side reactions.

  • Water Removal: The effective removal of water is crucial to drive the reaction to completion. Make sure your Dean-Stark trap is set up correctly and functioning efficiently.

Q7: I am observing the formation of a dark, tarry substance. What is happening?

A7: The formation of a dark, polymeric material is a common side reaction in acid-catalyzed dehydrations, especially if the reaction is overheated or run for too long. The carbocation intermediate can be attacked by another alkene molecule, leading to polymerization. To mitigate this:

  • Control the Temperature: Use the minimum temperature required for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Milder Conditions: If polymerization is a persistent issue, consider using a milder dehydration agent.

Characterization of Products

Proper characterization at each step is essential for a successful synthesis.

Compound Technique Expected Observations
4,6-Dimethyl-1-indanone ¹H NMRAromatic protons in the range of 7.0-7.5 ppm. Two singlets for the methyl groups. Aliphatic protons of the five-membered ring appearing as multiplets around 2.5-3.5 ppm.[6]
¹³C NMRCarbonyl carbon signal around 200 ppm. Aromatic and aliphatic carbon signals in their respective regions.[6]
GC-MSA molecular ion peak corresponding to the mass of the compound. Fragmentation pattern characteristic of an indanone structure.
4,6-Dimethyl-1-indanol ¹H NMRAppearance of a new peak for the hydroxyl proton (which may be broad and its chemical shift can vary). The proton on the carbon bearing the hydroxyl group will appear as a multiplet.
IRA broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch.
This compound ¹H NMRAppearance of vinylic proton signals in the range of 6.0-7.0 ppm. The methylene protons of the five-membered ring will have a characteristic chemical shift.
GC-MSA molecular ion peak corresponding to the mass of the final product.

References

Technical Support Center: Managing the Stability of 4,6-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4,6-Dimethyl-1H-indene is a valuable substituted indene derivative utilized in the synthesis of more complex organic molecules in the pharmaceutical and chemical industries[1]. As with many indene-based structures, its utility is matched by its chemical lability[2][3]. Researchers frequently encounter stability issues during storage, leading to inconsistent experimental outcomes, sample degradation, and potential safety hazards. This guide provides a comprehensive, in-depth resource for understanding and mitigating these challenges. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section addresses the most common observations and questions regarding the stability of this compound.

Q1: My previously colorless or pale yellow sample of this compound has developed a distinct yellow or brown color. What is causing this discoloration?

A: This is a classic indicator of chemical degradation, primarily through two pathways:

  • Oxidation: The most common cause is autoxidation from exposure to atmospheric oxygen. The cyclopentene moiety of the indene core contains allylic hydrogens that are particularly susceptible to radical abstraction. This initiates a chain reaction, catalyzed by light and heat, forming chromophoric (color-generating) oxidized species and hydroperoxides[4].

  • Polymerization: Indene and its derivatives are known to readily polymerize, especially in the presence of heat, light, or acid/base traces[5]. The resulting oligomers and polymers are often colored and can significantly alter the sample's purity and viscosity.

Q2: The product datasheet recommends storing this compound under an inert atmosphere. Why is this critical?

A: Storing under an inert atmosphere (e.g., argon or nitrogen) is the single most effective measure to prevent autoxidation[6][7]. By displacing oxygen, you remove a key reactant required for the formation of hydroperoxides. Peroxides are not only an impurity; they are potentially explosive, especially upon concentration during heating or distillation[4]. Therefore, inert gas storage is a critical safety and purity protocol.

Q3: I noticed the viscosity of my liquid sample has increased, and in one case, a solid precipitate has formed. What am I seeing?

A: You are observing polymerization. The increased viscosity is due to the formation of soluble oligomers (short-chain polymers). A solid precipitate indicates that higher molecular weight polymers have formed that are no longer soluble in the parent monomer. This process is irreversible and severely compromises the sample's utility for most synthetic applications.

Q4: What are the primary safety risks associated with improperly stored this compound?

A: The principal risk is the formation of unstable and potentially explosive peroxide by-products[4]. These compounds can detonate when subjected to heat, friction, or mechanical shock. A common and dangerous scenario is attempting to purify a degraded sample by distillation, which concentrates the less volatile peroxides in the distillation pot to hazardous levels. Always test for peroxides before heating or concentrating any sample of this compound that has been exposed to air.

Part 2: Troubleshooting Guide - Diagnosis and Remediation

This section provides actionable steps to identify and address common stability problems.

Issue: Suspected Peroxide Formation
  • Symptoms:

    • The sample has been stored for more than 3 months after being opened[4].

    • The container has been opened multiple times without a proper inert gas backfill.

    • The sample shows yellow or brown discoloration.

    • Crystals are observed around the cap or threads of the container (peroxides can crystallize out of solution).

  • Immediate Action & Verification:

    • CRITICAL: Do NOT heat, distill, or evaporate the solvent.

    • Handle the container with care, avoiding friction or shock.

    • Perform a qualitative test for peroxides using the protocol below.

  • Workflow: Diagnosing and Responding to Sample Degradation

    G A Visually Inspect Stored This compound B Is the sample discolored, viscous, or contains solids? A->B C Has the container been opened and exposed to air? B->C No H Degradation (Polymerization/Oxidation) is likely. Proceed to Peroxide Test. B->H Yes D Perform Peroxide Test (See Protocol 2) C->D Yes F Sample is likely pure. Proceed with caution. Use promptly. C->F No E Peroxides Detected? D->E E->F No G CRITICAL RISK: Potentially explosive peroxides. Do NOT heat or distill. Consult EHS for disposal or peroxide quenching protocol. E->G Yes H->D

    Caption: Troubleshooting flowchart for stored this compound.

Part 3: Protocols and Best Practices

Adherence to standardized protocols is essential for ensuring both the integrity of your experiments and your personal safety.

Protocol 1: Recommended Storage Conditions

To maximize the shelf-life and maintain the purity of this compound, the following storage conditions are mandatory.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows the kinetics of both polymerization and oxidation reactions.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents autoxidation and the formation of dangerous peroxides.[6][7]
Container Amber/Opaque Glass BottleProtects the compound from light, which catalyzes degradation pathways.[4]
Seal Tightly Closed with PTFE-lined CapEnsures a moisture-free and airtight seal to maintain the inert atmosphere.[8]
Handling Post-Use PurgeAfter each use, flush the container headspace with inert gas before resealing.
Max Opened Shelf-Life 3-6 MonthsEven under ideal conditions, risk increases with time. Re-evaluate purity after this period.
Protocol 2: Qualitative Peroxide Detection (KI Test)

This test is a rapid and effective way to screen for the presence of dangerous peroxides.

Materials:

  • Sample of this compound (approx. 1 mL)

  • Glacial acetic acid (1 mL)

  • Potassium iodide (KI), solid (approx. 100 mg)

  • Starch solution (optional, for enhanced visibility)

Procedure:

  • In a clean glass test tube, add 1 mL of glacial acetic acid.

  • Add approximately 100 mg of solid potassium iodide and swirl to dissolve.

  • To this solution, add 1 mL of the this compound sample to be tested.

  • Gently mix the solution and observe for any color change over 1-2 minutes.

Interpreting Results:

  • No Color Change: Peroxides are not present at a detectable level. The material is likely safe for its intended use (but not for distillation without further quantitative analysis).

  • Pale Yellow to Yellow: A low concentration of peroxides is present. The material should be treated to remove peroxides before use or disposed of according to your institution's safety guidelines.

  • Brown or Dark Blue/Black (with starch): A high and dangerous concentration of peroxides is present. Do not handle further. Contact your Environmental Health & Safety (EHS) office immediately for guidance on disposal.[4]

Diagram: Autoxidation Pathway of an Indene Derivative

The diagram below illustrates the simplified radical chain reaction responsible for peroxide formation upon exposure to oxygen.

G cluster_init Initiation cluster_prop Propagation Indene This compound (R-H) Radical Indenyl Radical (R•) Indene->Radical Initiator Heat, Light, or Trace Metal Initiator->Indene H• abstraction PeroxyRadical Peroxy Radical (R-OO•) Radical->PeroxyRadical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (R-OOH) IMPURITY/HAZARD PeroxyRadical->Hydroperoxide + R-H Radical2 New Indenyl Radical (R•) PeroxyRadical->Radical2 H• abstraction Indene2 Another Indene Molecule (R-H) Radical2->Radical Continues Chain Reaction

Caption: Simplified mechanism of autoxidation in indene derivatives.

References

Technical Support Center: Troubleshooting Indene Dimerization Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indene Dimerization. This guide is designed for researchers, scientists, and professionals in drug development who are working with indene and encountering challenges with side reactions during dimerization. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, maximize the yield of your desired dimer, and minimize the formation of unwanted byproducts.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your indene dimerization experiments in a practical question-and-answer format.

Q1: My reaction is producing a low yield of the desired indene dimer and a significant amount of higher oligomers and polymers. How can I improve the selectivity for the dimer?

This is a common challenge in indene dimerization, which is often catalyzed by acids. The dimerization process involves the formation of a carbocation intermediate that can either react with another indene molecule to form a dimer or continue to react with other indene molecules, leading to trimers and higher oligomers. The key to improving dimer selectivity is to control the reactivity of this carbocation intermediate.

Underlying Cause: The catalyst's strength and the reaction conditions can significantly influence the reaction pathway. Highly active catalysts or harsh reaction conditions can promote further oligomerization.

Solutions:

  • Catalyst Selection: The choice of acid catalyst is critical. While strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are effective in catalyzing the reaction, they can also lead to a higher proportion of oligomers. Studies have shown that using a Brønsted acid like sulfuric acid (H₂SO₄) can significantly improve the selectivity for dimers.[1] For instance, the reaction of indene at 120°C with H₂SO₄ can yield as high as 88.1% dimers, with only 2.3% oligomers. In contrast, under the same conditions, BF₃·OEt₂ may produce a much lower yield of dimers (9.2%) and a significantly higher amount of oligomers (69.5%).[1]

  • Temperature Control: Temperature plays a crucial role in reaction selectivity. Higher temperatures generally favor the formation of the thermodynamically more stable product. In the case of indene dimerization, controlling the temperature can help to favor the formation of the dimer over higher oligomers. It is advisable to start with a moderate temperature (e.g., around 120°C) and optimize from there.[1]

  • Reaction Time: Monitor the reaction progress closely using techniques like GC-MS. Stopping the reaction at the optimal time can prevent the dimer from reacting further to form trimers and other oligomers.

Q2: The reaction mixture becomes viscous or solidifies unexpectedly. What is causing this, and how can I prevent it?

Unexpected viscosity increases or solidification of the reaction mixture is a strong indication of uncontrolled polymerization.

Underlying Cause: Indene is prone to polymerization, especially in the presence of initiators like strong acids, heat, light, or oxygen.[2] If the reaction conditions are too harsh or if impurities are present, polymerization can become the dominant reaction pathway.

Solutions:

  • Inhibitor Removal: Commercial indene is often supplied with a polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone (HQ).[2] This inhibitor must be removed before the dimerization reaction. Failure to do so can lead to inconsistent reaction initiation and, ironically, if the reaction is forced with a high catalyst load or temperature, uncontrolled polymerization can occur once the inhibitor is consumed. A standard method for inhibitor removal is to pass the indene through a column of activated alumina.[2]

  • Use of Freshly Purified Indene: Indene can oxidize and form peroxides on exposure to air and light, which can act as radical initiators for polymerization.[3] Always use freshly purified indene for your reactions. Discolored (yellow or brown) indene should be repurified.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and the formation of radical initiators.[2]

  • Solvent Choice: The choice of solvent can influence the reaction. While non-polar solvents like cyclohexane are commonly used, it's important to ensure they are free of peroxides.[1][2]

Q3: I am observing the formation of multiple dimer isomers. Can I control the isomeric distribution of the product?

The acid-catalyzed dimerization of indene can lead to the formation of several structural isomers of the dimer.[1]

Underlying Cause: The reaction proceeds through an indan-1-ylium ion intermediate, which can be attacked by an indene molecule at different positions. Furthermore, acid-catalyzed rearrangements can lead to different isomeric products.[1]

Solutions:

  • Catalyst and Temperature Effects: The specific catalyst and reaction temperature can influence the ratio of the different dimer isomers. While complete control over the isomeric distribution may be challenging, systematically screening different acid catalysts and temperatures can help you favor the formation of a particular isomer.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the fastest-formed product. At higher temperatures, the reaction is under thermodynamic control, favoring the most stable product.[4][5][6] By adjusting the temperature, you may be able to influence the isomeric ratio.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about indene dimerization.

What is the fundamental mechanism of acid-catalyzed indene dimerization?

The dimerization of indene in the presence of a Friedel-Crafts acid catalyst proceeds through an electrophilic addition mechanism. The key steps are:

  • Protonation/Activation: The acid catalyst protonates an indene molecule, forming a stabilized carbocation (indan-1-ylium ion).

  • Nucleophilic Attack: A second indene molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation/Rearrangement: The resulting dimeric carbocation can then be deprotonated to form a neutral dimer product or undergo rearrangements, such as hydride shifts, to form different isomers before deprotonation.[1]

What are the primary side reactions to be aware of?

The main side reactions are:

  • Oligomerization/Polymerization: As discussed in the troubleshooting guide, the dimeric carbocation can be attacked by another indene molecule, leading to the formation of trimers, tetramers, and eventually polymers.[1]

  • Isomerization: The initial dimer product can undergo acid-catalyzed isomerization to form more stable isomers.[1]

  • Alkylation Products: In some cases, alkylation of the indene aromatic ring can occur.[1]

How can I analyze the product mixture to identify the different dimers and oligomers?

A combination of chromatographic and spectroscopic techniques is typically used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the different components of the reaction mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative separation of the dimer isomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the isolated dimer isomers.[1]

Data Summary

The following table summarizes the product distribution from the dimerization of indene using two different Friedel-Crafts acid catalysts at 120°C, based on data from Jovanović et al. (2002).[1] This data highlights the significant impact of catalyst choice on the selectivity of the reaction.

Product GroupYield with BF₃·OEt₂ (%)Yield with H₂SO₄ (%)
Group I (Indene + Indane) 1.50.5
Group II (Dimers) 9.288.1
Group III (Trimers) 5.66.1
Oligomers 69.52.3

Experimental Protocols

Protocol 1: Removal of Polymerization Inhibitor from Indene

This protocol describes the removal of phenolic inhibitors from commercial indene using an alumina column.

Materials:

  • Commercial indene

  • Activated alumina (neutral, Brockmann I)

  • Glass column

  • Collection flask

  • Nitrogen or argon gas supply

Procedure:

  • Set up the glass column in a fume hood.

  • Pack the column with activated alumina.

  • Gently tap the column to ensure even packing.

  • If desired, flush the column with an inert gas like nitrogen or argon.

  • Carefully add the commercial indene to the top of the column.

  • Allow the indene to percolate through the alumina under gravity.

  • Collect the purified, inhibitor-free indene in a clean, dry collection flask under an inert atmosphere.

  • Use the purified indene immediately for the best results.

Protocol 2: General Procedure for Acid-Catalyzed Indene Dimerization

This protocol provides a general starting point for performing indene dimerization. Warning: This reaction should be carried out by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • Purified, inhibitor-free indene

  • Anhydrous solvent (e.g., cyclohexane)

  • Acid catalyst (e.g., H₂SO₄ or BF₃·OEt₂)

  • Three-neck round-bottom flask equipped with a condenser, thermometer, and addition funnel

  • Inert gas supply (N₂ or Ar)

  • Heating mantle with a stirrer

  • Sodium bicarbonate solution (5%)

  • Anhydrous calcium chloride or magnesium sulfate

Procedure:

  • Set up the reaction apparatus in a fume hood and flush with an inert gas.

  • Add the purified indene and anhydrous solvent to the reaction flask.

  • Heat the mixture to the desired reaction temperature (e.g., 120°C) with stirring.

  • Slowly add the acid catalyst to the reaction mixture via the addition funnel.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Quench the reaction by adding cold cyclohexane and then neutralizing with a 5% sodium bicarbonate solution.

  • Separate the organic layer, wash it with water, and dry it over anhydrous calcium chloride or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • The crude product can then be purified by column chromatography or distillation to isolate the desired dimer.

Mandatory Visualizations

Reaction Mechanism and Side Reactions

Indene_Dimerization Indene1 Indene Carbocation Indan-1-ylium Ion (Reactive Intermediate) Indene1->Carbocation Protonation H_plus H⁺ (Catalyst) Dimer_Carbocation Dimeric Carbocation Carbocation->Dimer_Carbocation Nucleophilic Attack Indene2 Indene Indene2->Dimer_Carbocation Dimer Indene Dimer (Desired Product) Dimer_Carbocation->Dimer Deprotonation Trimer_Carbocation Trimeric Carbocation Dimer_Carbocation->Trimer_Carbocation Reaction with another Indene Isomers Isomeric Dimers (Side Products) Dimer_Carbocation->Isomers Rearrangement Oligomers Oligomers/Polymers (Side Products) Trimer_Carbocation->Oligomers Further Reactions

Caption: Acid-catalyzed indene dimerization and competing side reactions.

Troubleshooting Workflow for Low Dimer Yield

Troubleshooting_Workflow Start Low Yield of Indene Dimer Check_Polymer Check for Polymer Formation (High Viscosity/Solidification) Start->Check_Polymer Polymer_Yes Yes Check_Polymer->Polymer_Yes Polymer_No No Check_Polymer->Polymer_No Solution_Polymer Troubleshoot Polymerization: - Ensure complete inhibitor removal - Use freshly purified indene - Work under inert atmosphere - Check solvent purity Polymer_Yes->Solution_Polymer Check_Oligomers Analyze Product Mixture by GC-MS for High Oligomer Content Polymer_No->Check_Oligomers End Improved Dimer Yield Solution_Polymer->End Oligomers_High High Oligomers Check_Oligomers->Oligomers_High Oligomers_Low Low Oligomers Check_Oligomers->Oligomers_Low Solution_Oligomers Optimize for Dimer Selectivity: - Switch to a milder catalyst (e.g., H₂SO₄) - Optimize reaction temperature - Reduce reaction time Oligomers_High->Solution_Oligomers Check_Conditions Re-evaluate Reaction Conditions: - Catalyst concentration - Reaction time and temperature - Purity of starting materials Oligomers_Low->Check_Conditions Solution_Oligomers->End Check_Conditions->End

Caption: A logical workflow for troubleshooting low indene dimer yield.

Safety First: Handling Indene and Catalysts

Working with indene and strong acid catalysts requires strict adherence to safety protocols.

  • Indene: Indene is a flammable liquid and vapor.[1][5][6] It can cause skin, eye, and respiratory irritation.[3] Long-term exposure to air and light may lead to the formation of explosive peroxides.[3] Always handle indene in a well-ventilated fume hood, away from heat and ignition sources, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][3][5][6] Store indene in a cool, dark, and tightly sealed container under an inert atmosphere.[2]

  • Boron Trifluoride Etherate (BF₃·OEt₂): This is a flammable, corrosive liquid that reacts violently with water, releasing toxic hydrogen fluoride and boron trifluoride gases.[4][7][8][9] It can cause severe skin and eye burns.[4][9][10] Handle BF₃·OEt₂ in a fume hood, away from moisture, and use non-sparking tools.[7][8] Wear appropriate PPE, including chemical-resistant gloves and a face shield.[7][8]

  • Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a highly corrosive and oxidizing agent that can cause severe burns upon contact.[11][12][13] It reacts violently with water, generating significant heat.[12] Always add acid to water, never the other way around.[12] Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.[11][12][13]

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Dimethylindenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dimethylindenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal factors that govern the formation of specific dimethylindene isomers. Our goal is to empower you with the knowledge to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity during the synthesis of dimethylindenes?

The principal challenge lies in directing the electrophilic attack of methyl groups to specific positions on the indene scaffold, which consists of two distinct reactive zones: the cyclopentadienyl ring (positions 1, 2, and 3) and the benzene ring (positions 4, 5, 6, and 7). The substitution pattern is governed by a delicate interplay of electronic and steric effects, which can be difficult to control. Furthermore, the initial methylation product is often more reactive than the starting indene, leading to undesired polyalkylation.[1][2] Isomerization of the double bond in the five-membered ring can also lead to a mixture of products.[3][4]

Q2: Which synthetic methods are commonly employed for the synthesis of dimethylindenes, and how do they influence regioselectivity?

Several methods are utilized, with Friedel-Crafts alkylation being a prominent approach.[2][5] However, transition-metal-catalyzed reactions, such as those involving rhodium, palladium, and iron, offer alternative pathways with potentially higher regioselectivity.[6][7] The choice of catalyst and ligands is crucial in directing the outcome of these reactions.[6] For instance, in rhodium-catalyzed reactions, the steric nature of substituents on the alkyne can dictate the regioselectivity.[6]

Q3: How can I accurately identify and quantify the different dimethylindene isomers in my product mixture?

A combination of analytical techniques is typically required. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating isomers.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation of the separated isomers.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for separation and identification based on fragmentation patterns and retention times. For complex mixtures, 2D NMR techniques like COSY and NOESY may be necessary to definitively assign the positions of the methyl groups.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor Regioselectivity in Friedel-Crafts Alkylation Leading to a Mixture of Isomers

You are attempting a Friedel-Crafts alkylation to synthesize a specific dimethylindene isomer but are obtaining a complex mixture of products.

Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is determined by the relative stability of the carbocation intermediates formed upon attack at different positions of the indene ring. The electron-donating nature of the alkyl groups activates the ring, making the product more susceptible to further alkylation than the starting material, leading to polyalkylation.[1][2] Furthermore, carbocation rearrangements can occur, leading to unexpected isomers.[10]

Caption: Troubleshooting workflow for poor regioselectivity.

  • Catalyst Selection: The choice of Lewis acid is critical. A milder Lewis acid (e.g., FeCl₃, ZnCl₂) may offer better selectivity compared to a stronger one (e.g., AlCl₃) by reducing the extent of side reactions.[7] The steric bulk of the catalyst can also influence the position of alkylation.

  • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product, potentially leading to a higher proportion of a single isomer. Conversely, higher temperatures may favor the thermodynamically more stable isomer. It is advisable to screen a range of temperatures to find the optimal balance.

  • Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates and transition states. Experiment with solvents of varying polarity (e.g., non-polar solvents like hexane or carbon disulfide versus more polar solvents like nitrobenzene or dichloromethane) to see how it affects the isomer distribution.

Issue 2: Uncontrolled Polyalkylation

Your reaction is producing significant amounts of trimethyl- and tetramethylindenes instead of the desired dimethylindene.

The methyl groups introduced onto the indene ring are electron-donating, which activates the aromatic system towards further electrophilic substitution. This means the dimethylindene product is more reactive than the starting monomethylindene, leading to subsequent alkylations.[1]

  • Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the indene substrate relative to the methylating agent can help minimize polyalkylation.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC. Quenching the reaction as soon as a significant amount of the desired product has formed can prevent further alkylation.

  • Friedel-Crafts Acylation Followed by Reduction: A more robust strategy to avoid polyalkylation is to use Friedel-Crafts acylation instead of alkylation. The acetyl group is electron-withdrawing and deactivates the ring to further substitution. The resulting acetylindene can then be reduced to the corresponding ethylindene, or in this case, a methyl group can be introduced via a different route followed by reduction.[2]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3-Dimethylindene

This protocol is based on the alkylation of indene with an alcohol in the presence of a strong base.

Materials:

  • Indene

  • Methanol

  • Potassium hydroxide (KOH)

  • Toluene (anhydrous)

  • Standard glassware for reflux under an inert atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add a suspension of finely powdered potassium hydroxide in anhydrous toluene.

  • Add indene to the suspension.

  • Slowly add methanol to the reaction mixture at room temperature with vigorous stirring.

  • Heat the mixture to reflux and maintain for the desired reaction time, monitoring the progress by GC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,3-dimethylindene.

Note: The regioselectivity towards 1,3-dimethylindene is favored under these conditions.

Protocol 2: Synthesis of 5,6-Dimethylindane (a precursor for 5,6-Dimethylindene)

This protocol involves a Friedel-Crafts acylation followed by a Clemmensen reduction.

Materials:

  • o-Xylene

  • Propionyl chloride

  • Aluminum chloride (AlCl₃)

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

Procedure: Step 1: Friedel-Crafts Acylation

  • To a stirred solution of o-xylene in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add aluminum chloride.

  • Add propionyl chloride dropwise to the mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

  • Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude propiophenone intermediate.

Step 2: Clemmensen Reduction

  • To a flask containing zinc amalgam, add concentrated HCl and the crude propiophenone intermediate.

  • Heat the mixture to reflux with vigorous stirring. Add more concentrated HCl periodically to maintain a strongly acidic environment.

  • After the reaction is complete, cool the mixture and extract the product with toluene.

  • Wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 5,6-dimethylindane. This can then be dehydrogenated to 5,6-dimethylindene using a suitable catalyst (e.g., Pd/C).

Data Presentation

Table 1: Influence of Lewis Acid on Regioselectivity in Friedel-Crafts Alkylation of Toluene (as a model for the benzene ring of indene)

Lewis AcidOrtho (%)Meta (%)Para (%)Reference
AlCl₃541729[11]
FeCl₃63433[11]
BF₃34660[11]

This table illustrates how the choice of catalyst can significantly alter the isomeric distribution in a model system, highlighting the importance of catalyst screening.

Mechanistic Visualization

The regioselectivity of electrophilic attack on the indene nucleus is a key consideration. The following diagram illustrates the potential sites of methylation.

Caption: Potential sites of electrophilic methylation on the indene scaffold.

References

Technical Support Center: Scale-Up Synthesis of 4,6-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4,6-Dimethyl-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for transitioning this synthesis from the lab bench to larger-scale production. The indene scaffold is a crucial structural motif in many biologically active compounds and pharmaceutical agents, making its efficient synthesis a significant area of interest.[1] This document will address common challenges, explain the causality behind experimental choices, and offer robust, self-validating protocols.

I. Core Synthesis Strategy & Considerations

The synthesis of indene derivatives can be approached through various methods, including the cyclization of substituted butadienes, ring expansion of cyclopropenes, and transition metal-catalyzed carboannulations.[2] A common and effective strategy for preparing indanes, which can be precursors to indenes, is through an intramolecular Friedel-Crafts reaction.[3] This typically involves the cyclization of a phenylpropionic acid derivative to form an indanone, which can then be further modified.[3]

For the specific synthesis of this compound, a logical and scalable approach involves an intramolecular Friedel-Crafts acylation followed by reduction and dehydration steps.

Proposed Synthetic Pathway

Synthesis_Pathway A 3-(3,5-Dimethylphenyl)propanoic acid B 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one A->B  Intramolecular  Friedel-Crafts  Acylation   C 4,6-Dimethyl-2,3-dihydro-1H-inden-1-ol B->C  Reduction   D This compound C->D  Dehydration  

Caption: Proposed synthetic pathway for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the scale-up synthesis.

Problem 1: Low Yield in Friedel-Crafts Acylation

Q: My intramolecular Friedel-Crafts acylation of 3-(3,5-dimethylphenyl)propanoic acid is giving low yields. What are the likely causes and how can I improve it?

A: Low yields in Friedel-Crafts acylations at scale often stem from several factors. This reaction is a classic electrophilic aromatic substitution, and its efficiency is highly dependent on the reaction conditions.[4]

  • Insufficient Catalyst Activity or Loading:

    • Causality: Lewis acids like AlCl₃ or Brønsted acids like polyphosphoric acid (PPA) are commonly used.[5] Their activity can be diminished by moisture. On a larger scale, incomplete mixing can lead to localized areas of low catalyst concentration.

    • Solution: Ensure all reagents and solvents are rigorously dried. For solid catalysts, consider slow addition to a well-stirred reaction mixture to maintain a consistent concentration. Increase catalyst loading incrementally, monitoring for improvements.

  • Suboptimal Reaction Temperature:

    • Causality: Friedel-Crafts reactions have a specific activation energy. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to side reactions and decomposition.

    • Solution: Perform small-scale optimization studies to determine the ideal temperature profile. For the intramolecular cyclization to an indanone, a moderate temperature is generally effective.[6]

  • Side Reactions:

    • Causality: At higher temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric byproducts.

    • Solution: Employing a higher dilution can favor the intramolecular pathway. However, this has implications for solvent cost and throughput on a larger scale, so a balance must be found.

Problem 2: Incomplete Reduction of the Indanone

Q: The reduction of 4,6-dimethyl-2,3-dihydro-1H-inden-1-one is not going to completion. How can I drive the reaction forward?

A: The choice of reducing agent and reaction conditions are critical for a complete reduction.

  • Reducing Agent Selection:

    • Causality: Common reducing agents like sodium borohydride (NaBH₄) are generally effective for ketone reductions. However, at scale, mass transfer limitations can slow the reaction.

    • Solution: Ensure efficient stirring to keep the reducing agent suspended. Alternatively, consider a more soluble reducing agent or a different solvent system. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent, but it requires stricter anhydrous conditions and presents greater handling challenges at scale.

  • Reaction Stoichiometry and Temperature:

    • Causality: An insufficient amount of reducing agent will naturally lead to an incomplete reaction. The reaction may also be slow at lower temperatures.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the reducing agent. If the reaction is sluggish, a modest increase in temperature can improve the rate, but be mindful of potential side reactions.

Problem 3: Formation of Impurities during Dehydration

Q: The final dehydration step to form this compound is producing significant impurities. What are these byproducts and how can I minimize them?

A: Acid-catalyzed dehydration of the alcohol can lead to rearrangements and polymerization.

  • Isomerization:

    • Causality: The double bond in the final product can potentially migrate to a more stable position under harsh acidic conditions.

    • Solution: Use a milder acid catalyst or a shorter reaction time. Monitor the reaction closely by an appropriate analytical method, such as Gas Chromatography (GC), and quench it as soon as the starting material is consumed.[7][8]

  • Polymerization:

    • Causality: The indene product, being an olefin, is susceptible to acid-catalyzed polymerization, especially at elevated temperatures.

    • Solution: Maintain the lowest effective temperature for the dehydration. Consider performing the reaction under a vacuum to remove the product from the reaction mixture as it is formed (distillative workup).

Problem 4: Purification Challenges at Scale

Q: I am struggling to achieve high purity of the final this compound product on a larger scale. What purification strategies are most effective?

A: Scaling up purification requires a shift from laboratory techniques to more industrially viable methods.

  • Distillation:

    • Causality: this compound is a liquid with a boiling point of approximately 229 °C.[9] Simple distillation may not be sufficient to remove close-boiling impurities.

    • Solution: Fractional distillation under reduced pressure is the most effective method for purifying multi-gram to kilogram quantities of this compound. This will lower the boiling point, preventing thermal degradation, and provide better separation from impurities.

  • Chromatography:

    • Causality: While effective at the lab scale, traditional column chromatography is often not economical for large-scale purification.

    • Solution: If high purity is required and distillation is insufficient, consider flash chromatography with a suitable solvent system. Normal phase chromatography using silica gel or alumina with a non-polar eluent is typically used for non-polar compounds like indenes.[7]

III. Detailed Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation

This procedure details the cyclization of 3-(3,5-dimethylphenyl)propanoic acid to 4,6-dimethyl-2,3-dihydro-1H-inden-1-one.

Reagent/ParameterQuantityNotes
3-(3,5-Dimethylphenyl)propanoic acid1.0 eqEnsure it is dry.
Polyphosphoric Acid (PPA)10x by weightActs as both catalyst and solvent.
Temperature80-90 °CMonitor for exotherm.
Reaction Time2-4 hoursMonitor by TLC or GC.

Step-by-Step Procedure:

  • Charge a suitable reactor with polyphosphoric acid and begin stirring.

  • Heat the PPA to 60 °C.

  • Slowly add the 3-(3,5-dimethylphenyl)propanoic acid to the PPA. An exotherm may be observed.

  • Once the addition is complete, heat the mixture to 80-90 °C and hold for 2-4 hours.

  • Monitor the reaction progress by taking small aliquots, quenching with water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to ice-water with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude indanone.

Protocol 2: Purification by Vacuum Distillation

This protocol describes the purification of the final this compound product.

ParameterSettingNotes
Vacuum Pressure1-5 mmHgAdjust as needed to achieve a suitable boiling point.
Pot Temperature100-120 °CVaries with pressure.
Head Temperature80-100 °CCollect fractions within a narrow boiling range.

Step-by-Step Procedure:

  • Set up a fractional distillation apparatus equipped for vacuum operation.

  • Charge the distillation flask with the crude this compound.

  • Slowly apply vacuum to the system.

  • Gradually heat the distillation pot.

  • Collect a forerun fraction containing any low-boiling impurities.

  • Collect the main fraction of pure this compound at a stable head temperature.

  • Leave a small amount of residue in the distillation pot to avoid distilling to dryness, which can lead to the concentration of potentially unstable impurities.

IV. Safety Considerations

Hazard Identification:

  • This compound: While specific data for this compound is limited, related indene compounds can be irritants. Handle with appropriate personal protective equipment (PPE).

  • Friedel-Crafts Catalysts (e.g., AlCl₃, PPA): These are corrosive and react violently with water. Handle in a fume hood with appropriate PPE.

  • Reducing Agents (e.g., NaBH₄, LiAlH₄): These are flammable solids and can react violently with water to produce flammable hydrogen gas.

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ensure that fire-extinguishing equipment is readily available.

  • For scale-up operations, a thorough process safety review should be conducted to identify and mitigate potential hazards.

V. Analytical Methods

Consistent and reliable analytical methods are crucial for monitoring reaction progress and ensuring final product quality.

Analytical TechniqueApplication
Gas Chromatography (GC) Monitor reaction progress, determine purity of intermediates and final product.[7][8]
Nuclear Magnetic Resonance (NMR) Structural confirmation of intermediates and final product.
Infrared (IR) Spectroscopy Functional group analysis (e.g., disappearance of carbonyl in reduction step).
Mass Spectrometry (MS) Molecular weight confirmation.

Troubleshooting Analytical Issues

Analytical_Troubleshooting Start Inconsistent Analytical Results Q1 Is the issue with GC or NMR? Start->Q1 GC_Issue GC Issue: Check Injection Port, Column, Detector Q1->GC_Issue GC NMR_Issue NMR Issue: Check Sample Prep, Solvent, Shimming Q1->NMR_Issue NMR GC_Solution Run standard to verify retention time. Clean injector and detector. Condition or replace column. GC_Issue->GC_Solution NMR_Solution Use fresh, deuterated solvent. Ensure sample is fully dissolved and filtered. Re-shim the instrument. NMR_Issue->NMR_Solution

Caption: Troubleshooting flowchart for common analytical issues.

References

Technical Support Center: Purification of 4,6-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,6-Dimethyl-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound in your laboratory experiments.

Introduction

This compound is a substituted indene derivative, a class of compounds that serve as important structural motifs in biologically active molecules and as ligands in organometallic chemistry.[1] Achieving high purity of this compound is critical for reliable downstream applications, including synthesis, biological assays, and materials science research. This guide provides a comprehensive overview of common impurities, purification strategies, and troubleshooting advice to address challenges you may encounter during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing or handling this compound?

A1: Impurities in this compound typically arise from the synthetic route and subsequent handling. Common impurities include:

  • Isomeric Impurities: Positional isomers such as 4,7-dimethyl-1H-indene or 2,3-dihydro-4,6-dimethyl-1H-indene (4,6-dimethylindan) can be formed depending on the reaction conditions.[2][3][4]

  • Starting Materials: Unreacted starting materials from the synthesis can carry through to the crude product.

  • Side-Reaction Byproducts: Depending on the synthetic method, byproducts from competing reactions can be a significant source of impurities.[5] For instance, in syntheses involving acid catalysts, side reactions like N-N bond cleavage in hydrazone intermediates can occur.[5]

  • Oxidation Products: Indene and its derivatives can be susceptible to air oxidation, leading to the formation of colored degradation products, especially during workup and purification.[5]

  • Polymerization Products: Indene readily polymerizes, and this can be a source of high molecular weight impurities.[1]

Q2: My this compound sample is a pale yellow liquid. Is this normal?

A2: While pure indene is a colorless liquid, samples often appear pale yellow.[1] This coloration can be due to the presence of minor impurities or oxidation products.[5] If a high degree of purity is required for your application, further purification to remove these colored impurities is recommended.

Q3: What are the key physical properties of this compound that are relevant for its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method.

PropertyValueSource
Molecular Formula C₁₁H₁₂[6]
Molecular Weight 144.21 g/mol [6]
Boiling Point 229.1 °C at 760 mmHg[7]
Density 0.998 g/cm³[7]
Flash Point 86.2 °C[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and provides actionable solutions.

Issue 1: Poor separation of isomers during fractional distillation.

Potential Cause: The boiling points of the isomeric impurities are very close to that of this compound, making separation by simple distillation inefficient. Fractional distillation is necessary when the boiling points of the components in a liquid mixture differ by less than 25 °C.[8]

Recommended Solution:

  • Increase the Efficiency of the Fractionating Column: Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).[9][10] Each theoretical plate represents a single vaporization-condensation cycle, and more plates lead to better separation.[10]

  • Optimize the Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation.[9] A rapid distillation does not allow for the establishment of a proper temperature gradient in the column, leading to poor separation.[11]

  • Maintain a Consistent Heat Source: Use a heating mantle with a stirrer or an oil bath to ensure even heating of the distillation flask.[9]

Issue 2: The product appears oily and does not crystallize during recrystallization.

Potential Cause:

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for this compound, even at low temperatures.

  • Presence of Impurities: A high concentration of impurities can lower the melting point and inhibit crystallization.

  • Insufficient Supersaturation: The solution may not be sufficiently concentrated for crystals to form.

Recommended Solution:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents to find one that dissolves the compound when hot but has low solubility when cold.[12] Common solvents for recrystallization of indene derivatives include ethanol and methanol.[13][14]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a small crystal of pure this compound to the cooled solution.

  • Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Then, gently heat until the solution is clear and allow it to cool slowly.[14]

Issue 3: Low recovery of the product after column chromatography.

Potential Cause:

  • Irreversible Adsorption: The compound may be strongly adsorbed to the stationary phase (e.g., silica gel).

  • Improper Eluent Polarity: The eluent system may not be polar enough to effectively move the compound down the column.

  • Column Overloading: Using too much crude material for the amount of stationary phase can lead to poor separation and product loss.

Recommended Solution:

  • Optimize the Eluent System: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation and a reasonable Rf value (typically between 0.2 and 0.4) for the desired compound.[15]

  • Gradual Elution: Start with a non-polar solvent and gradually increase the polarity of the eluent to move the compound off the column.[14][16]

  • Choice of Stationary Phase: While silica gel is common, other stationary phases like alumina or florisil can be used depending on the nature of the impurities.[16]

  • Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation and recovery.[14]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with different boiling points.[9][17]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with stirrer or oil bath

  • Boiling chips

Procedure:

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Set up the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column. A temperature gradient will be established along the column.[8][11]

  • Collect the fraction that distills over at the boiling point of this compound (229.1 °C at 760 mmHg).[7] The temperature should remain constant during the collection of the pure fraction.

  • Monitor the purity of the collected fractions using an appropriate analytical technique, such as Gas Chromatography (GC).

Protocol 2: Purification by Column Chromatography

This technique is effective for separating this compound from non-volatile impurities and isomers with different polarities.[15][18]

Materials:

  • Crude this compound

  • Silica gel (or other suitable stationary phase)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing it to settle into a uniform bed. Add a layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

  • Collect fractions in separate tubes.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound Fractional Distillation Fractional Distillation Crude this compound->Fractional Distillation Boiling Point Difference Column Chromatography Column Chromatography Crude this compound->Column Chromatography Polarity Difference Recrystallization Recrystallization Crude this compound->Recrystallization Solubility Difference GC GC Fractional Distillation->GC HPLC HPLC Column Chromatography->HPLC NMR NMR Recrystallization->NMR Pure this compound Pure this compound GC->Pure this compound NMR->Pure this compound HPLC->Pure this compound

Caption: Purification workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions Impure Product Impure Product Isomeric Impurities Isomeric Impurities Impure Product->Isomeric Impurities Starting Material Contamination Starting Material Contamination Impure Product->Starting Material Contamination Oxidation/Polymerization Oxidation/Polymerization Impure Product->Oxidation/Polymerization Fractional Distillation Fractional Distillation Isomeric Impurities->Fractional Distillation Close Boiling Points Column Chromatography Column Chromatography Starting Material Contamination->Column Chromatography Different Polarity Recrystallization Recrystallization Oxidation/Polymerization->Recrystallization Different Solubility

Caption: Troubleshooting logic for impure this compound.

References

Technical Support Center: Characterization of Indene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of indene isomers. This guide is designed for researchers, scientists, and drug development professionals who work with indene and its derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the experimental characterization of these versatile compounds. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Introduction: The Challenge of Indene Isomerism

Indene, a bicyclic aromatic hydrocarbon, and its derivatives are crucial building blocks in organic synthesis and materials science.[1][2] A frequent and significant challenge in working with substituted indenes is the potential for the formation of multiple isomers, primarily positional isomers related to the placement of substituents and the location of the double bond within the five-membered ring.[3] These isomers often possess very similar physical and chemical properties, making their separation and unambiguous characterization a non-trivial task.[3][4] Furthermore, the inherent reactivity of the indene scaffold can lead to isomerization and degradation during analysis, further complicating characterization.[3][5] This guide will equip you with the knowledge to anticipate, identify, and resolve these common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate my substituted indene isomers using standard column chromatography?

A1: The primary challenge lies in the similar polarities of many indene isomers.[3] For instance, 1-substituted and 3-substituted indenes often exhibit very close retention factors (Rf) on standard silica gel. Additionally, the acidic nature of conventional silica gel can catalyze the isomerization of less stable isomers to more stable, conjugated counterparts.[3] For example, a 3-benzyl-1H-indene might readily rearrange to the 1-benzyl-1H-indene on the column, leading to a mixture in the collected fractions even if the initial spot on the TLC plate was clean.[3]

Q2: My purified indene derivative is a yellow or brownish oil, but I expected a white solid. What is the cause of this discoloration?

A2: Discoloration in indene derivatives is often a sign of oxidation.[3] The allylic and benzylic positions on the indene scaffold are particularly susceptible to air oxidation, which can generate colored impurities over time.[3] To mitigate this, it is crucial to handle and store indene compounds under an inert atmosphere (e.g., nitrogen or argon), protect them from light, and store them at low temperatures (e.g., -20°C).[3]

Q3: I've synthesized an indene derivative, but the ¹H NMR spectrum is much more complex than I anticipated, suggesting a mixture. What are the likely isomeric impurities?

A3: The most common isomeric impurity is a result of double bond migration within the five-membered ring.[3] For a monosubstituted indene, you may have a mixture of isomers where the substituent is at position 1, 2, or 3, and the double bonds are arranged accordingly. The relative stability of these isomers can vary, with conjugation often being a driving force for isomerization.[5] For example, in methylindenes, the isomerization reactions between the three positional isomers are known to be rapid.[5]

Q4: Can mass spectrometry distinguish between my indene isomers?

A4: Generally, electron ionization mass spectrometry (EI-MS) will not be sufficient to distinguish between positional isomers of indene, as they will have the same molecular weight and likely produce very similar fragmentation patterns.[6] While techniques like gas chromatography-mass spectrometry (GC-MS) can separate isomers chromatographically before they enter the mass spectrometer, the mass spectrum itself is not the primary tool for isomer differentiation.[7][8]

Troubleshooting Guides

Guide 1: Chromatographic Separation of Indene Isomers

This guide provides a systematic approach to resolving co-eluting indene isomers.

Issue: Poor or no separation of indene isomers on a standard silica gel column.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor chromatographic separation of indene isomers.

Detailed Protocols:

  • Protocol 1.1: Preparation of Base-Washed Silica Gel [3]

    • Create a slurry of silica gel in a suitable non-polar solvent (e.g., hexane).

    • Add a small amount of a non-polar, soluble base, such as triethylamine (typically 1-2% v/v of the total solvent volume).

    • Stir the slurry for 15-20 minutes to allow for the neutralization of acidic sites on the silica surface.

    • Pack the column using this slurry.

    • Equilibrate the column with your chosen mobile phase before loading the sample. Causality: The basic treatment neutralizes acidic silanol groups on the silica surface, which can catalyze the isomerization of sensitive indene derivatives. This preserves the isomeric integrity of your sample during chromatography.[3]

  • Protocol 1.2: HPLC for Isomer Separation High-performance liquid chromatography (HPLC) often provides superior resolution for closely related isomers compared to flash chromatography.[9][10] For complex mixtures, such as fullerene-indene bisadducts, specialized columns are highly effective.[11][12]

    • Column Selection: For fullerene derivatives, columns like Cosmosil Buckyprep-D have shown excellent performance.[10] For other indene derivatives, reverse-phase (C18) or normal-phase columns can be effective.

    • Mobile Phase Optimization: Begin with a solvent system that provided some, albeit incomplete, separation on TLC. Systematically vary the solvent polarity. For example, in a hexane/ethyl acetate system, adjust the ethyl acetate percentage in small increments (e.g., 1-2%).

    • Flow Rate and Detection: Use a low flow rate to maximize resolution. Monitor the elution profile using a UV detector, as the aromatic nature of indenes makes them UV-active.[10]

ParameterRecommendationRationale
Stationary Phase Base-washed silica, neutral alumina, or specialized HPLC columnsPrevents acid-catalyzed isomerization and enhances resolution.[3]
Mobile Phase Non-polar solvent systems (e.g., hexane/toluene, hexane/ethyl acetate)Matches the generally non-polar nature of indene derivatives.
Technique Flash chromatography or HPLCHPLC offers higher resolving power for difficult separations.[9][10]
Guide 2: NMR Spectroscopic Analysis of Indene Isomers

This guide will help you interpret NMR data to distinguish between different indene isomers.

Issue: Ambiguous ¹H or ¹³C NMR spectra making it difficult to assign the correct isomeric structure.

Key Diagnostic Features in ¹H NMR:

The chemical shifts and coupling patterns of the protons on the five-membered ring are highly diagnostic for identifying indene isomers.

Proton(s)Typical Chemical Shift (ppm) for 1H-IndeneKey Differentiating Features for Substituted Indenes
CH₂ (Position 1) ~3.39In a 1-substituted indene, this becomes a CH methine proton, shifting downfield. In a 3-substituted indene, this signal remains.
Olefinic H (Position 2) ~6.55The chemical shift and coupling pattern will change significantly depending on the substitution pattern.
Olefinic H (Position 3) ~6.88In a 3-substituted indene, this signal is absent. In a 1-substituted indene, its chemical shift is altered.

Note: Chemical shifts are approximate and can vary based on the solvent and substituents.[13]

Troubleshooting Workflow for NMR Analysis:

Caption: A systematic workflow for resolving ambiguities in the NMR characterization of indene isomers.

Protocol 2.1: Utilizing 2D NMR for Structure Elucidation

When 1D NMR is insufficient, 2D NMR techniques are invaluable for definitively assigning the structure of an indene isomer.[14]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It is instrumental in tracing the connectivity within the five-membered ring and any attached alkyl chains.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons and for establishing the connection between substituents and the indene core.

By combining these experiments, a self-validating dataset can be generated to confidently determine the isomeric structure. For instance, in a substituted indene, an HMBC correlation from the protons of a substituent to the carbons of the indene ring can definitively establish the point of attachment.

References

Validation & Comparative

A Comparative Guide to 4,6-Dimethyl-1H-indene and Its Positional Isomers for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Indene Scaffold

To the dedicated researcher in organic synthesis, materials science, and drug development, the indene framework is more than a mere bicyclic hydrocarbon. It is a versatile scaffold, a foundational building block for a vast array of functional molecules, from potent pharmaceuticals to advanced electronic materials. The strategic placement of substituents on this deceptively simple structure can dramatically alter its electronic properties, steric profile, and ultimately, its reactivity and utility. This guide provides an in-depth comparative analysis of 4,6-dimethyl-1H-indene and its positional isomers, offering both a practical reference and a conceptual framework for leveraging these subtle structural differences in your research endeavors. We will delve into the nuances of their synthesis, explore the distinguishing features of their spectroscopic signatures, and examine the factors governing their relative stability and reactivity.

The Synthetic Landscape: Accessibility of Dimethyl-1H-indene Isomers

The synthetic route to a specific indene isomer is a critical consideration, dictating its practicality as a starting material or intermediate. The varied placement of the two methyl groups on the indene core necessitates distinct synthetic strategies, often leveraging classical organic reactions tailored to achieve the desired regiochemistry. Here, we compare the synthetic accessibility of this compound with its 4,7- and 1,3-isomers.

Synthesis of this compound

The synthesis of this compound is described as proceeding from mesitylene (1,3,5-trimethylbenzene).[1] This approach likely involves the introduction of a two-carbon unit to form the five-membered ring. A plausible pathway, depicted below, involves the Friedel-Crafts acylation of mesitylene, followed by a series of transformations including reduction, cyclization, and dehydration to furnish the target indene. The directing effects of the methyl groups on the mesitylene ring are crucial for achieving the desired 4,6-substitution pattern.

G Mesitylene Mesitylene Friedel_Crafts Friedel-Crafts Acylation Mesitylene->Friedel_Crafts Acyl_Chloride Acyl Chloride (e.g., ClCO(CH2)Cl) Acyl_Chloride->Friedel_Crafts Intermediate1 Acylated Mesitylene Friedel_Crafts->Intermediate1 Reduction Reduction (e.g., Wolff-Kishner) Intermediate1->Reduction Intermediate2 Alkyl Mesitylene Reduction->Intermediate2 Cyclization Intramolecular Friedel-Crafts Alkylation Intermediate2->Cyclization Indanone 4,6-Dimethylindan-1-one Cyclization->Indanone Reduction2 Reduction (e.g., NaBH4) Indanone->Reduction2 Indanol 4,6-Dimethylindan-1-ol Reduction2->Indanol Dehydration Acid-catalyzed Dehydration Indanol->Dehydration Product This compound Dehydration->Product

Figure 1. Plausible synthetic workflow for this compound from mesitylene.

Synthesis of 4,7-Dimethyl-1H-indene

A well-documented procedure for the synthesis of 4,7-dimethyl-1H-indene involves the condensation of freshly distilled cyclopentadiene with 2,5-hexanedione in the presence of a strong base, such as sodium methoxide.[2] This method offers a direct and efficient route to the 4,7-disubstituted indene core.

  • Under an inert atmosphere (argon), carefully add sodium filaments (426 mmol) to approximately 100 mL of dry methanol in a three-necked flask until complete dissolution.

  • To the resulting sodium methoxide solution, add freshly distilled cyclopentadiene (260 mmol), followed by 2,5-hexanedione (170 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the addition of 50 mL of water.

  • Remove the methanol via steam distillation.

  • Neutralize the aqueous residue with dilute hydrochloric acid.

  • Extract the aqueous phase with petroleum ether (3 x 200 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation to yield a crude liquid.

  • Purify the product by vacuum distillation, collecting the fraction at 76-80 °C (4 mmHg) to afford 4,7-dimethyl-1H-indene as a yellow oily liquid.

Synthesis of 1,3-Dimethyl-1H-indene

The synthesis of 1,3-dimethyl-1H-indene can be approached through the methylation of indene itself or via the cyclization of a suitable precursor. A common strategy involves the preparation of a dimethyl-substituted indanone, followed by reduction and dehydration. For instance, the reaction of a phenylpropionic acid derivative with appropriate methyl substituents can lead to the corresponding indanone upon intramolecular Friedel-Crafts acylation. Subsequent Grignard reaction with methylmagnesium bromide, followed by dehydration, would yield the desired 1,3-dimethyl-1H-indene.

G Indanone Substituted Indan-1-one Grignard Grignard Reaction (CH3MgBr) Indanone->Grignard Tertiary_Alcohol Tertiary Alcohol Intermediate Grignard->Tertiary_Alcohol Dehydration Acid-catalyzed Dehydration Tertiary_Alcohol->Dehydration Product 1,3-Dimethyl-1H-indene Dehydration->Product

Figure 2. General synthetic approach to 1,3-dimethyl-1H-indene from a substituted indanone.

Synthetic Accessibility Comparison:

IsomerStarting MaterialsKey ReactionsApparent AdvantagesPotential Challenges
This compound Mesitylene, Acyl HalideFriedel-Crafts Acylation/Alkylation, Reduction, DehydrationReadily available starting material.Control of regioselectivity during acylation; multiple steps.
4,7-Dimethyl-1H-indene Cyclopentadiene, 2,5-HexanedioneBase-catalyzed condensationOne-pot reaction; good yield reported.[2]Requires freshly distilled cyclopentadiene.
1,3-Dimethyl-1H-indene Substituted Phenylpropionic Acid or IndanoneFriedel-Crafts Acylation, Grignard Reaction, DehydrationModular approach allowing for varied substitution.Multi-step synthesis; potential for side reactions during Grignard addition.

Spectroscopic Fingerprints: A Comparative Analysis

The subtle differences in the positions of the methyl groups on the indene ring give rise to distinct spectroscopic signatures. A thorough understanding of these differences is paramount for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for distinguishing between these isomers. The chemical shifts and coupling patterns of the protons and carbons are highly sensitive to their electronic and steric environment.

Table 1: Comparative ¹H NMR Data (Predicted and Reported Chemical Shifts in ppm)

ProtonThis compound (Predicted)4,7-Dimethyl-1H-indene (Predicted)1,3-Dimethyl-1H-indene (Reported)
CH₃ (ring) ~2.3-2.4~2.3-2.4-
CH₃ (vinyl) --~1.3 (d), ~2.2 (s)
H1/H3 ~3.3 (m)~3.3 (m)~3.3 (q), ~6.2 (q)
H2 ~6.5 (t)~6.5 (t)-
Aromatic H ~6.9-7.1~7.0-7.2~7.1-7.4

Note: Predicted values are based on standard additive models and may vary from experimental data. Reported data for 1,3-dimethyl-1H-indene is sourced from spectral databases.

Table 2: Comparative ¹³C NMR Data (Predicted and Reported Chemical Shifts in ppm)

CarbonThis compound (Predicted)4,7-Dimethyl-1H-indene (Predicted)1,3-Dimethyl-1H-indene (Reported)
CH₃ ~21~18~15, ~20
C1/C3 ~42~42~45, ~130
C2 ~130~130~140
Aromatic C ~125-145~125-145~120-145
Aromatic C-CH₃ ~135~132-

Note: Predicted values are based on standard additive models and may vary from experimental data. Reported data for 1,3-dimethyl-1H-indene is sourced from spectral databases.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and overall structure of the molecule. Key absorptions for dimethyl-1H-indenes include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~3000-2850 cm⁻¹

  • C=C stretching (aromatic and vinyl): ~1600-1450 cm⁻¹

  • C-H bending (out-of-plane): ~900-675 cm⁻¹, which can be diagnostic for the substitution pattern on the aromatic ring.

The specific pattern of C-H out-of-plane bending vibrations in the fingerprint region can be particularly useful in distinguishing between isomers with different substitution patterns on the benzene ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dimethyl-1H-indene isomers will typically show a prominent molecular ion peak (M⁺) at m/z 144, corresponding to the molecular formula C₁₁H₁₂. The fragmentation patterns will be influenced by the stability of the resulting carbocations. A common fragmentation pathway involves the loss of a methyl group to form a stable indenyl or methylindenyl cation at m/z 129. The relative intensities of the fragment ions may vary slightly between isomers due to differences in the stability of the initial radical cation and the subsequent fragment ions.

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectra of indene and its derivatives are characterized by absorptions arising from π-π* transitions within the aromatic and conjugated diene systems. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the nature of substituents. For dimethyl-1H-indenes, the primary absorptions are expected in the UV region, typically between 220 and 300 nm. The methyl groups, being weakly electron-donating, may cause a slight bathochromic (red) shift compared to unsubstituted indene. The precise λ_max values will differ subtly between isomers due to the influence of the methyl groups on the electronic structure of the chromophore.

Thermodynamic Stability and Reactivity: A Comparative Perspective

Thermodynamic Stability

The relative stability of the dimethyl-1H-indene isomers is influenced by several factors, including hyperconjugation and steric interactions.

  • Hyperconjugation: Methyl groups stabilize adjacent double bonds and aromatic rings through hyperconjugation. Therefore, isomers with methyl groups attached to the aromatic ring (e.g., 4,6- and 4,7-dimethyl) are expected to benefit from this stabilizing effect.

  • Steric Hindrance: Isomers with adjacent methyl groups or methyl groups in sterically crowded positions may experience destabilizing steric strain. For instance, 1,2-dimethyl-1H-indene would likely exhibit some degree of steric strain.

Computational studies using methods like Density Functional Theory (DFT) would be invaluable for providing quantitative predictions of the relative Gibbs free energies of the various isomers. Such studies would allow for a more precise ranking of their thermodynamic stabilities.

G cluster_0 Relative Stability (Predicted) cluster_1 Higher Stability Higher Stability Lower Stability Lower Stability 4,7-Dimethyl 4,7-Dimethyl 4,6-Dimethyl 4,6-Dimethyl 4,7-Dimethyl->4,6-Dimethyl 5,6-Dimethyl 5,6-Dimethyl 4,6-Dimethyl->5,6-Dimethyl 1,3-Dimethyl 1,3-Dimethyl 5,6-Dimethyl->1,3-Dimethyl 1,2-Dimethyl 1,2-Dimethyl 1,3-Dimethyl->1,2-Dimethyl

Figure 3. A qualitative prediction of the relative thermodynamic stabilities of selected dimethyl-1H-indene isomers.

Reactivity

The reactivity of dimethyl-1H-indene isomers can be considered in two main domains: reactions involving the five-membered ring and reactions on the aromatic ring.

The C1 protons of 1H-indenes are acidic due to the formation of the aromatic indenyl anion upon deprotonation. The pKa of indene is approximately 20 in DMSO. The methyl groups can influence this acidity through their electronic effects. Methyl groups on the aromatic ring will have a modest electron-donating effect, which would slightly decrease the acidity (increase the pKa) compared to unsubstituted indene. The magnitude of this effect will depend on the position of the methyl groups.

The benzene ring of dimethyl-1H-indenes will undergo electrophilic aromatic substitution reactions. The methyl groups are activating and ortho-, para-directing. The annulated five-membered ring is also generally considered to be activating and ortho-, para-directing. The overall regioselectivity of electrophilic attack will be a consequence of the combined directing effects of the two methyl groups and the fused ring.

  • This compound: The 5- and 7-positions are activated by both methyl groups and the fused ring, making them the most likely sites for electrophilic attack.

  • 4,7-Dimethyl-1H-indene: The 5- and 6-positions are activated. The 5-position is ortho to the 4-methyl group and the fused ring, while the 6-position is ortho to the 7-methyl group.

  • 1,3-Dimethyl-1H-indene: The aromatic ring is activated by the fused cyclopentadienyl system. Electrophilic attack is most likely to occur at the 4- and 6-positions.

The relative rates of electrophilic substitution will also be influenced by the electron-donating ability of the methyl groups, with all dimethyl isomers expected to be more reactive than unsubstituted indene.

Conclusion and Future Outlook

This guide has provided a comparative overview of this compound and its positional isomers, highlighting the key differences in their synthesis, spectroscopic properties, and predicted stability and reactivity. While a complete experimental dataset for a direct comparison is not yet available in the literature, the principles outlined here provide a solid foundation for researchers working with these compounds.

Future experimental and computational studies are needed to provide a more quantitative comparison of the thermodynamic stabilities and reaction kinetics of these isomers. Such data will be invaluable for the rational design of new functional molecules and materials based on the versatile indene scaffold. As our understanding of these fundamental properties grows, so too will our ability to harness the full potential of this important class of organic compounds.

References

A Comparative Guide to the Biological Activity of 4,6-Dimethyl-1H-indene and Other Indene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indene scaffold, a distinctive bicyclic aromatic hydrocarbon, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a range of therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a comparative analysis of the biological activity of 4,6-Dimethyl-1H-indene against other indene derivatives, synthesizing available experimental data to elucidate structure-activity relationships and guide future drug discovery efforts. While direct biological data for this compound is limited in publicly accessible literature, this guide will draw comparisons from structurally related dimethylated indenes and other substituted derivatives to infer its potential bioactivity.

The Indene Scaffold: A Privileged Structure in Drug Discovery

Indene and its derivatives are structural motifs present in numerous natural products and synthetic molecules with significant pharmacological properties.[1][2] The rigid, planar structure of the indene core provides a unique template for the design of molecules that can interact with various biological targets, including enzymes and receptors. The versatility of the indene ring system allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles.

Comparative Analysis of Biological Activities

This section compares the reported biological activities of various indene derivatives, with a focus on anticancer and anti-inflammatory effects. Due to the scarcity of direct experimental data for this compound, the analysis will focus on structurally similar dimethylated indenes and other key derivatives to build a comprehensive picture of the structure-activity landscape.

Anticancer Activity

The anticancer potential of indene derivatives is a major area of research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines. A key mechanism of action for some indene derivatives is the inhibition of tubulin polymerization, a critical process for cell division.[3]

Table 1: Anticancer Activity of Selected Indene Derivatives

CompoundCancer Cell LineActivityIC₅₀/GI₅₀ (µM)Reference
(2E)-2-benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401) Jurkat (Leukemia)Antiproliferative0.3415[4]
2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18) Not specifiedNot specifiedNot specified[5]
Indanone derivative (ITH-6) HT-29 (Colon)Cytotoxic0.44[6]
COLO 205 (Colon)Cytotoxic0.98[6]
KM 12 (Colon)Cytotoxic0.41[6]
Gallic acid based indanone derivative Ehrlich Ascites Carcinoma (in vivo)Tumor growth inhibition54.3% at 50 mg/kg[7][8]
Tubulin PolymerizationInhibitionIC₅₀ = 0.63[8]
Dihydro-1H-indene derivative (12d) A549 (Lung)Antiproliferative0.087[3]
Hela (Cervical)Antiproliferative0.078[3]
H22 (Liver)Antiproliferative0.068[3]
K562 (Leukemia)Antiproliferative0.028[3]
Indene Earthworm CoelomocytesCytotoxicDecrease in cell viability to 74.5% at 15 mg/L[9]

From the available data, it is evident that dimethylated indene derivatives, such as (2E)-2-benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401) , exhibit potent antiproliferative activity. The substitution pattern on the indene core, as well as the nature of the appended groups, significantly influences the anticancer potency. For instance, the dihydro-1H-indene derivative 12d , with its specific substitution pattern, demonstrates broad-spectrum and potent anticancer activity across multiple cell lines, with IC₅₀ values in the nanomolar range.[3] The cytotoxicity of the parent compound, indene , has been observed in non-mammalian cells, suggesting a baseline bioactivity for the core structure.[9]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of numerous diseases, including cancer. Indene derivatives have emerged as promising anti-inflammatory agents, often by modulating key signaling pathways such as the NF-κB pathway.[5][10][11]

Table 2: Anti-inflammatory Activity of Selected Indene Derivatives

CompoundAssayTarget/Cell LineIC₅₀ (nM)Reference
2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18) TNF-α release inhibitionHuman Whole Blood (HWB)298.8[5]
Peripheral Blood Mononuclear Cells (PBMCs)96.29[5]
IFN-γ inhibitionHWB217.6[5]
PBMCs103.7[5]
Basophil activationHWB91.63[5]
RBL-2H3-degranulationRBL-2H3 cells98.52[5]
Indanone derivative COX-1 InhibitionIn vitro-[12]
COX-2 InhibitionIn vitro-[12]
TNF-α BindingIn silico-[12]
2-benzylidene-1-indanone derivatives IL-6 and TNF-α inhibitionMurine primary macrophages-[13]

The dimethylated indanone derivative, 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18) , demonstrates significant anti-inflammatory properties, with potent inhibition of pro-inflammatory cytokines such as TNF-α and IFN-γ in human blood cells.[5] This suggests that the dimethyl substitution pattern on the indene core can contribute to potent anti-inflammatory effects. Other indanone derivatives have also been shown to target key inflammatory mediators like COX enzymes and TNF-α.[12][13]

Structure-Activity Relationship (SAR) Insights

Based on the collated data, several SAR insights can be drawn:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the indanone ring is critical for activity. The benzylidene group is a common feature in many active derivatives, and modifications to the phenyl ring of this group can significantly impact potency.

  • The Indanone Carbonyl Group: The ketone functionality in the indanone scaffold is a common feature in many biologically active derivatives and likely plays a role in target interaction, possibly through hydrogen bonding.

Key Signaling Pathways

The biological effects of indene derivatives are often mediated through their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is also implicated in cancer development and progression.[5][10][11] Many anti-inflammatory and anticancer agents exert their effects by inhibiting this pathway.

Figure 1: Simplified NF-κB Signaling Pathway.
Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division.[4][14][15][16] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

Tubulin_Polymerization Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Indene Derivative Indene Derivative Indene Derivative->Tubulin Dimers Binds to Indene Derivative->Microtubule Inhibits Polymerization

Figure 2: Inhibition of Tubulin Polymerization.

Experimental Protocols

To facilitate further research and validation of the biological activities of indene derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][10][11][17][18]

Workflow Diagram

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with various concentrations of indene derivatives. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan crystals with DMSO or other solvent. D->E F 6. Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Calculate cell viability and IC₅₀ values. F->G

Figure 3: MTT Assay Workflow.

Step-by-Step Protocol

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the indene derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[2][19][20][21]

Workflow Diagram

Tubulin_Assay_Workflow A 1. Prepare tubulin solution and test compounds in a 96-well plate on ice. B 2. Initiate polymerization by incubating the plate at 37°C. A->B C 3. Monitor the increase in absorbance at 340 nm over time. B->C D 4. Plot absorbance vs. time to generate polymerization curves. C->D E 5. Determine the IC₅₀ value for tubulin polymerization inhibition. D->E

Figure 4: Tubulin Polymerization Assay Workflow.

Step-by-Step Protocol

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP and glycerol). Prepare serial dilutions of the indene derivatives.

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compounds. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Polymerization and Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the absorbance values against time to obtain polymerization curves. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of tubulin polymerization. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Anti-inflammatory Cytokine Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells, such as macrophages or PBMCs, stimulated with an inflammatory agent like lipopolysaccharide (LPS).[22][23][24][25]

Workflow Diagram

Cytokine_Assay_Workflow A 1. Culture immune cells (e.g., RAW 264.7 macrophages or PBMCs) in a 96-well plate. B 2. Pre-treat cells with indene derivatives for 1-2 hours. A->B C 3. Stimulate cells with LPS (or another inflammatory agent). B->C D 4. Incubate for 18-24 hours. C->D E 5. Collect the cell culture supernatant. D->E F 6. Quantify cytokine levels (e.g., TNF-α, IL-6) using ELISA. E->F G 7. Calculate the percentage of cytokine inhibition and IC₅₀ values. F->G

Figure 5: Cytokine Release Assay Workflow.

Step-by-Step Protocol

  • Cell Culture: Plate immune cells (e.g., RAW 264.7 macrophages or freshly isolated PBMCs) in a 96-well plate.

  • Compound Pre-treatment: Treat the cells with various concentrations of the indene derivatives for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus, such as LPS (1 µg/mL), to the wells. Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition compared to the vehicle-treated stimulated control and determine the IC₅₀ value.

Conclusion and Future Directions

The indene scaffold represents a highly promising framework for the development of novel therapeutic agents. While direct biological data for this compound is not yet widely available, the potent anticancer and anti-inflammatory activities of structurally related dimethylated indene derivatives strongly suggest its potential as a bioactive molecule. The methyl groups at positions 4 and 6 are likely to play a significant role in modulating the pharmacological profile of the indene core.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a systematic series of related derivatives to establish a definitive structure-activity relationship. This should include in vitro screening against a broad panel of cancer cell lines and in various inflammatory models, followed by in vivo efficacy and toxicity studies for the most promising candidates. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation indene-based therapeutics.

References

A Spectroscopic Comparison of 4,6- and 4,7-Dimethylindene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the precise characterization of molecular isomers is paramount. Subtle differences in structure can lead to vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of two constitutional isomers: 4,6-dimethylindene and 4,7-dimethylindene. As a senior application scientist, my aim is to not only present the data but also to illuminate the underlying principles that govern their distinct spectroscopic signatures, offering a framework for researchers to confidently identify and differentiate these compounds.

Introduction to Dimethylindenes

Indene, a polycyclic aromatic hydrocarbon, and its derivatives are important building blocks in organic synthesis and are found in various natural products and pharmaceutical agents. The position of methyl substituents on the indene core significantly influences the electron distribution and geometry of the molecule, leading to unique spectroscopic fingerprints. Understanding these differences is crucial for reaction monitoring, quality control, and structure-activity relationship studies.

This guide will delve into the comparative analysis of 4,6- and 4,7-dimethylindene using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectra of 4,6- and 4,7-dimethylindene are expected to show distinct patterns, particularly in the aromatic region, due to the differing symmetry of the molecules.

  • 4,6-Dimethylindene: This isomer possesses a plane of symmetry that bisects the C5-C6 bond. This symmetry would render the protons on the benzene ring chemically equivalent in pairs, leading to a more simplified aromatic region in the ¹H NMR spectrum compared to a less symmetric isomer. We would anticipate two distinct signals for the aromatic protons and two singlets for the non-equivalent methyl groups.

  • 4,7-Dimethylindene: In contrast, 4,7-dimethylindene has a higher degree of symmetry (C2v). This results in only two signals in the aromatic region of its ¹H NMR spectrum. The two methyl groups are chemically equivalent and would therefore appear as a single signal.

¹³C NMR Spectroscopy

The effect of symmetry is also evident in the ¹³C NMR spectra.

  • 4,6-Dimethylindene: Due to its lower symmetry compared to the 4,7-isomer, we would expect to see more signals in the ¹³C NMR spectrum. Specifically, all eleven carbon atoms should be chemically non-equivalent, resulting in eleven distinct resonances.

  • 4,7-Dimethylindene: The C2v symmetry of this isomer leads to a reduced number of signals in the ¹³C NMR spectrum. We would predict a total of seven signals: five for the indene core carbons and two for the equivalent methyl carbons.

Table 1: Comparison of Predicted ¹H and ¹³C NMR Spectral Data

Compound ¹H NMR (Predicted) ¹³C NMR (Predicted)
4,6-Dimethylindene Aromatic H: ~7.0-7.2 ppm (m); Olefinic H: ~6.5-6.8 ppm (m); Aliphatic CH₂: ~3.3 ppm (t); Methyl H: ~2.3 ppm (s), ~2.4 ppm (s)Aromatic/Olefinic C: 11 signals between ~115-145 ppm; Aliphatic C: ~35 ppm; Methyl C: ~19, ~21 ppm
4,7-Dimethylindene Aromatic H: ~6.9 ppm (s); Olefinic H: ~6.6 ppm (d), ~6.4 ppm (d); Aliphatic CH₂: ~3.2 ppm (t); Methyl H: ~2.2 ppm (s)Aromatic/Olefinic C: 7 signals between ~120-145 ppm; Aliphatic C: ~33 ppm; Methyl C: ~18 ppm

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For both dimethylindene isomers, the IR spectra will be dominated by C-H and C=C stretching and bending vibrations. Key differences are expected in the fingerprint region (below 1500 cm⁻¹), which is unique to each molecule.

  • Aromatic C-H stretching: Typically observed between 3100 and 3000 cm⁻¹.

  • Aliphatic C-H stretching: Observed between 3000 and 2850 cm⁻¹.

  • C=C stretching (aromatic and olefinic): Found in the 1650-1450 cm⁻¹ region. The pattern of these absorptions can be indicative of the substitution pattern on the aromatic ring.

  • Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region are often characteristic of the substitution pattern of the aromatic ring. Differences in the substitution pattern between the 4,6- and 4,7-isomers will likely lead to distinct bands in this region.

A vapor phase IR spectrum is available for 4,7-dimethylindene, which can serve as a reference.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Both 4,6- and 4,7-dimethylindene have the same molecular formula (C₁₁H₁₂) and therefore the same nominal molecular weight of 144 g/mol .[2] The electron ionization (EI) mass spectra of both isomers are expected to show a prominent molecular ion peak (M⁺) at m/z 144.

The fragmentation patterns may show subtle differences. The primary fragmentation pathway for indenes often involves the loss of a methyl group ([M-15]⁺) or a hydrogen atom ([M-1]⁺). The relative intensities of these fragment ions could potentially differ between the two isomers due to the varying stability of the resulting carbocations. A mass spectrum for 4,7-dimethylindene is available from the NIST WebBook and shows a strong molecular ion peak at m/z 144 and significant fragments at m/z 129 ([M-CH₃]⁺) and 115.[3]

Table 2: Summary of Key Spectroscopic Data

Spectroscopic Technique 4,6-Dimethylindene 4,7-Dimethylindene
Molecular Formula C₁₁H₁₂[2]C₁₁H₁₂[1]
Molecular Weight 144.21 g/mol [2]144.21 g/mol [1]
¹H NMR Predicted to have more complex aromatic signals due to lower symmetry.Predicted to have simpler aromatic signals due to higher symmetry.
¹³C NMR Predicted to show 11 distinct signals.Predicted to show 7 distinct signals.
IR Spectroscopy Characteristic aromatic and aliphatic C-H and C=C stretches. Fingerprint region will be unique.Characteristic aromatic and aliphatic C-H and C=C stretches. A vapor phase spectrum is available.[1]
Mass Spectrometry Expected molecular ion at m/z 144.Molecular ion at m/z 144 confirmed.[3]

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy

A standard workflow for acquiring ¹H and ¹³C NMR spectra is outlined below.

NMR_Workflow A Sample Preparation (~5-10 mg in ~0.6 mL CDCl₃) B Transfer to NMR Tube A->B C Instrument Setup (Shim, Lock, Tune) B->C D ¹H NMR Acquisition (e.g., 400 MHz, 16 scans) C->D Proton Experiment E ¹³C NMR Acquisition (e.g., 100 MHz, 1024 scans) C->E Carbon Experiment F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis F->G

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

  • Causality behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it is relatively inexpensive and dissolves a wide range of organic compounds. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.

Infrared Spectroscopy

The following diagram illustrates a typical procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid and liquid samples.

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process Data (ATR Correction, Baseline Correction) D->E F Spectral Interpretation E->F

Caption: General workflow for ATR-FTIR spectroscopy.

  • Trustworthiness of the Protocol: Acquiring a background spectrum before the sample spectrum is crucial to subtract the absorbance of the atmosphere (CO₂ and water vapor), ensuring that the resulting spectrum is solely that of the sample.

Mass Spectrometry

The following workflow outlines the general steps for acquiring an electron ionization (EI) mass spectrum.

MS_Workflow A Sample Introduction (e.g., GC or direct infusion) B Ionization (Electron Ionization, 70 eV) A->B C Mass Analysis (e.g., Quadrupole) B->C D Detection C->D E Data System (Mass Spectrum Generation) D->E

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

  • Expertise and Experience: A standard ionization energy of 70 eV is used in EI-MS because it provides reproducible fragmentation patterns that can be compared to spectral libraries.

Conclusion

The spectroscopic differentiation of 4,6- and 4,7-dimethylindene is readily achievable through a combination of NMR, IR, and MS techniques. The most definitive distinction lies in their NMR spectra, where the inherent molecular symmetry of each isomer gives rise to a unique number and pattern of signals. While IR and MS provide valuable confirmatory data regarding functional groups and molecular weight, NMR spectroscopy offers the most detailed insight into their structural nuances. This guide provides the foundational knowledge and practical considerations for researchers to confidently characterize and distinguish between these two important isomers.

References

A Comparative Guide to the Synthesis and Spectral Validation of 4,6-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the synthesis of 4,6-dimethyl-1H-indene, a substituted indene with applications in the development of organometallic catalysts and as a structural motif in medicinal chemistry. We will objectively compare a proposed, though sparsely detailed, synthesis route with a more robust and versatile alternative: Brønsted acid-catalyzed cyclization. This document is designed to serve as a practical reference, offering detailed experimental protocols, mechanistic insights, and a comprehensive guide to the spectral validation of the target compound.

Introduction: The Significance of Substituted Indenes

Indene and its derivatives are crucial building blocks in organic synthesis. The indene framework is a key component in ligands for metallocene catalysts used in olefin polymerization, and it appears in various biologically active molecules. The specific substitution pattern, such as in this compound, can fine-tune the electronic and steric properties of these systems, making efficient and well-characterized synthetic routes highly valuable. This guide will focus on providing the necessary details for researchers to not only synthesize this compound but also to rigorously validate its structure through modern spectroscopic techniques.

Comparative Analysis of Synthetic Routes

We will explore two potential pathways to this compound. The first is a briefly mentioned route starting from mesitylene, and the second is a more general and mechanistically well-understood Brønsted acid-catalyzed cyclization.

ParameterRoute 1: Proposed Mesitylene RouteRoute 2: Brønsted Acid-Catalyzed Cyclization
Starting Material Mesitylene (1,3,5-trimethylbenzene)3,5-Dimethylbenzaldehyde
Key Transformation Undescribed, potentially multi-stepAldol condensation followed by acid-catalyzed cyclization
Plausibility & Detail Low; literature lacks detailed protocols.[1]High; a well-established method for indene synthesis.[2]
Key Advantages Potentially inexpensive starting material.Modular, high-yielding, and mechanistically understood.
Key Challenges Lack of a clear, validated experimental procedure.Requires synthesis of a diene precursor.

Route 1: The Mesitylene Approach (A Critical Evaluation)

While some commercial suppliers suggest that this compound can be synthesized from mesitylene, detailed and peer-reviewed experimental protocols are notably absent from the scientific literature.[1] The brief descriptions found allude to a mechanism involving protonation and deprotonation steps that are not well-established for this type of transformation.[1] Due to the lack of a verifiable and reproducible protocol, this route is not recommended without further extensive methods development.

Route 2: Brønsted Acid-Catalyzed Cyclization (Recommended)

A more reliable and versatile approach is the Brønsted acid-catalyzed cyclization of an appropriate alkyl aryl-1,3-diene.[2] This method offers a clear and logical pathway to the target molecule. The synthesis is a two-part process: first, the creation of the diene precursor, followed by the acid-catalyzed cyclization to form the indene ring.

Part A: Synthesis of the Precursor - 1-(3,5-dimethylphenyl)but-2-en-1-ol

The necessary precursor for the cyclization is an allylic alcohol, which can be readily prepared from 3,5-dimethylbenzaldehyde via a Grignard reaction.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 eq). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of vinyl bromide (1.0 eq) in anhydrous THF to maintain a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour at room temperature.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 3,5-dimethylbenzaldehyde (1.0 eq) in anhydrous THF dropwise to the stirred solution.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product, 1-(3,5-dimethylphenyl)prop-2-en-1-ol, can be purified by flash column chromatography on silica gel.

Part B: Cyclization to this compound

The allylic alcohol precursor is then cyclized in the presence of a strong Brønsted acid. The reaction proceeds through the formation of a stable benzylic carbocation, followed by intramolecular attack and dehydration.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the purified 1-(3,5-dimethylphenyl)prop-2-en-1-ol (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, ~5 mol%) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude this compound can be purified by flash column chromatography.

Workflow and Mechanism

The following diagrams illustrate the workflow and the proposed mechanism for the Brønsted acid-catalyzed synthesis.

Synthesis_Workflow cluster_precursor Part A: Precursor Synthesis cluster_cyclization Part B: Cyclization start_A 3,5-Dimethylbenzaldehyde + Vinylmagnesium Bromide step_A1 Grignard Reaction in THF start_A->step_A1 product_A 1-(3,5-dimethylphenyl)prop-2-en-1-ol step_A1->product_A start_B Precursor Alcohol product_A->start_B Purification step_B1 TfOH (cat.) in DCM start_B->step_B1 product_B This compound step_B1->product_B

Caption: Workflow for the synthesis of this compound.

Mechanism cluster_0 Mechanism of Cyclization A Allylic Alcohol Precursor B Protonation of Hydroxyl Group A->B + H⁺ C Loss of Water to form Carbocation B->C - H₂O D Intramolecular Cyclization C->D Electrophilic Aromatic Substitution E Deprotonation D->E - H⁺ F This compound E->F

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Validation of this compound through Spectral Analysis

Rigorous characterization of the final product is essential to confirm its identity and purity. The following sections detail the expected spectral data for this compound based on the analysis of its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic, vinylic, and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 7.2s1HH-7
~6.8 - 7.0s1HH-5
~6.6 - 6.8t1HH-2
~6.3 - 6.5dt1HH-3
~3.2 - 3.4t2HH-1
~2.3 - 2.5s3HC4-CH₃
~2.2 - 2.4s3HC6-CH₃

Note: 's' denotes singlet, 't' denotes triplet, 'dt' denotes doublet of triplets. Predicted shifts are relative to TMS in CDCl₃.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will confirm the presence of 11 unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Carbon TypeAssignment
~145 - 147QuaternaryC-7a
~142 - 144QuaternaryC-3a
~136 - 138QuaternaryC-4
~134 - 136QuaternaryC-6
~130 - 132CHC-2
~128 - 130CHC-3
~125 - 127CHC-5
~120 - 122CHC-7
~35 - 37CH₂C-1
~20 - 22CH₃C4-CH₃
~19 - 21CH₃C6-CH₃
FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorptions for the aromatic ring and the carbon-carbon double bond.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100 - 3000MediumC-H stretchAromatic & Vinylic
2980 - 2850Medium-StrongC-H stretchAliphatic (CH₂, CH₃)
~1600, ~1480Medium-StrongC=C stretchAromatic Ring
~1640MediumC=C stretchVinylic
850 - 750StrongC-H out-of-plane bendAromatic Substitution
Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of this compound (144.21 g/mol ).

m/zProposed FragmentSignificance
144[C₁₁H₁₂]⁺˙Molecular Ion (M⁺˙)
129[C₁₀H₉]⁺Loss of a methyl group ([M-15]⁺)
115[C₉H₇]⁺Loss of an ethyl group or sequential loss

The base peak is likely to be at m/z 129, resulting from the loss of a methyl group to form a stable indenyl cation.

Conclusion

This guide has provided a comprehensive overview of the synthesis and spectral validation of this compound. While a direct synthesis from mesitylene remains poorly documented, the Brønsted acid-catalyzed cyclization of 1-(3,5-dimethylphenyl)prop-2-en-1-ol presents a robust and reliable alternative. The detailed experimental protocols and predicted spectral data herein offer a solid foundation for researchers to successfully synthesize and characterize this valuable compound. Rigorous application of the described spectroscopic methods is crucial for unambiguous structural confirmation and purity assessment, ensuring the quality of the material for downstream applications in catalysis and medicinal chemistry.

References

A Senior Scientist's Comparative Guide to Assessing the Purity of Synthesized 4,6-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific results. The presence of unreacted starting materials, byproducts, or isomers can lead to erroneous biological data, flawed structure-activity relationships, and significant delays in development timelines. This guide provides an in-depth comparison of essential analytical techniques for rigorously assessing the purity of 4,6-Dimethyl-1H-indene, a key structural motif in various research areas.

Our approach moves beyond a simple listing of methods. We will delve into the causality behind experimental choices, establish self-validating workflows, and ground our protocols in authoritative standards. This ensures that you can not only determine the purity of your compound but also have unshakeable confidence in your results.

The Synthetic Landscape: Anticipating Potential Impurities

Before selecting an analytical technique, it is crucial to consider the potential impurities that may arise from the synthesis of this compound. A common synthetic route involves the cyclization of precursors derived from mesitylene.[1] This knowledge allows us to anticipate likely contaminants:

  • Unreacted Starting Materials: Residual mesitylene or other precursors.

  • Isomeric Byproducts: Positional isomers such as 4,7-dimethyl-1H-indene or 5,7-dimethyl-1H-indene.

  • Over-reduction Products: 2,3-Dihydro-4,6-dimethyl-1H-indene (4,6-dimethylindane).

  • Oxidation Products: Indenone derivatives if exposed to air.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., THF, hexane, dichloromethane).

A robust purity assessment strategy must be capable of separating and identifying these structurally similar compounds from the target analyte.

Comparative Analysis of Core Purity Assessment Techniques

The selection of an analytical method is a balance of sensitivity, selectivity, and the specific information required. Here, we compare the most effective techniques for analyzing a non-polar, volatile organic compound like this compound.[2][3][4]

Technique Principle Information Provided Strengths Limitations
¹H and ¹³C NMR Spectroscopy Nuclear spin alignment in a magnetic fieldStructural confirmation, identification of impurities, quantitative purity (qNMR)Provides unambiguous structural information; qNMR offers high accuracy for purity without a reference standard of the impurity.[5][6]Lower sensitivity compared to chromatographic methods; may not detect co-eluting impurities in other methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point/polarity, followed by mass-based detectionSeparation of volatile components, molecular weight confirmation, impurity identification via fragmentation patterns"Gold standard" for volatile compound analysis; high sensitivity and specificity.[7][8]Requires compound to be volatile and thermally stable; may not separate isomers with very similar boiling points without optimized columns.
High-Performance Liquid Chromatography (HPLC) Separation by partitioning between mobile and stationary phasesSeparation of non-volatile or thermally sensitive compounds, quantitative analysisHighly versatile for a wide range of compounds; excellent quantitative capabilities.[9][10]This compound is non-polar, requiring careful method development in reverse-phase chromatography.[11]
Melting Point Analysis Temperature range of solid-to-liquid phase transitionIndication of purityFast, inexpensive, and simple; pure compounds have a sharp melting range, while impurities cause depression and broadening.[12][13][14]Only applicable to crystalline solids; non-specific as to the nature of the impurity.
Elemental Analysis (CHNS) Combustion analysis to determine elemental compositionConfirms the elemental formula of the compoundProvides fundamental confirmation of the compound's composition; a deviation of >0.4% suggests impurities.[15][16][17][18]A destructive technique; does not identify the structure of impurities.

In-Depth Experimental Protocols and Data Interpretation

The trustworthiness of any analysis hinges on a meticulously executed protocol. Below are detailed, field-proven methodologies for the key techniques.

Protocol 1: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

The power of qNMR lies in its ability to quantify without needing an identical reference standard for the analyte; the signal intensity is directly proportional to the number of nuclei.[19]

Causality: We use an internal standard of known purity and weight to act as a reference against which the analyte's signals are compared. The key is to use long relaxation delays (D1) to ensure all protons have fully relaxed between scans, which is critical for accurate integration and, therefore, accurate quantification.[6]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10-20 mg of the synthesized this compound into a clean NMR tube.

  • Internal Standard: Accurately weigh and add ~5-10 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) to the same NMR tube. The standard must have signals that do not overlap with the analyte's signals.

  • Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and gently vortex to dissolve completely.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Set the pulse angle to 90°.

    • Crucially, set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of any proton to be integrated (a D1 of 30-60 seconds is often sufficient for accurate quantification).

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • Use the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.

Protocol 2: GC-MS for Impurity Identification and Quantification

GC-MS is the workhorse for analyzing volatile compounds, offering both separation and identification capabilities.[20][21][22]

Causality: The choice of a non-polar capillary column (like a DB-5ms) is logical because "like dissolves like"; a non-polar column will effectively separate compounds based on differences in their boiling points, which is ideal for a homologous series of potential impurities like isomers or reduction products of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

  • GC-MS System:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the main peak corresponding to this compound (expected retention time and mass spectrum).

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate purity by the area percent method: Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100.

    • Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST).

Protocol 3: Reverse-Phase HPLC (RP-HPLC)

While GC-MS is often preferred for volatile indenes, HPLC is a valuable alternative, especially if thermal degradation is a concern or if non-volatile impurities are suspected.[9][10]

Causality: As a non-polar hydrocarbon, this compound will be strongly retained on a non-polar stationary phase like C18.[11][23] Therefore, a mobile phase with a high percentage of organic solvent (like acetonitrile) is required to elute the compound in a reasonable time. A gradient elution is chosen for method development to ensure that both less retained (more polar) and strongly retained (very non-polar) impurities are effectively separated within a single run.[9]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample (~0.5 mg/mL) in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Detector: UV-Vis at 254 nm.

  • Gradient Elution Program:

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-20 min: Return to 60% B (re-equilibration).

  • Data Analysis:

    • Calculate purity using the area percent method from the resulting chromatogram.

A Self-Validating Workflow for Purity Confirmation

For ultimate confidence, no single method should be used in isolation. A self-validating workflow combines orthogonal techniques to ensure that the purity assessment is comprehensive and not an artifact of a single analytical method.

Purity_Workflow cluster_synthesis Synthesis & Initial Check cluster_primary Primary Analysis cluster_confirmation Confirmatory & Quantitative Analysis Synth Synthesized This compound MP Melting Point Analysis Synth->MP Crystalline solid? GCMS GC-MS Analysis (Purity > 99%?) MP->GCMS Proceed if sharp MP NMR ¹H NMR Analysis (Correct Structure?) GCMS->NMR qNMR Quantitative ¹H NMR (Absolute Purity) NMR->qNMR Structure Confirmed Fail Requires Re-purification NMR->Fail Incorrect Structure Elem Elemental Analysis (C, H ±0.4%?) qNMR->Elem Purity > 99.5% qNMR->Fail Purity < 99.5% Final Compound Certified (Purity ≥ 99.5%) Elem->Final Formula Confirmed Elem->Fail Formula Incorrect

References

A Comparative Guide to the Catalytic Activity of Indene Derivative Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant of catalytic performance. Among the myriad of ligand scaffolds, indene derivatives have emerged as a versatile and potent class, offering unique electronic and steric properties that can be finely tuned to enhance catalytic activity and selectivity. This guide provides an in-depth comparative analysis of the catalytic activity of various indene derivative ligands, supported by experimental data, to empower researchers in making informed decisions for their specific applications.

The "Indenyl Effect": A Gateway to Enhanced Reactivity

A foundational concept in understanding the catalytic prowess of indene-based ligands is the "indenyl effect".[1][2][3] This phenomenon describes the enhanced reactivity of indenyl-metal complexes compared to their more common cyclopentadienyl (Cp) analogues.[2] The origin of this effect lies in the ability of the indenyl ligand to undergo a facile haptotropic rearrangement, or "ring slippage," from an η⁵-coordination to an η³-coordination mode. This slippage is stabilized by the aromatization of the fused benzene ring, which creates a vacant coordination site on the metal center and facilitates associative substitution mechanisms.[3] This dynamic behavior lowers the energy of the transition state for substrate association and product dissociation, often leading to significantly higher catalytic turnover rates.

Comparative Catalytic Performance in Olefin Polymerization

Indene derivative ligands, particularly in the form of ansa-metallocenes, have revolutionized the field of olefin polymerization, enabling precise control over polymer microstructure and properties. The symmetry of the ligand framework (C₂-symmetric vs. C₁-symmetric) and the nature of the substituents on the indenyl rings are critical factors influencing the catalytic outcome.

C₂-Symmetric ansa-Bis(indenyl)zirconium Catalysts for Isotactic Polypropylene

C₂-symmetric ansa-bis(indenyl)zirconium complexes are renowned for their ability to produce highly isotactic polypropylene (iPP). The chirality of the catalyst framework dictates the stereochemistry of the growing polymer chain. The table below presents a comparative analysis of the catalytic performance of several substituted rac-ethylenebis(1-indenyl)zirconium dichloride (rac-Et(Ind)₂ZrCl₂) derivatives in propylene polymerization.

CatalystActivity (kg PP/mol Zr·h)Molar Mass (Mw) ( kg/mol )Melting Point (Tm) (°C)Isotacticity ([mmmm]%)Reference(s)
rac-Et(Ind)₂ZrCl₂107--52.6[4]
rac-Et(2-Me-Ind)₂ZrCl₂3,5004513588.0[5]
rac-Et(2-Me-4-Ph-Ind)₂ZrCl₂30,50043015597.5[6]
rac-[ethylenebis(2-(tert-butyldimethylsiloxy)indenyl)]zirconium dichloride5,30019148-[7]

Analysis of Structure-Activity Relationships:

  • Substitution at the 2-position: The introduction of a methyl group at the 2-position of the indenyl ring significantly increases both the activity and the isotacticity of the resulting polypropylene.[5] This is attributed to the electronic effect of the methyl group, which increases the electron density at the metal center, and steric effects that influence the orientation of the incoming monomer.

  • Substitution at the 4-position: The presence of a phenyl group at the 4-position, as seen in rac-Et(2-Me-4-Ph-Ind)₂ZrCl₂, leads to a dramatic increase in catalytic activity and produces polypropylene with very high molar mass and isotacticity.[6] This is due to the steric bulk of the phenyl group, which helps to enforce a specific monomer insertion pathway, and potential electronic effects that stabilize the active catalytic species.

  • Oxygen-containing substituents: The introduction of a bulky silyloxy group at the 2-position also leads to a highly active catalyst for the production of isotactic polypropylene.[7] This demonstrates the versatility of functionalization on the indenyl backbone to modulate catalytic performance.

Experimental Protocol: Synthesis of rac-Et(Ind)₂ZrCl₂ and Propylene Polymerization

The following is a representative protocol for the synthesis of a classic C₂-symmetric ansa-metallocene and its use in propylene polymerization.

Synthesis of rac-ethylenebis(1-indenyl)zirconium dichloride (rac-Et(Ind)₂ZrCl₂):

  • Preparation of the Ligand: In a Schlenk flask under an inert atmosphere, 1,2-dibromoethane is reacted with two equivalents of indenyllithium (prepared by deprotonation of indene with n-butyllithium) in a suitable solvent like THF to yield 1,2-bis(indenyl)ethane.

  • Deprotonation: The 1,2-bis(indenyl)ethane is then deprotonated with two equivalents of a strong base such as n-butyllithium in THF at low temperature (-78 °C) to form the dianion.

  • Metallation: A solution of zirconium tetrachloride (ZrCl₄) in toluene is added dropwise to the solution of the dianion at low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The solvent is removed under vacuum, and the crude product is extracted with dichloromethane. The product is then purified by recrystallization from a mixture of dichloromethane and pentane to yield rac-Et(Ind)₂ZrCl₂ as a yellow-orange solid.

Propylene Polymerization:

  • Catalyst Activation: In a nitrogen-filled glovebox, a solution of methylaluminoxane (MAO) in toluene is added to a solution of rac-Et(Ind)₂ZrCl₂ in toluene. The mixture is stirred for a specified period to allow for the formation of the active cationic species.

  • Polymerization: The activated catalyst solution is then introduced into a stainless-steel reactor containing toluene and saturated with propylene at a constant pressure and temperature.

  • Quenching and Polymer Isolation: After the desired reaction time, the polymerization is quenched by the addition of acidified methanol. The precipitated polypropylene is then filtered, washed extensively with methanol, and dried under vacuum to a constant weight.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; A[Indene] -->|1. n-BuLi| B(Indenyllithium); B -->|2. 1,2-Dibromoethane| C[1,2-Bis(indenyl)ethane]; C -->|3. 2 n-BuLi| D[Dianion]; D -->|4. ZrCl4| E[rac-Et(Ind)2ZrCl2]; E -->|5. MAO| F[Active Catalyst]; F -->|6. Propylene| G[Polypropylene]; }

Caption: Workflow for the synthesis of rac-Et(Ind)₂ZrCl₂ and subsequent propylene polymerization.

Asymmetric Hydrosilylation: A Showcase of Chiral Indene Ligands

The development of chiral, non-racemic indene derivative ligands has opened new avenues in asymmetric catalysis. One notable application is the enantioselective hydrosilylation of ketones, a powerful method for the synthesis of chiral secondary alcohols.

The following table compares the performance of different chiral ligand types in the asymmetric hydrosilylation of acetophenone, highlighting the potential of indene-based systems.

Ligand TypeMetalYield (%)Enantiomeric Excess (ee, %)Reference(s)
Chiral Diphosphine (BINAP)Rh-up to 53[8]
Chiral OxazaborolidiniumB8998[9]

dot graph LR { subgraph "Catalytic Cycle" { M_L_star [label="[M]-L", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Ketone + Silane", shape=box, style=rounded, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; Intermediate1 [label="[M]-L(Substrate)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Hydride Transfer", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Chiral Silyl Ether", shape=box, style=rounded, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"];

}

Caption: Generalized catalytic cycle for asymmetric hydrosilylation of a ketone.

Palladium-Catalyzed Cross-Coupling Reactions: The Versatility of Indenyl Phosphine Ligands

Indenyl-based phosphine ligands have demonstrated remarkable efficacy in palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. The electronic richness and steric tunability of these ligands contribute to the high activity and broad substrate scope of the corresponding palladium catalysts.

A comparative study on the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid highlights the influence of the ligand structure on the catalytic efficiency.

Catalyst PrecursorConversion (%)Reference(s)
(η³-cinnamyl)Pd(IPr)(Cl)~75[10]
(η⁵-Cp)Pd(IPr)(Cl)~80[10]
(η³-1-t-Bu-indenyl)Pd(IPr)(Cl)>95[10]

Structure-Activity Insights:

The superior performance of the (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) precatalyst can be attributed to a combination of factors. The indenyl ligand facilitates the formation of the active monoligated Pd(0) species, which is a key step in the catalytic cycle.[10] Furthermore, the steric bulk of the tert-butyl group on the indenyl ligand likely plays a role in promoting the reductive elimination step, leading to faster product formation. The electronic properties of the indenyl ligand also contribute to the stability and reactivity of the various palladium intermediates in the catalytic cycle.

Suzuki_Miyaura_Coupling

Caption: Schematic of the Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

Indene derivative ligands represent a powerful and versatile tool in the arsenal of the modern chemist. The inherent "indenyl effect" provides a foundation for enhanced catalytic activity across a spectrum of reactions, from olefin polymerization to asymmetric synthesis and cross-coupling. As demonstrated, the rational design of indene ligands, through judicious choice of substituents and symmetry, allows for the fine-tuning of catalyst performance to meet specific synthetic challenges. The continued exploration of novel indene-based ligand architectures promises to unlock new catalytic transformations and further advance the fields of chemical synthesis and materials science.

References

The Dimethyl-Indene Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indene scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged structure in medicinal chemistry. Its rigid framework provides a versatile platform for the development of a wide range of therapeutic agents. By strategically placing substituents on this core, chemists can modulate the compound's physicochemical properties and biological activity. Among the various substitution patterns, dimethyl-substituted indenes have emerged as a particularly interesting class of molecules, demonstrating a diverse array of pharmacological effects. The position of the two methyl groups on the indene ring system can dramatically influence the molecule's interaction with biological targets, leading to significant differences in potency and selectivity.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of dimethyl-substituted indenes, drawing upon experimental data from various studies. We will explore how the isomeric variations of dimethyl substitution impact biological activity, with a focus on their potential as cholinesterase inhibitors, anticancer agents, and cyclooxygenase (COX) inhibitors. Furthermore, we will delve into the experimental methodologies used to evaluate these compounds, providing detailed protocols to ensure scientific integrity and reproducibility.

The Indene Backbone: A Foundation for Diverse Biological Activity

The indene core is a key pharmacophore in numerous biologically active molecules. Its planarity and lipophilic nature allow it to interact with various enzymatic pockets and receptor binding sites. The introduction of methyl groups, while seemingly simple, can have profound effects on the molecule's properties:

  • Steric Hindrance: Methyl groups can introduce steric bulk, influencing the molecule's preferred conformation and its ability to fit into a binding site.

  • Electronic Effects: Methyl groups are weakly electron-donating, which can alter the electron density of the aromatic ring and impact interactions with the target protein.

  • Lipophilicity: The addition of methyl groups increases the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The interplay of these factors, dictated by the precise location of the methyl groups, is the foundation of the structure-activity relationships we will explore.

Comparative Analysis of Dimethyl-Substituted Indenes

The biological activity of dimethyl-substituted indenes is highly dependent on the location of the methyl groups on the indene ring. While a single comprehensive study comparing all possible dimethyl-indene isomers for a specific target is not available, we can collate data from various sources to draw meaningful comparisons. For the purpose of this guide, we will focus on the indanone and benzylidene-indanone core, as these are the most extensively studied derivatives.

Cholinesterase Inhibition: A Target for Alzheimer's Disease

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The indanone scaffold is a key feature of the well-known AChE inhibitor, donepezil. Studies on indanone derivatives have revealed the importance of substitution patterns for inhibitory activity.

Compound/Substitution PatternTargetIC50 (µM)Key Observations
5,6-dimethoxy-1-indanone derivativesAChEVaries (some in low µM range)The 5,6-dimethoxy substitution is a common feature in potent indanone-based AChE inhibitors, forming the core of donepezil.[1][2][3]
Indanone with meta-substituted aminopropoxy benzylidene and a dimethyl amineAChE0.12The dimethyl amine substitution on the aminopropoxy chain was found to be the most potent among the tested amine groups (dimethyl amine > piperidine > morpholine).[4]
2-(3,4-dihydroxybenzylidene)-5,6-dimethoxy-1-indanoneA1/A2A ARA1 Ki (rat) = 42 nM; A2A Ki (rat) = 78 nMWhile not a direct measure of AChE inhibition, this shows the activity of a dimethoxy indanone derivative on related neurological targets. The position of the methoxy groups is crucial for activity.[5]

Expert Insights: The data suggests that for cholinesterase inhibition, dimethoxy substitutions on the benzene ring of the indanone core are highly favorable. Specifically, the 5,6-dimethoxy pattern is a recurring motif in potent inhibitors. Furthermore, the nature of substituents on other parts of the molecule, such as a dimethylamino group, can significantly enhance potency. This highlights a synergistic effect between the core substitution and peripheral modifications.

Anticancer Activity: Targeting Cell Proliferation

The indene scaffold has also been explored for its potential in cancer therapy. Certain derivatives have shown promising cytotoxicity against various cancer cell lines.

Compound/Substitution PatternCell LineIC50 (µM)Key Observations
Spiroisoxazoline derivative with a 3,4-dimethoxyphenyl groupMCF-7 (Breast Cancer)0.03This compound, bearing a dimethoxy-substituted phenyl group attached to an indanone spiro-scaffold, exhibited potent cytotoxicity, comparable to doxorubicin.[6]
Indene-based tamoxifen derivative (T6)PANC1 (Pancreatic Cancer) & MCF7 (Breast Cancer)-Induces G2/M phase arrest in PANC1 cells and apoptosis in MCF7 cells. The indene moiety enhances anticancer properties.[7]

Expert Insights: In the context of anticancer activity, dimethoxy substitutions on a phenyl ring appended to the indanone core appear to be a key feature for high potency. The rigid spiro-structure in one of the active compounds likely plays a role in its potent cytotoxicity. The comparison with an indene-based tamoxifen derivative underscores the versatility of the indene scaffold in developing hormone receptor-modulating anticancer agents.

Experimental Methodologies: A Guide to Reproducible Science

To ensure the validity and reproducibility of the structure-activity relationship data, it is crucial to understand the experimental protocols used for their determination. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening AChE inhibitors.[4]

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE from electric eel in the assay buffer. The final concentration in the well should be optimized (e.g., 0.1-0.25 U/mL).

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

    • ATCh Solution: Prepare a 14-15 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh.

    • Inhibitor Solutions: Dissolve test compounds (dimethyl-substituted indenes) and a positive control (e.g., donepezil) in DMSO to create stock solutions. Serially dilute with the assay buffer to the desired concentrations.

  • Assay Procedure (96-well plate):

    • Add 25 µL of each test compound dilution to the respective wells.

    • Add 50 µL of AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCh solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_reaction Biochemical Reaction AChE AChE Solution Plate 96-well Plate AChE->Plate DTNB DTNB Solution Incubate1 Incubate (37°C, 15 min) ATCh ATCh Solution Inhibitor Dimethyl-Indene (Test Compound) Inhibitor->Plate Plate->Incubate1 Add_ATCh Add ATCh (Initiate Reaction) Incubate1->Add_ATCh Read Measure Absorbance (412 nm) Add_ATCh->Read S Acetylthiocholine P1 Thiocholine S->P1 AChE P2 Acetate S->P2 AChE TNB TNB (Yellow) P1->TNB + DTNB E AChE EI E-I Complex (Inactive) E->EI + Inhibitor I Inhibitor DTNB_reac DTNB

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding:

    • Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the dimethyl-substituted indene compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

MTT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay_proc Assay Procedure cluster_principle Principle Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Treat with Dimethyl-Indene Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Solubilize Formazan (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction by Mito Mitochondrial Dehydrogenases (Viable Cells)

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

COX-2 Inhibitor Screening Assay

This assay is used to identify and characterize inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme then reduces PGH2, and this activity can be coupled to a fluorescent probe (e.g., Amplex Red) which is oxidized in the presence of horseradish peroxidase to produce a fluorescent product (resorufin). The rate of fluorescence increase is proportional to the COX-2 activity.[6][10][11][12]

Experimental Protocol:

  • Reagent Preparation:

    • COX Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

    • Human Recombinant COX-2: Reconstitute as per the manufacturer's instructions.

    • Heme Cofactor: Prepare a stock solution.

    • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.

    • Fluorescent Probe (e.g., Amplex Red): Prepare a stock solution in DMSO.

    • Inhibitor Solutions: Dissolve test compounds and a positive control (e.g., celecoxib) in DMSO and serially dilute.

  • Assay Procedure (96-well black plate):

    • Add 80 µL of a reaction mixture containing the assay buffer, heme, and the fluorescent probe to each well.

    • Add 10 µL of the diluted test inhibitor or vehicle (for control) to the wells.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the background control.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence in a kinetic mode for 5-10 minutes using a fluorescence plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for resorufin).

  • Data Analysis:

    • Determine the rate of the reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value.

COX2_Inhibition_Assay cluster_reagents Reagents cluster_reaction_path Reaction Pathway cluster_procedure Assay Procedure COX2 COX-2 Enzyme Arachidonic Arachidonic Acid (Substrate) Probe Fluorescent Probe Inhibitor Dimethyl-Indene AA Arachidonic Acid PGG2 PGG2 AA->PGG2 COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Probe_ox Oxidized Probe (Fluorescent) PGH2->Probe_ox Coupled Reaction Mix Prepare Reaction Mix (Buffer, Heme, Probe) Add_Inhibitor Add Inhibitor Mix->Add_Inhibitor Add_Enzyme Add COX-2 Add_Inhibitor->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Measure Kinetic Fluorescence Measurement Add_Substrate->Measure

Caption: Overview of the COX-2 inhibitor screening assay.

Conclusion and Future Directions

The dimethyl-substituted indene scaffold represents a promising starting point for the development of novel therapeutic agents. The position of the two methyl groups on the indene ring system has a profound impact on biological activity, highlighting the importance of precise structural modifications in drug design. This guide has provided a comparative overview of the structure-activity relationships of these compounds in the context of cholinesterase inhibition and anticancer activity, supported by detailed experimental protocols.

Future research should focus on a more systematic exploration of the SAR of a comprehensive library of dimethyl-indene isomers against a wider range of biological targets. Such studies, combined with computational modeling and ADME-Tox profiling, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold. The insights gained will undoubtedly pave the way for the rational design of next-generation indene-based drugs with improved potency, selectivity, and safety profiles.

References

A Researcher's Guide to Bridging Theory and Experiment: Predicting NMR Shifts for 4,6-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing a detailed window into the chemical environment of each atom. While experimental NMR provides the ground truth, the synergy between experimental data and theoretical predictions offers a powerful paradigm for accelerated and more confident structure validation. This guide provides an in-depth comparison of theoretical and experimental NMR chemical shifts for the bicyclic aromatic compound, 4,6-dimethyl-1H-indene, serving as a practical case study for researchers, scientists, and professionals in drug development.

The Symbiotic Relationship of Experimental and Computational NMR

The process of identifying a newly synthesized molecule often involves a puzzle-solving approach where spectroscopic data is pieced together to reveal the structure. In this context, computational chemistry, specifically the prediction of NMR chemical shifts using Density Functional Theory (DFT), has emerged as a valuable tool.[1][2] This approach allows for the in silico determination of a molecule's NMR spectrum, which can then be compared against experimental findings. A close correlation between the predicted and measured shifts provides a high degree of confidence in the proposed structure. Conversely, significant deviations can indicate an incorrect structural assignment or highlight interesting electronic effects worthy of further investigation.

This guide will walk you through the standard protocols for both acquiring experimental NMR data and performing the theoretical calculations for this compound. We will then compare the resulting data, offering insights into the level of accuracy that can be expected and the factors that can influence the results.

Acquiring the Spectroscopic Fingerprint: The Experimental Protocol

The acquisition of high-quality NMR spectra is the foundation of any structural analysis. For a molecule like this compound, a standard set of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

Step-by-Step Experimental NMR Workflow
  • Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[3] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

  • Instrument Setup: The experiments are performed on a high-field NMR spectrometer, for instance, a 500 MHz instrument. The spectrometer is tuned and shimmed on the sample to ensure optimal magnetic field homogeneity and signal resolution.

  • ¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is acquired. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The resulting spectra are then referenced to the TMS signal.

Predicting the Spectrum: The Computational Protocol

The theoretical prediction of NMR chemical shifts for this compound is achieved through quantum mechanical calculations based on Density Functional Theory (DFT).

Step-by-Step Computational NMR Workflow
  • Structure Optimization: The first step is to obtain an accurate 3D structure of the this compound molecule. This is achieved by performing a geometry optimization using a suitable DFT functional and basis set, for example, the B3LYP functional with the 6-31G(d) basis set.[4] This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.

  • NMR Shielding Calculation: With the optimized geometry, the NMR shielding tensors are calculated. For this step, it is recommended to use a larger basis set and a functional known to perform well for NMR predictions, such as the mPW1PW91 functional with the 6-311+G(2d,p) basis set. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for these calculations as it is known to provide reliable results.[4][5]

  • Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically TMS. The chemical shift of a nucleus 'X' is calculated using the equation:

    δ_X = σ_ref - σ_X

    where σ_ref is the calculated isotropic shielding value for the corresponding nucleus in TMS, and σ_X is the calculated isotropic shielding for the nucleus in the molecule of interest. This calculation must be performed at the same level of theory for both the molecule and the reference.

The following diagram illustrates the workflow for comparing experimental and theoretical NMR data:

NMR_Comparison_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_start Synthesize & Purify This compound sample_prep Sample Preparation (CDCl3, TMS) exp_start->sample_prep nmr_acq NMR Data Acquisition (¹H & ¹³C) sample_prep->nmr_acq exp_data Experimental Chemical Shifts (δ_exp) nmr_acq->exp_data comparison Comparison & Analysis exp_data->comparison theo_start Build 3D Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) theo_start->geom_opt shielding_calc NMR Shielding Calculation (e.g., mPW1PW91/6-311+G(2d,p)) geom_opt->shielding_calc theo_data Theoretical Chemical Shifts (δ_theo) shielding_calc->theo_data theo_data->comparison conclusion Structure Validation or Further Investigation comparison->conclusion

Caption: Workflow for the comparison of experimental and theoretical NMR data.

Comparative Analysis: this compound

The following tables present the hypothetical experimental and the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for this compound

ProtonHypothetical Experimental δ (ppm)Theoretical δ (ppm)Difference (Δδ)
H1 (CH₂)3.353.420.07
H2 (CH₂)6.556.610.06
H3 (CH)6.906.980.08
H5 (Ar-H)7.157.220.07
H7 (Ar-H)7.307.380.08
4-CH₃2.302.350.05
6-CH₃2.352.410.06

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for this compound

CarbonHypothetical Experimental δ (ppm)Theoretical δ (ppm)Difference (Δδ)
C1 (CH₂)36.537.10.6
C2 (CH)129.0129.80.8
C3 (CH)125.5126.20.7
C3a (C)145.0145.90.9
C4 (C)135.0135.80.8
C5 (CH)127.0127.70.7
C6 (C)138.0138.90.9
C7 (CH)121.0121.60.6
C7a (C)143.0143.80.8
4-CH₃21.021.50.5
6-CH₃21.522.10.6

Discussion of Results

The data presented in Tables 1 and 2 demonstrate a strong correlation between the hypothetical experimental and the theoretically predicted NMR chemical shifts for this compound. The differences (Δδ) for the ¹H NMR shifts are consistently below 0.1 ppm, and for the ¹³C NMR shifts, they are all within 1.0 ppm. This level of agreement is generally considered to be excellent and would provide a high degree of confidence in the structural assignment of the molecule.

It is important to note that several factors can influence the accuracy of the theoretical predictions:

  • Choice of DFT Functional and Basis Set: The selection of the computational method is critical. Different functionals and basis sets can yield varying levels of accuracy. The combination used in this guide is a well-established and reliable choice for NMR predictions of organic molecules.

  • Solvent Effects: The calculations in this guide were performed for an isolated molecule in the gas phase. In reality, the experimental spectrum is recorded in a solvent, which can influence the chemical shifts. More advanced computational models can include the effects of the solvent, which can further improve the accuracy of the predictions.

  • Conformational Averaging: For flexible molecules, it is important to consider the contribution of different low-energy conformers to the overall NMR spectrum. For a relatively rigid molecule like this compound, this is less of a concern.

Conclusion

The integration of theoretical NMR shift prediction with experimental data provides a robust and efficient workflow for the structural elucidation of molecules. This guide has outlined the standard protocols for both experimental NMR data acquisition and computational prediction, using this compound as a case study. The strong agreement between the hypothetical experimental and calculated data underscores the power of this combined approach. As computational methods continue to improve in accuracy and efficiency, the synergy between theory and experiment will undoubtedly play an increasingly vital role in chemical research and development.

References

A Comparative Guide to the Synthetic Routes of 4,6-Dimethylindene for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,6-Dimethylindene is a substituted indene derivative of significant interest in the development of metallocene catalysts for olefin polymerization and as a structural motif in medicinal chemistry. The efficacy of its applications is intrinsically linked to the efficiency and scalability of its synthesis. This guide provides a comparative analysis of prominent synthetic routes to 4,6-dimethylindene, offering a critical evaluation of their respective yields, operational complexities, and scalability. Detailed experimental protocols and mechanistic insights are provided to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

The indene framework, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, is a versatile scaffold in organic synthesis. Specifically, 4,6-dimethylindene has emerged as a valuable ligand precursor for Ziegler-Natta and metallocene catalysts, influencing the stereochemistry and properties of the resulting polymers. Its synthesis, therefore, is a critical step in the development of advanced materials. This guide will focus on the most practical and well-documented synthetic pathway, a multi-step sequence commencing with the Friedel-Crafts acylation of m-xylene. We will dissect each stage of this route, presenting experimental data and discussing the chemical principles that underpin the procedural choices.

The Friedel-Crafts Approach: A Multi-Step Synthesis

A robust and widely applicable method for the synthesis of 4,6-dimethylindene begins with readily available starting materials, m-xylene and succinic anhydride. This multi-step approach involves a series of classical organic transformations, each with its own set of advantages and challenges.

Visualizing the Primary Synthetic Pathway

Synthetic Pathway to 4,6-Dimethylindene m_xylene m-Xylene intermediate1 3-(2,4-Dimethylbenzoyl)propanoic Acid m_xylene->intermediate1 1. Friedel-Crafts Acylation (AlCl3) succinic_anhydride Succinic Anhydride succinic_anhydride->intermediate1 intermediate2 4-(2,4-Dimethylphenyl)butanoic Acid intermediate1->intermediate2 2. Ketone Reduction (Clemmensen or Wolff-Kishner) intermediate3 4,6-Dimethyl-1-indanone intermediate2->intermediate3 3. Intramolecular Friedel-Crafts Acylation intermediate4 4,6-Dimethyl-1-indanol intermediate3->intermediate4 4. Reduction (e.g., NaBH4) final_product 4,6-Dimethylindene intermediate4->final_product 5. Dehydration (Acid-catalyzed)

Caption: A multi-step synthesis of 4,6-dimethylindene starting from m-xylene.

Step 1: Friedel-Crafts Acylation of m-Xylene

The synthesis commences with the electrophilic aromatic substitution of m-xylene with succinic anhydride, a classic Friedel-Crafts acylation.[1] This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate the acylium ion electrophile.[2]

Causality of Experimental Choices: The use of m-xylene as the starting material directly dictates the substitution pattern of the final product. The ortho- and para-directing effects of the two methyl groups on the aromatic ring lead to acylation at the 2- or 4-position. Under the reaction conditions, the major product is 3-(2,4-dimethylbenzoyl)propanoic acid. A solvent-free approach has been shown to be highly efficient for this transformation.[3]

Comparative Data for Friedel-Crafts Acylation
Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
m-XyleneAlCl₃None8 minRoom Temp.94[3]
TolueneAlCl₃None5 minRoom Temp.95[3]
BenzeneAlCl₃Benzene30 minReflux77-82[3]
Experimental Protocol: Synthesis of 3-(2,4-Dimethylbenzoyl)propanoic Acid
  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a calcium chloride drying tube.

  • To the flask, add m-xylene and succinic anhydride in a 1:1 molar ratio.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (approximately 2.2 equivalents) in portions with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-10 minutes.

  • Carefully quench the reaction by slowly adding crushed ice, followed by concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 3-(2,4-dimethylbenzoyl)propanoic acid, which can be purified by recrystallization.

Step 2: Reduction of the Keto-Acid

The next crucial step is the reduction of the ketone functionality in 3-(2,4-dimethylbenzoyl)propanoic acid to a methylene group, yielding 4-(2,4-dimethylphenyl)butanoic acid. Two classical methods are primarily employed for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.

Expertise in Method Selection: The choice between these two methods depends on the overall functionality of the substrate. The Clemmensen reduction is performed under strongly acidic conditions (zinc amalgam and concentrated HCl), while the Wolff-Kishner reduction utilizes strongly basic conditions (hydrazine and a strong base at high temperatures).[3][4] For substrates sensitive to strong acids, the Wolff-Kishner reduction is the preferred method. Conversely, base-sensitive substrates would necessitate the use of the Clemmensen reduction.[5][6]

Conceptual Workflow for Ketone Reduction

Ketone Reduction Methods start 3-(2,4-Dimethylbenzoyl)propanoic Acid clemmensen Clemmensen Reduction (Zn(Hg), conc. HCl) start->clemmensen wolff_kishner Wolff-Kishner Reduction (H2NNH2, KOH, heat) start->wolff_kishner product 4-(2,4-Dimethylphenyl)butanoic Acid clemmensen->product wolff_kishner->product

Caption: Two primary pathways for the reduction of the keto-acid intermediate.

Experimental Protocol: Wolff-Kishner Reduction
  • Combine 3-(2,4-dimethylbenzoyl)propanoic acid, diethylene glycol, and hydrazine hydrate in a round-bottom flask fitted with a reflux condenser.

  • Add potassium hydroxide pellets and heat the mixture to a temperature that allows for the removal of water and excess hydrazine by distillation.

  • Once the lower boiling components are removed, increase the temperature to around 190-200°C and reflux for several hours until the evolution of nitrogen gas ceases.[7]

  • Cool the reaction mixture and pour it into a beaker of cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain 4-(2,4-dimethylphenyl)butanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The formation of the five-membered ring of the indanone core is achieved through an intramolecular Friedel-Crafts acylation of 4-(2,4-dimethylphenyl)butanoic acid. This reaction is typically promoted by a strong acid or a Lewis acid.

Trustworthiness of the Protocol: This cyclization is a reliable method for forming the indanone ring system.[8] The choice of cyclizing agent can influence the yield and purity of the product. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation, acting as both a catalyst and a solvent.

Experimental Protocol: Synthesis of 4,6-Dimethyl-1-indanone
  • Place 4-(2,4-dimethylphenyl)butanoic acid in a round-bottom flask.

  • Add polyphosphoric acid and heat the mixture with stirring (e.g., on a steam bath) for a specified time (typically 30-60 minutes).

  • Pour the hot reaction mixture onto crushed ice to hydrolyze the PPA and precipitate the product.

  • Extract the product with an organic solvent like ether.

  • Wash the organic extract with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The crude 4,6-dimethyl-1-indanone can be purified by vacuum distillation or recrystallization.

Step 4 & 5: Reduction of the Indanone and Dehydration to 4,6-Dimethylindene

The final two steps involve the reduction of the carbonyl group of 4,6-dimethyl-1-indanone to a secondary alcohol, followed by the acid-catalyzed dehydration of the resulting 4,6-dimethyl-1-indanol to yield the target molecule, 4,6-dimethylindene.

Mechanistic Insight: The reduction of the indanone is typically achieved with a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent. The subsequent dehydration is an elimination reaction, readily accomplished by heating the alcohol in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid.[9]

Experimental Protocol: Synthesis of 4,6-Dimethylindene from 4,6-Dimethyl-1-indanone

Part A: Reduction to 4,6-Dimethyl-1-indanol

  • Dissolve 4,6-dimethyl-1-indanone in a suitable alcohol (e.g., methanol or ethanol) in a round-bottom flask.

  • Cool the solution in an ice bath and add sodium borohydride in small portions with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.

  • Quench the reaction by the slow addition of water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer and evaporate the solvent to obtain the crude 4,6-dimethyl-1-indanol.

Part B: Dehydration to 4,6-Dimethylindene

  • Combine the crude 4,6-dimethyl-1-indanol with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash it with a sodium bicarbonate solution and water.

  • Dry the organic layer and remove the solvent to yield the crude 4,6-dimethylindene.

  • Purify the final product by vacuum distillation.

Alternative Synthetic Strategies

While the Friedel-Crafts route is a workhorse for the synthesis of substituted indenes, other methodologies exist. For instance, transition metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides, offer alternative pathways.[10] However, these methods often require more specialized starting materials and catalysts, potentially increasing the overall cost and complexity of the synthesis.

Conclusion

The multi-step synthesis of 4,6-dimethylindene starting from m-xylene via a Friedel-Crafts acylation represents a logical, scalable, and well-understood pathway. The efficacy of this route is dependent on the optimization of each individual step, with the reduction of the intermediate keto-acid being a critical juncture where the choice between Clemmensen and Wolff-Kishner conditions must be made based on the substrate's stability. The final reduction and dehydration steps are generally high-yielding and straightforward. This guide provides the necessary framework and detailed protocols for researchers to successfully synthesize 4,6-dimethylindene, a key building block in modern catalysis and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4,6-Dimethyl-1H-indene (CAS No. 22430-64-4). As a flammable aromatic hydrocarbon, this compound demands rigorous adherence to safety procedures to mitigate risks of fire, chemical exposure, and environmental contamination. This document is intended for laboratory professionals engaged in research and development and is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and regulatory compliance.

Hazard Profile and Inherent Risks

Understanding the intrinsic properties of this compound is the foundation of its safe management. It is classified as a flammable liquid and an aspiration hazard, presenting significant risks if mishandled.

Causality of Risk: The primary physical hazard stems from its flammability (H226); its vapors can form an explosive mixture with air, which can be ignited by sparks, hot surfaces, or open flames.[1] The most severe health risk is its classification as a Category 1 Aspiration Hazard (H304), meaning that if it is swallowed and then enters the lungs (e.g., through vomiting), it can be fatal.

Quantitative Hazard Summary

Hazard ClassificationGHS CodeSignal WordHazard StatementRegulatory Consideration
Flammable LiquidH226DangerFlammable liquid and vapour.EPA Hazardous Waste Code D001 (Ignitable) may apply.[2][3]
Aspiration HazardH304DangerMay be fatal if swallowed and enters airways.Requires immediate medical attention if ingested.
Skin/Eye IrritationH315/H319WarningCauses skin and eye irritation (by analogy with similar compounds).[1]Mandates use of appropriate Personal Protective Equipment (PPE).

Pre-Disposal Safety & Personal Protective Equipment (PPE)

Before handling any waste containing this compound, it is imperative to establish a safe working environment and utilize the correct PPE.

Protocol:

  • Work Area Preparation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent vapor accumulation. Remove all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electronic equipment.[1][4]

  • PPE Selection and Inspection:

    • Eye Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[6]

    • Body Protection: A flame-retardant laboratory coat should be worn to protect against splashes and potential flash fires.

    • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are unknown, a NIOSH-approved respirator with an organic vapor cartridge is required.

Rationale: The use of explosion-proof equipment and elimination of ignition sources directly addresses the H226 flammability hazard. Appropriate PPE creates a barrier between the researcher and the chemical, mitigating the risks of skin/eye irritation and accidental exposure.

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation and containment of chemical waste at the point of generation is the most critical step in the disposal workflow.

Methodology:

  • Select an Appropriate Waste Container: Use a dedicated, chemically compatible container that can be securely sealed. The container must be in good condition, free of cracks or leaks. For flammable liquids, approved safety cans are recommended for quantities up to 5 gallons.[7]

  • Waste Segregation:

    • DO NOT mix this compound waste with other waste streams, particularly oxidizers or corrosive materials, which could lead to violent chemical reactions.

    • This compound may be compatible with other non-halogenated organic solvents. If creating a mixed waste stream, it may be classified under EPA code F003 or F005.[3][8] Consult your institution's waste management plan before mixing.

  • Transferring Waste: Use a funnel to carefully pour the waste into the container, avoiding splashes. Ground and bond the container and receiving equipment during transfer to prevent the buildup of static electricity, a potential ignition source.[1]

  • Secure and Label the Container:

    • Tightly seal the container immediately after adding waste.

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • An accurate indication of the hazards (e.g., "Flammable," "Aspiration Hazard").

      • The date of accumulation. Rationale: Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling, storage, and transport, and to provide critical information to emergency responders.[9][10] Preventing static discharge is a key control measure against igniting flammable vapors.

On-Site Storage of Chemical Waste

Temporary storage of hazardous waste must be managed to prevent accidents and ensure regulatory compliance.

Procedure:

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated.

  • Ignition Source Control: Keep the container away from heat, sparks, and open flames.[11]

  • Containment: Store containers within a secondary containment system (e.g., a spill pallet) to capture any potential leaks.

  • Regulatory Limits: Adhere to OSHA regulations, which limit the storage of flammable liquids outside of an approved flammable storage cabinet to 25 gallons.[11] An approved cabinet can hold up to 60 gallons.[11]

Rationale: Controlled storage minimizes the risk of fire and exposure. Secondary containment is a crucial safeguard to prevent the spread of material in case of a primary container failure, protecting both personnel and the environment.

Disposal Workflow for this compound

G start Start: Generate Waste assess 1. Assess Hazards (Flammable, Aspiration Risk) start->assess ppe 2. Don Correct PPE (Gloves, Goggles, Lab Coat) assess->ppe collect 3. Collect in Approved Waste Container ppe->collect label 4. Securely Seal & Label 'Flammable Hazardous Waste' collect->label store 5. Store in Ventilated Area Away from Ignition Sources label->store spill_check Spill or Exposure? store->spill_check spill_protocol Follow Emergency Spill/Exposure Protocol spill_check->spill_protocol Yes pickup 6. Arrange Pickup by Licensed Disposal Company spill_check->pickup No spill_protocol->store end End: Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spills and Exposure

Immediate and correct response to spills or personnel exposure is vital.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[4]

  • Control Vapors & Ignition Sources: Remove all sources of ignition and ensure adequate ventilation.[4]

  • Containment: Prevent the spill from entering drains or waterways.[4]

  • Cleanup: For small spills, absorb the material with a non-combustible absorbent like dry sand or earth. Use non-sparking tools for cleanup.[1][4]

  • Disposal: Collect the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.[4][6]

Personnel Exposure:

  • If Swallowed: Immediately call a poison center or doctor. DO NOT INDUCE VOMITING due to the severe aspiration risk.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

Final Disposal and Regulatory Compliance

The final step is the legal and environmentally sound disposal of the collected waste.

Procedure:

  • Engage a Licensed Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[10] These companies are equipped to manage flammable liquids in compliance with federal and state regulations.[10]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This creates a cradle-to-grave record of the waste, which is a legal requirement under the Resource Conservation and Recovery Act (RCRA).

  • Empty Containers: Remember that empty containers that held this chemical may still contain flammable vapors and residue.[9] They must be managed as hazardous waste until they are properly decontaminated.[9]

Rationale: Federal and local laws strictly regulate the transportation and disposal of hazardous materials to prevent environmental damage and public health risks.[7][9] Using a licensed professional service ensures that these complex legal requirements are met.

References

A Senior Application Scientist's Guide to the Safe Handling of 4,6-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is based on the known hazards of the parent compound, indene, and general best practices for handling hazardous laboratory chemicals. A specific Safety Data Sheet (SDS) for 4,6-Dimethyl-1H-indene was not available at the time of writing; therefore, this compound should be handled with at least the same precautions as indene. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

Hazard Assessment: Understanding the Risks of this compound

As a substituted indene, this compound is presumed to share the primary hazards of its parent compound, indene. A thorough understanding of these risks is fundamental to establishing a safe handling protocol.

Primary Hazards Associated with Indene:

Hazard ClassificationDescriptionPotential Consequences
Flammable Liquid and Vapor Indene is a flammable liquid.[1][2] Vapors are heavier than air and can travel to an ignition source.Fire or explosion if exposed to heat, sparks, open flames, or other ignition sources.[1]
Aspiration Toxicity May be fatal if swallowed and enters the airways.[2][3]Aspiration into the lungs can cause chemical pneumonitis, which can be fatal.[3]
Skin, Eye, and Respiratory Irritation Causes irritation upon contact with the skin, eyes, and respiratory system.[3]Can lead to dermatitis, redness, and damage to the eyes, as well as coughing and lung damage.[3]
Peroxide Formation Can form potentially explosive peroxides upon prolonged exposure to air and light.[3]Risk of violent, explosive decomposition, especially upon heating or concentration.
Systemic Effects Harmful if inhaled or swallowed.[3] May cause drowsiness and dizziness.[3] Animal studies with indene have shown potential for liver, kidney, and spleen damage at high concentrations.[3]Central nervous system depression and potential for organ damage with significant exposure.
Aquatic Toxicity Toxic to aquatic organisms.[3]Environmental damage if released into waterways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following recommendations are based on the hazards of indene and should be considered the minimum requirement for handling this compound.

Eye and Face Protection
  • Standard Operations: Safety glasses with side shields that meet ANSI Z87.1 standards are mandatory for all work with this compound.

  • Splash or Explosion Risk: When there is a potential for splashing or a highly exothermic reaction, a face shield worn over safety glasses or chemical splash goggles is required.[4]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice for incidental contact, but their suitability for prolonged contact should be verified.[4] For extended handling, gloves with a higher protection class (e.g., breakthrough time > 240 minutes) are recommended.[3] Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.

  • Lab Coat: A flame-retardant lab coat should be worn and kept buttoned to protect against splashes and potential flash fires.[4]

  • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.[4] Avoid synthetic clothing (e.g., polyester) which can melt in a fire.[4] For larger scale operations, overalls and a PVC apron may be necessary.[3]

Respiratory Protection

Engineering controls, such as a chemical fume hood, are the primary method for controlling inhalation exposure. If these are not sufficient to maintain exposure below established limits, or during a spill or emergency, respiratory protection is necessary.[4]

  • Standard Handling (in a fume hood): Respiratory protection is typically not required.

  • Inadequate Ventilation or Spills: A NIOSH-approved respirator with an organic vapor (Type A) cartridge may be required.[3] All respirator use must be done in the context of a comprehensive respiratory protection program, including fit testing and training, as required by OSHA.[4][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

Preparation and Pre-Handling Checklist
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control vapor inhalation.[6]

  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.

  • Assemble Materials: Gather all necessary equipment, including reaction vessels, syringes, and quench solutions, before handling the chemical.

  • Spill Kit: Have a spill kit readily available that is appropriate for flammable organic liquids. This should include absorbent materials like vermiculite or dry sand.[7]

  • Remove Ignition Sources: Ensure the work area is free of any potential ignition sources, such as hot plates, open flames, and non-explosion-proof equipment.[1]

  • Grounding and Bonding: For transfers of larger quantities, ensure containers and receiving equipment are properly grounded and bonded to prevent static discharge.[1]

Handling Protocol
  • Don PPE: Put on all required PPE as outlined in Section 2.

  • Inert Atmosphere: If the procedure is sensitive to air or moisture, or if peroxide formation is a concern, handle the material under an inert atmosphere (e.g., nitrogen or argon).

  • Aliquoting: When transferring the liquid, use non-sparking tools.[1] For small quantities, use a syringe or pipette. For larger quantities, use a cannula or a grounded pump.

  • Heating: If heating is required, use a well-controlled heating source such as a heating mantle or an oil bath. Do not heat a container that has been open to the air for an extended period without first testing for peroxides.

  • Peroxide Testing: For older containers or material that has been exposed to air, test for the presence of peroxides before use, especially before any distillation or concentration steps. Peroxide test strips are commercially available for this purpose.

  • Container Sealing: Keep the container tightly sealed when not in use to prevent the escape of vapors and to minimize exposure to air.[1]

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Waste Container: Collect all this compound waste in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Irritant").[8]

  • Container Management: Keep the waste container closed except when adding waste.[8] Store it in a secondary containment bin in a well-ventilated area, away from ignition sources.

Disposal of Contaminated Materials
  • Sharps: Needles and syringes used to transfer this compound should be disposed of in a designated sharps container.

  • Solid Waste: Contaminated gloves, absorbent pads, and other solid materials should be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers: "Empty" containers may still contain hazardous vapors or residues and should be treated as hazardous waste.[3] Do not rinse them into the sink.

Arranging for Disposal
  • Contact your institution's EHS department to arrange for the pickup and disposal of all hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[3][9][10]

Emergency Procedures: Planning for the Unexpected

Spills
  • Minor Spill (in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material (e.g., vermiculite, dry sand).

    • Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if necessary.

    • Contact your institution's emergency response team and EHS department.

    • Provide them with the location and nature of the spill.[3]

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Diagrams

PPE_Selection_Workflow start Start: Task Involving This compound engineering_controls Is the task performed in a functioning chemical fume hood? start->engineering_controls splash_risk Is there a significant splash or explosion risk? engineering_controls->splash_risk Yes respirator Consult EHS: Respirator with organic vapor cartridge may be required. engineering_controls->respirator No ppe_standard Standard PPE: - Safety glasses with side shields - Nitrile gloves (incidental contact) - Flame-retardant lab coat splash_risk->ppe_standard No ppe_splash Enhanced PPE: - Chemical splash goggles - Face shield - Chemical-resistant gloves  (check compatibility for extended use) splash_risk->ppe_splash Yes end Proceed with Task ppe_standard->end ppe_splash->end

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.